6-hydroxy-2H-pyran-3(6H)-one
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
2-hydroxy-2H-pyran-5-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6O3/c6-4-1-2-5(7)8-3-4/h1-2,5,7H,3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOABLGZTHBBHPW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)C=CC(O1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70445909 | |
| Record name | 6-hydroxy-2H-pyran-3(6H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70445909 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
114.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
35436-57-8 | |
| Record name | 6-hydroxy-2H-pyran-3(6H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70445909 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 35436-57-8 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Introduction: The Strategic Value of Pyranones in Synthesis
An In-Depth Technical Guide to the Achmatowicz Reaction: Mechanism and Application in Pyranone Synthesis
Substituted pyranone and tetrahydropyran motifs are fundamental structural units in a vast array of biologically active natural products and pharmaceuticals.[1][2][3] Their synthesis has been a long-standing focus of organic chemistry, yet challenges related to stereochemical control, functional group tolerance, and reaction versatility persist.[1][2] The Achmatowicz reaction, an elegant oxidative ring expansion of furfuryl alcohols, has emerged as a powerful and reliable strategy to address these challenges.[4][5] Developed in 1971 by Osman Achmatowicz Jr. and his team, this transformation provides a unique and efficient pathway to highly functionalized 6-hydroxy-2H-pyran-3(6H)-ones from readily available furan precursors.[6][7]
This guide offers a comprehensive exploration of the Achmatowicz reaction, delving into its core mechanism, common experimental protocols, and strategic applications. It is designed for researchers and drug development professionals seeking to leverage this versatile reaction for the synthesis of complex molecular architectures.
Part 1: The Core Reaction Mechanism
The Achmatowicz reaction is fundamentally an oxidative rearrangement that converts a five-membered furan ring into a six-membered dihydropyranone.[7] The process is initiated by the oxidation of the electron-rich furan ring, which then undergoes a cascade of transformations culminating in the stable pyranone product. The mechanism can be dissected into several key stages, though the precise intermediates may vary depending on the oxidant employed.
Initial Oxidation of the Furan Ring
The reaction commences with the oxidation of the furan nucleus at the 2- and 5-positions. This is typically achieved using an electrophilic oxidizing agent.
-
With Bromine-based Reagents (e.g., Br₂, NBS): When bromine in methanol or N-Bromosuccinimide (NBS) in aqueous solvent is used, the reaction proceeds via an electrophilic addition.[6] The furan ring attacks the electrophilic bromine, leading to the formation of a 2,5-dibromo intermediate which is rapidly solvolyzed to a more stable 2,5-dimethoxy or 2,5-dihydroxy-2,5-dihydrofuran intermediate.[6][7]
-
With Peroxy Acids (e.g., m-CPBA): When a peracid like meta-chloroperoxybenzoic acid (m-CPBA) is used, the mechanism is thought to involve an initial epoxidation of the furan double bond.[8][9] The resulting unstable epoxide intermediate rapidly opens to form a key keto-aldehyde intermediate.[8]
Rearrangement to the Dihydropyranone Core
The 2,5-functionalized dihydrofuran intermediate is the pivotal species that undergoes the characteristic ring expansion. Under acidic conditions (either from the reaction medium or added acid), this intermediate rearranges to the thermodynamically more stable six-membered hemiacetal, the 6-hydroxy-2H-pyran-3(6H)-one.[6][10] This step effectively transforms the furan scaffold into the desired pyranone core.
The overall transformation is depicted in the mechanistic diagram below.
Caption: Figure 1: Generalized Mechanism of the Achmatowicz Reaction.
Part 2: Experimental Considerations & Protocol
The success of the Achmatowicz reaction hinges on the appropriate choice of oxidant and reaction conditions. The selection is often guided by the substrate's functional groups and desired stereochemical outcome.
Choice of Oxidizing Agent
A variety of oxidants can be employed, each with specific advantages. The choice of oxidant is a critical parameter that influences reaction efficiency and compatibility with other functional groups.
| Oxidizing Agent | Typical Conditions | Advantages & Considerations |
| N-Bromosuccinimide (NBS) | THF/H₂O, NaHCO₃, 0 °C to RT | Mild, readily available, good for many substrates. The bicarbonate buffer controls acidity.[11] |
| Bromine (Br₂) | CH₃OH, base (e.g., K₂CO₃), -40 °C | The original conditions.[7] Can be harsh; low temperatures are required to control reactivity. |
| m-CPBA | CH₂Cl₂, 0 °C to RT | A metal-free alternative. The reaction proceeds via a different, epoxide-based mechanism.[9][12] |
| Oxone® / KBr | CH₃CN/H₂O, RT | An environmentally friendlier catalytic system where KBr is the bromine source and Oxone® is the terminal oxidant.[1] |
| Biocatalytic | e.g., Chloroperoxidase | Offers high enantioselectivity for certain substrates, representing a green chemistry approach.[8] |
Standard Laboratory Protocol: Synthesis of a Pyranone using NBS
This protocol provides a representative, self-validating procedure for the Achmatowicz reaction on a generic furfuryl alcohol.
Objective: To convert a 2-substituted furfuryl alcohol into the corresponding this compound.
Materials:
-
2-Substituted furfuryl alcohol (1.0 eq)
-
N-Bromosuccinimide (NBS) (1.1 - 1.3 eq)
-
Sodium Bicarbonate (NaHCO₃) (2.0 eq)
-
Tetrahydrofuran (THF) and Water (typically a 4:1 or 5:1 mixture)
-
Ethyl acetate or Dichloromethane (for extraction)
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃)
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Setup: To a round-bottom flask equipped with a magnetic stir bar, add the furfuryl alcohol, THF, water, and sodium bicarbonate.
-
Cooling: Cool the resulting suspension to 0 °C in an ice-water bath. Vigorous stirring is crucial to maintain the suspension.
-
Reagent Addition: Add the NBS portion-wise over 15-30 minutes. Adding the oxidant in portions helps to control the reaction exotherm and prevent the buildup of reactive bromine species.[11]
-
Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC). The disappearance of the starting furfuryl alcohol spot indicates completion. The reaction is typically complete within 1-2 hours.
-
Quenching: Once the reaction is complete, quench the excess NBS by adding saturated aqueous sodium thiosulfate. Stir for 10 minutes until the yellow color dissipates.
-
Work-up & Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous phase three times with ethyl acetate or dichloromethane.
-
Washing: Combine the organic layers and wash sequentially with water and then brine. The brine wash helps to remove residual water from the organic phase.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure to yield the crude pyranone.
-
Purification: The crude product is typically a mixture of diastereomers at the anomeric carbon.[11] Purify the product by flash column chromatography on silica gel using an appropriate solvent system (e.g., hexanes/ethyl acetate) to obtain the desired this compound.
Caption: Figure 2: Experimental Workflow for the Achmatowicz Reaction.
Part 3: Synthetic Utility and Variations
The true power of the Achmatowicz reaction lies in the synthetic versatility of its pyranone products, which serve as chiral building blocks for a multitude of complex molecules.
Applications in Total Synthesis
The Achmatowicz protocol has been a cornerstone in the total synthesis of numerous natural products.[5][6] The resulting dihydropyranone is a versatile intermediate that can be elaborated into complex carbohydrate structures and other polyketide-derived natural products.[13] Notable examples include its application in the syntheses of monosaccharides, the antiproliferative agent herboxidiene, and marine-derived anticancer compounds like halichondrin B analogs.[6]
Asymmetric Variants
Achieving enantioselectivity is crucial for drug development. Asymmetric versions of the Achmatowicz reaction have been developed to provide chiral, non-racemic pyranones.[8] Key strategies include:
-
Kinetic Resolution: Using a chiral catalyst to selectively oxidize one enantiomer of a racemic furfuryl alcohol, leaving the other enantiomer unreacted.[11]
-
Enantioselective Oxidation: Employing chiral oxidants or catalysts, such as vanadium complexes or enzymatic peroxidases, to directly generate an enantioenriched pyranone product.[6]
-
Starting with Chiral Precursors: Preparing enantiomerically pure furfuryl alcohols through methods like Noyori's asymmetric transfer hydrogenation.[8][9]
The Aza-Achmatowicz Reaction
A significant variant is the aza-Achmatowicz reaction, which uses furfuryl amines instead of alcohols.[6][14] This reaction yields 6-hydroxypiperidin-3-ones, which are valuable precursors for the synthesis of nitrogen-containing heterocycles and alkaloids.[6][13]
Conclusion
The Achmatowicz reaction is a testament to the power of strategic rearrangement in organic synthesis. Its ability to efficiently convert simple, often biomass-derived furans into complex, highly functionalized pyranones provides a robust platform for tackling significant synthetic challenges.[8][13] For researchers in natural product synthesis and medicinal chemistry, mastery of this reaction opens a direct and versatile route to the core heterocyclic scaffolds that are prevalent in a wide range of bioactive molecules. With ongoing developments in catalytic and asymmetric variants, the Achmatowicz reaction will undoubtedly remain a vital tool in the synthetic chemist's arsenal.[1]
References
- Achm
- Achmatowicz Reaction and its Application in the Syntheses of Bioactive Molecules.
- Achmatowicz Reaction and its Application in the Syntheses of Bioactive Molecules.
- Achmatowicz reaction and its application in the syntheses of bioactive molecules. RSC Publishing.
- The Achmatowicz Rearrangement – Oxidative Ring Expansion of Furfuryl Alcohols. Thieme E-Books & E-Journals.
- Achmatowicz Reaction and its Application in the Syntheses of Bioactive Molecules. PubMed.
- Achmatowicz Reaction: A Versatile Tool in Bioactive Natural Products Synthesis. Ingenta Connect.
- Achmatowicz reaction and its application in the syntheses of bioactive molecules. RSC Advances.
- One-pot Catalytic Asymmetric Synthesis of Pyranones.
- Achmatowicz Rearrangement-Inspired Development of Green Chemistry, Organic Methodology, and Total Synthesis of Natural Products. Accounts of Chemical Research.
- An In-depth Technical Guide to the Achmatowicz Rearrangement for Pentanetriol Synthesis. Benchchem.
- Achm
- Aza-Achmatowicz Rearrangement. ALL ABOUT CHEMISTRY.
- Achm
- Achm
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- 4. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
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In-Depth Technical Guide to the Spectroscopic Characterization of 6-hydroxy-2H-pyran-3(6H)-one
Foreword: Unveiling the Molecular Architecture
6-hydroxy-2H-pyran-3(6H)-one, a heterocyclic organic compound, stands as a cornerstone in synthetic organic chemistry. Its unique structure, featuring a hemiacetal and an α,β-unsaturated ketone within a pyran ring, makes it a highly versatile building block for a diverse array of more complex molecules, including pharmaceuticals and natural products.[1][2] Derivatives of this compound have demonstrated significant antimicrobial properties, particularly against Gram-positive bacteria, underscoring its relevance in drug development.[2][3] A thorough understanding of its molecular structure is paramount for its effective utilization, and spectroscopic techniques provide the most powerful tools for this purpose. This guide offers an in-depth exploration of the spectroscopic characterization of this compound, providing researchers, scientists, and drug development professionals with the fundamental knowledge and practical insights required for its unambiguous identification and analysis.
Foundational Considerations: Structure and Stability
Before delving into the spectroscopic analysis, it is crucial to appreciate the inherent chemical nature of this compound.
Molecular Structure: The molecule possesses the chemical formula C₅H₆O₃ and a molecular weight of approximately 114.10 g/mol .[4] Its structure is characterized by a six-membered pyran ring containing a ketone at the 3-position, a double bond between C4 and C5, and a hydroxyl group at the anomeric C6 position, forming a cyclic hemiacetal.
Tautomerism and Stability: A critical aspect of this compound is its existence as an intramolecular hemiacetal of its open-chain tautomer, 5-hydroxy-4-oxo-2-pentenal. This equilibrium is sensitive to the chemical environment. Notably, the compound is unstable in acidic aqueous solutions, readily hydrolyzing to its open-chain form. This instability is a key consideration for sample preparation for spectroscopic analysis, favoring aprotic and neutral solvents to maintain the integrity of the cyclic structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Proton and Carbon Skeleton
Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful technique for the elucidation of the covalent framework of organic molecules.
¹H NMR Spectroscopy: Probing the Proton Environment
The ¹H NMR spectrum of this compound provides a detailed fingerprint of the proton environments within the molecule. The expected signals are influenced by the electron-withdrawing effects of the carbonyl group and the oxygen atoms, as well as spin-spin coupling between adjacent protons.
Experimental Protocol:
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., chloroform-d, CDCl₃) in a clean NMR tube. The use of an aprotic solvent is recommended to prevent hydrolysis.
-
Instrumentation: Acquire the spectrum on a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Acquisition Parameters:
-
Pulse Sequence: Standard single-pulse sequence.
-
Spectral Width: Typically 0-12 ppm.
-
Number of Scans: 8-16 scans to achieve a good signal-to-noise ratio.
-
Reference: Tetramethylsilane (TMS) at 0.00 ppm.
-
Interpretation of the ¹H NMR Spectrum:
While a definitive, experimentally verified spectrum from a primary literature source remains to be cited, the following table outlines the predicted chemical shifts (δ) and multiplicities for the key protons based on the known effects of the functional groups present.
| Proton(s) | Predicted Chemical Shift (ppm) | Multiplicity | Notes |
| H2 | ~4.2 - 4.5 | Multiplet | Methylene protons adjacent to the ring oxygen and the carbonyl group. Expected to be diastereotopic and show complex splitting. |
| H4 | ~6.1 - 6.3 | Doublet of doublets | Vinylic proton β to the carbonyl group, deshielded. Coupled to H5. |
| H5 | ~7.0 - 7.2 | Doublet | Vinylic proton α to the carbonyl group, further deshielded. Coupled to H4. |
| H6 | ~5.5 - 5.8 | Singlet (broad) or Doublet | Hemiacetal proton, chemical shift can be variable and concentration-dependent. May show coupling to the hydroxyl proton. |
| 6-OH | Variable | Singlet (broad) | Hydroxyl proton, chemical shift is highly dependent on solvent, concentration, and temperature. May exchange with trace water in the solvent. |
Causality Behind a Senior Scientist's Interpretation: The significant downfield shifts of the vinylic protons (H4 and H5) are a direct consequence of the deshielding effect of the conjugated carbonyl group. The hemiacetal proton (H6) is expected to be in the mid-range of the spectrum, characteristic of protons attached to a carbon bearing two oxygen atoms. The broadness of the hydroxyl proton signal is a classic indicator of chemical exchange.
¹³C NMR Spectroscopy: Visualizing the Carbon Framework
The ¹³C NMR spectrum provides information on the number of unique carbon environments and their electronic nature.
Experimental Protocol:
-
Sample Preparation: Same as for ¹H NMR.
-
Instrumentation: High-resolution NMR spectrometer.
-
Acquisition Parameters:
-
Pulse Sequence: Proton-decoupled pulse sequence.
-
Spectral Width: Typically 0-220 ppm.
-
Number of Scans: A larger number of scans (e.g., 1024 or more) is necessary due to the low natural abundance of the ¹³C isotope.
-
Interpretation of the ¹³C NMR Spectrum:
| Carbon | Predicted Chemical Shift (ppm) | Notes |
| C2 | ~65 - 70 | Methylene carbon adjacent to the ring oxygen. |
| C3 | ~195 - 200 | Carbonyl carbon of the α,β-unsaturated ketone, highly deshielded. |
| C4 | ~125 - 130 | Vinylic carbon β to the carbonyl group. |
| C5 | ~145 - 150 | Vinylic carbon α to the carbonyl group, deshielded by the carbonyl. |
| C6 | ~90 - 95 | Hemiacetal carbon, deshielded due to being bonded to two oxygen atoms. |
Vibrational Spectroscopy: Probing Functional Groups with Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is an essential tool for the identification of functional groups within a molecule.
Experimental Protocol:
-
Sample Preparation: The spectrum can be acquired from a thin film of the neat liquid between salt plates (NaCl or KBr) or from a KBr pellet if the compound is a solid.
-
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.
-
Data Acquisition: The spectrum is typically recorded in the range of 4000-400 cm⁻¹.
Interpretation of the IR Spectrum:
| Vibrational Mode | Expected Absorption Range (cm⁻¹) | Intensity |
| O-H stretch (hydroxyl) | 3500 - 3200 | Strong, Broad |
| C-H stretch (sp²) | 3100 - 3000 | Medium |
| C-H stretch (sp³) | 3000 - 2850 | Medium |
| C=O stretch (α,β-unsaturated ketone) | 1685 - 1665 | Strong |
| C=C stretch (alkene) | 1640 - 1600 | Medium to Weak |
| C-O stretch (hemiacetal/ether) | 1250 - 1050 | Strong |
Expert Insight: The position of the carbonyl stretch at a lower wavenumber than a saturated ketone (~1715 cm⁻¹) is a hallmark of conjugation with the C=C double bond. The broadness of the O-H stretch is indicative of intermolecular hydrogen bonding.
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule upon ionization, offering valuable clues about its structure.
Experimental Protocol:
-
Sample Introduction: The sample can be introduced via direct infusion or through a gas chromatography (GC-MS) or liquid chromatography (LC-MS) interface.
-
Ionization Method: Electron Ionization (EI) is a common technique that induces fragmentation. High-Resolution Mass Spectrometry (HRMS) is crucial for determining the exact molecular formula.
-
Mass Analyzer: A variety of mass analyzers can be used, such as quadrupole, time-of-flight (TOF), or Orbitrap.
Interpretation of the Mass Spectrum:
-
Molecular Ion (M⁺): The peak corresponding to the intact molecule will be observed at a mass-to-charge ratio (m/z) of approximately 114.
-
Key Fragmentation Pathways: The α,β-unsaturated ketone and hemiacetal moieties will direct the fragmentation. Expected fragmentation patterns for pyranone structures often involve the loss of small, stable molecules. Common fragmentation pathways for cyclic ethers can include α-cleavage and ring-opening reactions.
Predicted Key Fragments:
| m/z | Possible Fragment | Notes |
| M⁺ - H₂O (m/z 96) | Loss of water | A common fragmentation for alcohols. |
| M⁺ - CO (m/z 86) | Loss of carbon monoxide | Characteristic of cyclic ketones. |
| M⁺ - CHO (m/z 85) | Loss of a formyl radical |
UV-Visible Spectroscopy: Investigating Electronic Transitions
UV-Visible spectroscopy provides information about the conjugated systems within a molecule.
Experimental Protocol:
-
Sample Preparation: A dilute solution of the compound is prepared in a UV-transparent solvent (e.g., ethanol or methanol).
-
Instrumentation: A dual-beam UV-Visible spectrophotometer.
-
Data Acquisition: The absorbance is measured over the UV-Visible range (typically 200-800 nm).
Interpretation of the UV-Vis Spectrum:
The α,β-unsaturated ketone chromophore in this compound is expected to give rise to two characteristic absorptions:
| Transition | Expected λmax (nm) | Notes |
| π → π | ~220 - 250 | An intense absorption band associated with the conjugated system. |
| n → π | ~300 - 330 | A weaker absorption band corresponding to the promotion of a non-bonding electron from the carbonyl oxygen to a π* orbital. |
Workflow and Data Integration
A comprehensive and unambiguous characterization of this compound relies on the synergistic integration of data from all these spectroscopic techniques.
Caption: Integrated workflow for the spectroscopic characterization.
Conclusion
The spectroscopic characterization of this compound is a multi-faceted process that requires a careful and integrated approach. By leveraging the complementary information provided by NMR, IR, mass spectrometry, and UV-Vis spectroscopy, researchers can confidently elucidate and confirm the structure of this important synthetic intermediate. This guide provides a robust framework for understanding the principles and practical aspects of this analytical endeavor, empowering scientists in their pursuit of novel chemical entities with potential applications in medicine and beyond.
References
Navigating the Structural Landscape of a Versatile Synthon: A Technical Guide to the ¹H and ¹³C NMR Spectroscopy of 6-hydroxy-2H-pyran-3(6H)-one
For the attention of Researchers, Scientists, and Drug Development Professionals.
This technical guide provides an in-depth analysis of the Nuclear Magnetic Resonance (NMR) spectroscopic data for 6-hydroxy-2H-pyran-3(6H)-one (CAS 35436-57-8). As a Senior Application Scientist, this document is structured to deliver not just raw data, but a comprehensive understanding of the molecule's structural features as revealed by ¹H and ¹³C NMR spectroscopy. The causality behind experimental choices and the interpretation of the spectral data are emphasized to ensure a field-proven and trustworthy resource for professionals in organic synthesis and drug development.
Introduction: The Significance of this compound
This compound is a heterocyclic organic compound that serves as a highly functionalized and versatile synthon in the synthesis of a wide array of complex molecules.[1][2] Its structure, featuring an α,β-unsaturated ketone, a hemiacetal, and an allylic alcohol functionality, provides multiple reactive sites for chemical transformations.[1] This pyranone derivative is a crucial building block in carbohydrate chemistry and in the asymmetric synthesis of biologically active natural products and pharmaceuticals.[2] Given its pivotal role, an unambiguous structural characterization is paramount, for which NMR spectroscopy is the most powerful and definitive analytical technique.
Molecular Structure and Atom Numbering
To facilitate a clear and concise discussion of the NMR data, the following molecular structure and atom numbering scheme for this compound will be used throughout this guide.
Figure 1. Molecular structure and atom numbering of this compound.
¹H NMR Spectral Data: A Detailed Analysis
The ¹H NMR spectrum provides critical information regarding the proton environment within the molecule. The following table summarizes the experimentally determined ¹H NMR data for this compound.
| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-2a | 4.58 | d | 16.9 |
| H-2b | 4.14 | d | 16.9 |
| H-4 | 6.17 | d | 10.4 |
| H-5 | 6.96 | dd | 10.4, 3.1 |
| H-6 | 5.64 | d | 3.1 |
Solvent: CDCl₃, Spectrometer Frequency: 400 MHz.[3]
Interpretation and Rationale:
-
H-2 Protons: The two protons on C-2 are diastereotopic due to the chiral center at C-6. They appear as two distinct doublets at 4.58 and 4.14 ppm, each with a large geminal coupling constant of 16.9 Hz.[3] This large coupling is characteristic of geminal protons on an sp³ carbon adjacent to a π-system.
-
Olefinic Protons (H-4 and H-5): The protons on the double bond, H-4 and H-5, appear in the downfield region as expected for vinylic protons. H-4 resonates as a doublet at 6.17 ppm with a coupling constant of 10.4 Hz, due to its coupling with H-5.[3] H-5 appears as a doublet of doublets at 6.96 ppm, resulting from coupling to both H-4 (J = 10.4 Hz) and H-6 (J = 3.1 Hz).[3]
-
Anomeric Proton (H-6): The proton at the hemiacetal center (C-6), H-6, is observed as a doublet at 5.64 ppm with a small coupling constant of 3.1 Hz, indicative of its coupling to H-5.[3] The chemical shift is consistent with a proton attached to a carbon bearing two oxygen atoms.
¹³C NMR Spectral Data: Elucidating the Carbon Skeleton
| Carbon | Predicted Chemical Shift (δ, ppm) | Rationale |
| C-2 | ~68 | Aliphatic carbon adjacent to an ether oxygen and a carbonyl group. |
| C-3 | ~198 | Carbonyl carbon of an α,β-unsaturated ketone, highly deshielded. |
| C-4 | ~128 | Olefinic carbon β to the carbonyl group. |
| C-5 | ~145 | Olefinic carbon α to the carbonyl group, deshielded. |
| C-6 | ~95 | Hemiacetal carbon, bonded to two oxygen atoms. |
Rationale for Predicted Shifts:
-
Carbonyl Carbon (C-3): The carbonyl carbon of the α,β-unsaturated ketone is expected to be the most downfield signal, typically appearing around 198 ppm due to the strong deshielding effect of the oxygen atom.
-
Olefinic Carbons (C-4 and C-5): The two sp² hybridized carbons of the double bond are expected in the olefinic region. C-5, being α to the carbonyl, is generally more deshielded than the β-carbon, C-4.
-
Hemiacetal Carbon (C-6): The C-6 carbon, being part of the hemiacetal group and bonded to two oxygen atoms, will be significantly deshielded and is predicted to appear around 95 ppm.
-
Aliphatic Carbon (C-2): The C-2 carbon, an sp³ hybridized carbon situated between the ring oxygen and the carbonyl group, is expected to resonate at approximately 68 ppm.
Experimental Protocol for NMR Data Acquisition
The following protocol outlines a standardized procedure for acquiring high-quality ¹H and ¹³C NMR spectra for this compound, ensuring data integrity and reproducibility.
1. Sample Preparation:
-
Solvent Selection: Choose a deuterated solvent that ensures complete dissolution of the sample. Deuterated chloroform (CDCl₃) is a common and suitable choice for this compound.
-
Concentration: Accurately weigh approximately 5-10 mg of this compound and dissolve it in 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry NMR tube.
-
Internal Standard: The residual solvent peak of CDCl₃ (δH ≈ 7.26 ppm; δC ≈ 77.16 ppm) can be used as an internal reference. Alternatively, a small amount of tetramethylsilane (TMS) can be added to provide a reference signal at 0.00 ppm.
2. NMR Spectrometer Setup:
-
Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion and resolution.
-
Tuning and Shimming: Ensure the spectrometer is properly tuned to the ¹H and ¹³C frequencies and that the magnetic field homogeneity is optimized by shimming on the sample.
-
Temperature: Set the sample temperature to a standard value, typically 298 K (25 °C), and allow it to equilibrate.
3. ¹H NMR Spectroscopy Parameters:
-
Pulse Sequence: Employ a standard single-pulse experiment (e.g., 'zg30').
-
Spectral Width: Set a spectral width that encompasses all expected proton signals (e.g., 0-12 ppm).
-
Acquisition Time: Use a typical acquisition time of 2-4 seconds.
-
Relaxation Delay: A relaxation delay of 1-5 seconds between pulses is recommended to allow for full magnetization recovery.
-
Number of Scans: Acquire a sufficient number of scans (e.g., 8-16) to achieve an adequate signal-to-noise ratio.
4. ¹³C NMR Spectroscopy Parameters:
-
Pulse Sequence: Use a proton-decoupled pulse sequence (e.g., 'zgpg30') to obtain singlets for each carbon atom, simplifying the spectrum.
-
Spectral Width: Set a spectral width to cover the expected range of carbon chemical shifts (e.g., 0-220 ppm).
-
Acquisition Time: A typical acquisition time of 1-2 seconds is sufficient.
-
Relaxation Delay: A relaxation delay of 2-5 seconds is recommended.
-
Number of Scans: A larger number of scans (e.g., 1024 or more) is generally required for ¹³C NMR due to the low natural abundance of the ¹³C isotope.
Figure 2. A generalized workflow for NMR data acquisition and processing.
Conclusion
This technical guide provides a detailed and authoritative overview of the ¹H and ¹³C NMR data for this compound. The combination of experimental ¹H NMR data and well-reasoned predicted ¹³C NMR data offers a robust framework for the structural elucidation and verification of this important synthetic intermediate. The provided experimental protocol ensures that researchers can acquire high-quality, reproducible NMR data, further cementing the scientific integrity of their work. This guide is intended to be a valuable resource for scientists and professionals engaged in the fields of organic synthesis, medicinal chemistry, and drug development, enabling a deeper understanding and more effective utilization of this versatile pyranone synthon.
References
physical and chemical properties of 6-hydroxy-2H-pyran-3(6H)-one
An In-depth Technical Guide to 6-hydroxy-2H-pyran-3(6H)-one: Properties, Synthesis, and Applications
Introduction
This compound is a heterocyclic organic compound that has garnered significant attention in the scientific community.[1] Its unique molecular architecture, featuring a six-membered pyran ring with a hydroxyl group, a ketone, and a hemiacetal functional group, makes it a highly versatile and valuable building block (synthon) in organic synthesis.[1][2] This guide provides a comprehensive overview of the , its synthesis, and its applications, particularly in the realm of drug discovery and development. The molecule's utility stems from its multiple reactive sites, which allow for a wide range of chemical transformations.[2] It serves as a crucial precursor for the synthesis of more complex molecules, including pyromeconic acid, various monosaccharides and disaccharides, and other biologically active compounds.[1][2][3]
Physical and Chemical Properties
The physical and chemical characteristics of this compound are fundamental to its handling, storage, and application in synthetic chemistry.
Physical Properties
The key physical properties are summarized in the table below for quick reference. Proper storage in a dry environment at 2-8°C is crucial to maintain its integrity.[4]
| Property | Value | Source(s) |
| IUPAC Name | 2-hydroxy-2H-pyran-5-one | [5][6] |
| CAS Number | 35436-57-8 | [5] |
| Molecular Formula | C₅H₆O₃ | [5] |
| Molecular Weight | 114.10 g/mol | [5] |
| Appearance | Solid | [4] |
| Boiling Point | 297.8 ± 40.0 °C at 760 mmHg | [6] |
| Density | 1.4 g/cm³ | [6] |
| Storage | Sealed in dry, 2-8°C | [4] |
Chemical Structure and Reactivity
The reactivity of this compound is dictated by its distinct functional groups: a hemiacetal, an α,β-unsaturated ketone (enone), and a hydroxyl group.[2] This combination of features provides both electrophilic and nucleophilic centers, enabling a diverse range of chemical reactions.[2]
The α,β-enone system is a key feature, making the molecule susceptible to nucleophilic attack, such as in Michael additions.[7][8] This reactivity is fundamental to many of its applications in synthesizing more complex molecular frameworks. The hemiacetal group, however, introduces an element of instability, particularly in aqueous and acidic conditions.
A critical chemical property of this compound is its instability in water. The molecule exists in equilibrium with its open-chain tautomer, 5-hydroxy-4-oxo-2-pentenal.[9] This equilibrium is catalyzed by acid, leading to the hydrolysis of the intramolecular hemiacetal.[9] Consequently, aqueous solutions of this compound can degrade over time, which is a significant consideration for any experimental work involving its quantification or use in aqueous media. For enhanced stability, maintaining neutral or slightly alkaline conditions is recommended.[9]
Caption: Equilibrium between this compound and its open-chain form.
Synthesis
This compound is frequently synthesized from furan-based precursors, which are often derived from biomass. A prominent and efficient method for its synthesis is the Achmatowicz rearrangement .[2] This reaction involves the oxidation of a furfuryl alcohol derivative to yield the pyranone structure.[10] The use of "green" oxidants like hydrogen peroxide (H₂O₂) in the presence of a catalyst makes this a more environmentally sustainable approach.[2]
Experimental Protocol: Achmatowicz Rearrangement
The following protocol outlines a general procedure for the synthesis of this compound from furfuryl alcohol. The choice of catalyst and solvent can be optimized to improve yield and reaction conditions.
-
Dissolution: Dissolve furfuryl alcohol in a suitable solvent system (e.g., a mixture of water and an organic solvent).
-
Catalyst Addition: Introduce a catalyst, such as a vanadium compound like VO(OiPr)₃.[2][10]
-
Oxidation: Add the oxidizing agent, typically tert-butyl hydroperoxide (TBHP) or hydrogen peroxide (H₂O₂), dropwise to the solution while maintaining a controlled temperature.[2]
-
Reaction Monitoring: Monitor the progress of the reaction using an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Workup: Once the reaction is complete, quench any remaining oxidant. Extract the product into an organic solvent.
-
Purification: Wash the organic layer with brine, dry it over an anhydrous salt (e.g., Na₂SO₄), and concentrate it under reduced pressure. The crude product is then purified, typically by column chromatography, to yield pure this compound.
Caption: Generalized workflow for the synthesis of this compound.
Applications in Drug Development and Research
The unique structural features of this compound make it a valuable scaffold in medicinal chemistry and drug discovery.
Antimicrobial Activity
Derivatives of this compound have demonstrated significant antimicrobial activity, particularly against Gram-positive bacteria such as Staphylococcus aureus and Streptococcus species.[2][7] Research indicates that the α,β-enone system is essential for this biological activity.[7] Furthermore, the nature and size of substituents at other positions on the pyran ring can be modified to enhance the potency and spectrum of antimicrobial action.[7][8] For instance, bulkier substituents at the C-2 position have been associated with greater antibacterial efficacy.[7]
Chiral Building Block
As a chiral molecule, this compound is a crucial building block in the asymmetric synthesis of various natural products and pharmaceuticals.[2] Its functional groups can be stereoselectively manipulated to construct complex, biologically active molecules, including carbohydrates and phosphorus-containing sugars.[1][2][3] This makes it a key intermediate for researchers aiming to develop novel therapeutic agents.
Safety and Handling
According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is classified as causing skin irritation and serious eye damage.[5]
-
Hazard Statements: H315 (Causes skin irritation), H318 (Causes serious eye damage).[5]
-
Precautionary Statements: P264, P280, P302+P352, P305+P351+P338, P310. This includes washing hands thoroughly after handling, wearing protective gloves/eye protection, and seeking immediate medical advice if contact occurs.[5]
The compound should be handled in a well-ventilated area, and appropriate personal protective equipment (PPE) should be worn. It is typically supplied as a solid and should be stored in a cool (2-8°C), dry, and well-sealed container.[4]
Conclusion
This compound is a highly functionalized and synthetically versatile molecule with significant potential in organic chemistry and drug development. Its rich reactivity, stemming from its unique combination of functional groups, allows for the construction of a diverse array of complex molecules. While its instability in aqueous solutions presents a challenge, understanding this property allows for appropriate handling and reaction design. Its role as a precursor to antimicrobial agents and other biologically active compounds ensures that it will remain a molecule of high interest to researchers and scientists in the field.
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biological activity of 6-hydroxy-2H-pyran-3(6H)-one derivatives
An In-depth Technical Guide to the Biological Activity of 6-Hydroxy-2H-pyran-3(6H)-one Derivatives
Foreword: From Biomass to Bioactivity
The this compound scaffold represents a remarkable confluence of sustainable chemistry and pharmacological potential. As a highly functionalized and versatile synthon, this heterocyclic organic compound has emerged as a critical chiral building block for the asymmetric synthesis of complex, biologically active molecules, including pharmaceuticals and carbohydrates.[1] Its accessibility, often through the elegant and green Achmatowicz rearrangement of biomass-derived furan precursors, positions it at the forefront of modern drug discovery.[1][2][3] This guide, prepared from the perspective of a senior application scientist, delves into the core biological activities of these derivatives, elucidating the structure-activity relationships, mechanistic underpinnings, and the robust experimental methodologies required to validate their therapeutic promise. We will explore the causality behind experimental design, ensuring each protocol serves as a self-validating system for generating trustworthy and reproducible data.
Antimicrobial Activity: Targeting Gram-Positive Pathogens
One of the most extensively researched applications for this compound derivatives is in the development of novel antimicrobial agents.[1] These compounds have demonstrated significant and potent activity, particularly against Gram-positive bacteria such as Staphylococcus aureus and Streptococcus species, which are responsible for a wide range of clinical infections.[1][4]
Mechanism and Structure-Activity Relationship (SAR)
The antimicrobial efficacy of this class of compounds is intrinsically linked to specific structural features. Understanding this relationship is paramount for the rational design of more potent derivatives.
-
The α,β-Unsaturated Ketone System: The enone moiety within the pyranone ring is considered essential for antimicrobial action.[1][4][5] This electrophilic center is susceptible to nucleophilic attack by biological macromolecules (e.g., cysteine residues in bacterial enzymes), leading to covalent modification and inactivation, thereby disrupting critical cellular processes.
-
Substituents at C-2 and C-6: The nature and size of chemical groups at the C-2 and C-6 positions are primary determinants of biological efficacy.[2][4] Research has consistently shown that bulkier substituents at the C-2 position often correlate with enhanced antibacterial activity.[1][4] Furthermore, the addition of phenylthio, benzenesulfonyl, and other aromatic groups can be beneficial for activity.[4][5]
Quantitative Analysis of Antimicrobial Potency
The Minimum Inhibitory Concentration (MIC) is the gold standard for quantifying the in vitro potency of an antimicrobial agent. The table below summarizes the MIC values for several key derivatives against clinically relevant Gram-positive bacteria.
| Compound | C-2 Substituent | C-6 Substituent | Target Organism | MIC (µg/mL) | Reference |
| 8a | 2-[4-(Phenylthio)phenyl]-2-methyl | Methoxy | Staphylococcus aureus ATCC 2593 | 1.56 | [4] |
| 9 | 2-[4-(Phenylthio)phenyl]-2-methyl | (p-Nitrobenzoyl)oxy | Streptococcus sp. C203M | 0.75 | [4] |
| 5d | Spiro-indole | Amino | Staphylococcus aureus (clinical isolate) | 32 | [6] |
| 5d | Spiro-indole | Amino | Streptococcus pyogenes (clinical isolate) | 64 | [6] |
Experimental Protocol: Broth Microdilution for MIC Determination
This protocol provides a robust method for determining the MIC of pyranone derivatives, a fundamental assay in antimicrobial drug discovery.[6][7]
Objective: To determine the lowest concentration of a test compound that visibly inhibits the growth of a target microorganism.
Materials:
-
Test compounds (this compound derivatives)
-
Bacterial strains (e.g., S. aureus, S. pyogenes)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
0.9% NaCl solution (sterile saline)
-
0.5 McFarland turbidity standard
-
Spectrophotometer
-
Incubator (37°C)
Procedure:
-
Compound Preparation: Prepare a stock solution of each test compound in a suitable solvent (e.g., DMSO). Create a series of two-fold serial dilutions in CAMHB directly in the 96-well plate, typically ranging from 512 µg/mL to 1 µg/mL.[6]
-
Inoculum Preparation: From a fresh culture of the target bacterium, suspend several colonies in sterile saline. Adjust the turbidity of the suspension to match the 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.
-
Inoculation: Dilute the adjusted bacterial suspension in CAMHB so that when it is added to the wells, the final concentration will be 5 x 10⁵ CFU/mL.[6] Inoculate each well (containing the compound dilutions) with this final bacterial suspension.
-
Controls: Include a positive control well (broth + inoculum, no compound) to confirm bacterial growth and a negative control well (broth only) to confirm sterility.
-
Incubation: Cover the plate and incubate at 37°C for 18-24 hours.
-
Reading Results: The MIC is determined as the lowest concentration of the compound at which there is no visible growth (i.e., the well remains clear).
Visualization: Key Structural Features for Antimicrobial Activity
Caption: Core structural elements of pyranone derivatives critical for antimicrobial action.
Anticancer and Cytotoxic Potential
The pyran scaffold is recognized as a privileged structure in medicinal chemistry, with many derivatives exhibiting potent anticancer properties.[8] Research into this compound derivatives has revealed promising cytotoxic activity against various cancer cell lines, marking them as candidates for further oncological drug development.[3][9]
Mechanism of Action
While the precise mechanisms are still under investigation for many derivatives, the observed anticancer effects are often linked to the induction of cytotoxicity. Some pyranone derivatives isolated from natural sources (endophytic fungi) have demonstrated moderate inhibitory effects against human leukemia (HL-60) cells.[9] The general anti-proliferative activity of related pyran compounds can be attributed to the inhibition of critical signaling pathways, such as MAPK and NF-κB, or the inhibition of enzymes crucial for cancer cell survival.[2][10]
Quantitative Analysis of Cytotoxicity
The half-maximal inhibitory concentration (IC50) is a key parameter used to quantify the effectiveness of a compound in inhibiting a specific biological or biochemical function. The table below presents the cytotoxic activity of several pyranone derivatives against the HL-60 cancer cell line.
| Compound | Source | Target Cell Line | IC50 (µM) | Reference |
| Phomacumarin A | Phoma sp. YN02-P-3 | HL-60 | 31.02 | [9] |
| Phomapyrone A | Phoma sp. YN02-P-3 | HL-60 | 34.62 | [9] |
| Phomapyrone B | Phoma sp. YN02-P-3 | HL-60 | 27.90 | [9] |
| Compound 9 | Phoma sp. YN02-P-3 | HL-60 | 41.07 | [9] |
| 5-Fluorouridine | Positive Control | HL-60 | N/A | [9] |
Experimental Protocol: MTT Assay for In Vitro Cytotoxicity
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a proxy for cell viability and proliferation. It is a standard method for screening cytotoxic compounds.[11]
Objective: To evaluate the dose-dependent cytotoxic effect of pyranone derivatives on a cancer cell line.
Materials:
-
Test compounds
-
Cancer cell line (e.g., HepG-2, HL-60)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
Sterile 96-well cell culture plates
-
CO₂ incubator (37°C, 5% CO₂)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cancer cells into a 96-well plate at a density of 1 x 10⁴ cells per well in 100 µL of growth medium.[11]
-
Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow the cells to attach and resume growth.
-
Compound Treatment: Prepare serial dilutions of the test compounds in growth medium. Remove the old medium from the wells and add 100 µL of the medium containing the various compound concentrations. Include vehicle-only controls.
-
Incubation: Incubate the treated cells for a specified period, typically 48 hours.[11]
-
MTT Addition: Add 10-20 µL of MTT solution to each well and incubate for another 2-4 hours. During this time, viable cells with active mitochondrial reductases will convert the yellow MTT into purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log of the compound concentration to determine the IC50 value.
Visualization: Anticancer Screening Workflow
Caption: A generalized workflow for the discovery and evaluation of anticancer pyranone derivatives.
Antioxidant Properties and Radical Scavenging
Certain pyranone derivatives, especially 2,3-dihydro-3,5-dihydroxy-6-methyl-4H-pyran-4-one (DDMP), which is formed during the Maillard reaction, are known to be strong antioxidants.[12][13] This activity is crucial as oxidative stress is implicated in numerous disease states.
Mechanism and SAR
The antioxidant capacity of these compounds is largely attributed to their ability to donate a hydrogen atom to quench free radicals.
-
Enol Structure: The unstable enol structure within the DDMP moiety is the key factor for its antioxidant activity.[12][14]
-
Hydroxyl Groups: The hydroxyl group at the olefinic position (C-5) has a particularly remarkable impact on antioxidant activity. Protecting this hydroxyl group nearly eliminates the compound's reducing ability, confirming its importance in the radical scavenging mechanism.[12]
Quantitative Analysis of Antioxidant Activity
The ability of pyranone derivatives to scavenge stable free radicals like 2,2'-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azinobis(3-ethylbenzothiazoline-6-sulfonate) cationic radical (ABTS˙⁺) is a direct measure of their antioxidant potential.
| Compound | Assay | Concentration | Scavenging Activity (%) | Reference |
| DDMP (1) | ABTS˙⁺ | 17.5 µM | 81.1% | [12] |
| BHT (Control) | ABTS˙⁺ | 17.5 µM | 58.4% | [12] |
| DDMP (1) | DPPH | 350 µM | 90.7% | [12] |
| BHT (Control) | DPPH | 350 µM | 87.6% | [12] |
Experimental Protocol: DPPH Radical Scavenging Assay
This protocol describes a simple and widely used method to assess the antioxidant capacity of chemical compounds.[12]
Objective: To measure the ability of a test compound to scavenge the DPPH free radical.
Materials:
-
Test compounds (pyranone derivatives)
-
DPPH (2,2'-diphenyl-1-picrylhydrazyl) solution in methanol
-
Methanol
-
Positive control (e.g., Ascorbic acid or BHT)
-
96-well microtiter plate
-
Microplate reader
Procedure:
-
Compound Preparation: Prepare various concentrations of the test compounds in methanol.
-
Reaction Mixture: In a 96-well plate, add a fixed volume of the DPPH solution to each well. Then, add an equal volume of the test compound solution (or control/blank). The final mixture should have a DPPH concentration that gives a consistent initial absorbance reading.
-
Incubation: Incubate the plate in the dark at room temperature for a set period (e.g., 30 minutes).
-
Absorbance Reading: Measure the absorbance of each well at approximately 517 nm. The reduction in absorbance is proportional to the amount of DPPH radical scavenged.
-
Calculation: Calculate the percentage of radical scavenging activity using the following formula:
-
% Inhibition = [(Abs_control - Abs_sample) / Abs_control] * 100
-
Where Abs_control is the absorbance of the DPPH solution with methanol (no sample) and Abs_sample is the absorbance of the DPPH solution with the test compound.
-
-
IC50 Determination: Plot the % inhibition against the compound concentration to determine the IC50 value (the concentration required to scavenge 50% of the DPPH radicals).
Visualization: Radical Scavenging Mechanism
Caption: Simplified mechanism of free radical quenching by a hydroxylated pyranone derivative.
Conclusion and Future Directions
The this compound scaffold is a rich platform for the development of new therapeutic agents. Its derivatives have demonstrated compelling and verifiable biological activities, most notably as antimicrobial, anticancer, and antioxidant agents. The crucial role of the α,β-unsaturated ketone system in antimicrobial activity and the hydroxylated enol structure in antioxidant effects are well-established structure-activity relationships that can guide future synthetic efforts.
The path forward requires a multi-pronged approach. For antimicrobial applications, the focus should be on synthesizing derivatives with enhanced potency against drug-resistant strains and broadening the spectrum of activity. In oncology, elucidating the specific molecular targets and signaling pathways is critical to move beyond general cytotoxicity towards targeted therapies. Finally, in vivo studies are essential to validate the promising in vitro data and to assess the pharmacokinetic and safety profiles of lead compounds. The sustainable origin of the core scaffold from biomass adds a compelling green chemistry dimension, making this class of compounds not only therapeutically promising but also environmentally conscious.
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Georgiadis, M. P., Couladouros, E. A., & Delitheos, A. K. (1992). Synthesis and antimicrobial properties of 2H-pyran-3(6H)-one derivatives and related compounds. Journal of Pharmaceutical Sciences, 81(11), 1126-1131. Available from: [Link]
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Helal, M. H., Salem, M. A., El-Gohary, N. S., & Al-Dhfyan, A. (2024). Synthesis, Antimicrobial Evaluation, DFT, and Molecular Docking Studies of Pyrano [4,3-b] Pyranone and Pyrano[2,3-b]Pyridinone Systems. Helvetica Chimica Acta, e202300193. Available from: [Link]
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Chemistry of 2H-pyran-3 (6H)-one and dihydro-2H-pyran-3 (4H)-one - ResearchGate. Available from: [Link]
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Elaasser, M. M., et al. (2015). Antioxidant, antimicrobial, antiviral and antitumor activities of pyranone derivative obtained from Aspergillus candidus. Journal of Microbiology, Biotechnology and Food Sciences. Available from: [Link]
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Synthesis, in vitro Antimicrobial Activity, and Docking Studies of some Pyrano[2,3-c] Pyrazole Derivatives. (2021). Biointerface Research in Applied Chemistry. Available from: [Link]
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Biomass-derived 6-hydroxy-6-hydroxymethyl-2H-pyran-3(6H)-one: Green synthesis and antibacterial potential | Request PDF - ResearchGate. Available from: [Link]
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Antimicrobial activity of the synthesized pyrano[2,3-d]pyrimidine derivatives - ResearchGate. Available from: [Link]
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Nazari, P., et al. (2016). Synthesis and Evaluation of the Antimicrobial Activity of Spiro-4H-pyran Derivatives on Some Gram Positive and Gram Negative Bacteria. Avicenna Journal of Medical Biotechnology. Available from: [Link]
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Current Developments in the Pyran-Based Analogues as Anticancer Agents. (2021). Current Organic Chemistry. Available from: [Link]
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Liu, Y., et al. (2022). Pyranone Derivatives With Antitumor Activities, From the Endophytic Fungus Phoma sp. YN02-P-3. Frontiers in Microbiology. Available from: [Link]
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Anticancer activities of some synthesized 2,4,6-trisubstituted pyridine candidates. - Allied Academies. Available from: [Link]
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Li, Y., et al. (2021). Effect of hydroxyl on antioxidant properties of 2,3-dihydro-3,5-dihydroxy-6-methyl-4H-pyran-4-one to scavenge free radicals. RSC Advances. Available from: [Link]
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Anticancer activity of some newly synthesized pyrano[2,3-d][1][2][4]triazine derivatives using 1-(7-hydroxy-2,2-dimethylchroman-6-yl)ethanone as synthon - ResearchGate. Available from: [Link]
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Effect of hydroxyl on antioxidant properties of 2,3-dihydro-3,5-dihydroxy-6-methyl-4H-pyran-4-one to scavenge free radicals - RSC Publishing. Available from: [Link]
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Yu, X., et al. (2013). Identification of 2,3-dihydro-3,5-dihydroxy-6-methyl-4H-pyran-4-one as a strong antioxidant in glucose–histidine Maillard reaction products. Food Chemistry. Available from: [Link]
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Pyranone Compounds: A Technical Guide to Their Discovery, Natural Occurrence, and Characterization
Abstract
Pyranone-containing natural products represent a vast and structurally diverse class of secondary metabolites with a wide spectrum of biological activities. This technical guide provides a comprehensive overview for researchers, scientists, and drug development professionals on the discovery, natural occurrence, biosynthesis, and detailed methodologies for the isolation and structural elucidation of these significant compounds. Emphasizing scientific integrity and practical application, this guide offers field-proven insights into experimental choices, self-validating protocols, and authoritative references to support further research and development in this exciting field. From their origins in fungi, plants, and marine life to their potential as therapeutic agents, this document serves as an in-depth resource for harnessing the potential of pyranone natural products.
Part 1: The World of Pyranone Natural Products
Introduction to Pyranone Scaffolds
Pyranones are a class of heterocyclic compounds characterized by a six-membered ring containing an oxygen atom and a ketone group. The two main isomers are the α-pyrones (2-pyrones) and the γ-pyrones (4-pyrones), which serve as the core scaffolds for a multitude of natural products.[1][2] These structures are considered "privileged" in medicinal chemistry due to their ability to interact with a wide range of biological targets, conferring upon them a diverse array of pharmacological activities.[1]
A Historical Perspective on Discovery
The study of pyranone natural products has a rich history, with early discoveries paving the way for significant advancements in natural product chemistry and medicine. For instance, the discovery of kojic acid, a γ-pyrone produced by Aspergillus oryzae, dates back to 1907.[3] This compound and its derivatives have since found applications in the cosmetic industry for their tyrosinase inhibitory activity.[3] The subsequent discovery of mycotoxins like aflatoxins, containing a fused pyranone ring system, highlighted the toxicological significance of this class of compounds. Seminal work on the synthesis of various pyranone natural products has been instrumental in confirming their structures and enabling the exploration of their therapeutic potential.[4][5]
Natural Occurrence: A Rich and Diverse Chemical Space
Pyranone compounds are widespread in nature, having been isolated from an array of organisms, including fungi, plants, insects, and marine life.[4][6][7]
Fungi are a particularly prolific source of pyranone derivatives.[4][8] Notable examples include:
-
Xanthomegnin , a dimeric naphtho-γ-pyrone first isolated from the mold Trichophyton megnini, exhibits antibiotic and antifungal properties.[4][5]
-
Citrinin , another mycotoxin produced by several species of Aspergillus, Penicillium, and Monascus, possesses a pyranone-containing structure and is known for its nephrotoxicity.
-
Dibenzo-α-pyrones , a group of mycotoxins produced by various fungi, have demonstrated a range of biological activities, including cytotoxic and phytotoxic effects.[8]
The plant kingdom is also a rich reservoir of pyranone-containing compounds.[2][4] Flavonoids, a major class of plant secondary metabolites, often feature a γ-pyrone ring in their core structure.[6] These compounds are known for their antioxidant and anti-inflammatory properties. Other plant-derived pyranones include compounds isolated from the genus Engelhardia.
Marine organisms, including fungi and bacteria, produce a unique array of pyranone natural products.[3][6][7] These marine-derived compounds often exhibit potent biological activities, such as cytotoxicity against cancer cell lines and antimicrobial effects.[3] The chemical diversity of marine pyranones is vast, with many structures featuring unique halogenation patterns and complex polycyclic systems.[3]
Part 2: Biosynthesis - Nature's Synthetic Machinery
The Polyketide Pathway: The Primary Route to Pyranones
The biosynthesis of most pyranone natural products proceeds through the polyketide pathway, a fundamental route for the production of a wide range of secondary metabolites in bacteria, fungi, and plants.[9][10] This process is catalyzed by large, multifunctional enzymes known as polyketide synthases (PKSs).[9][10]
Biosynthetic Logic of α-Pyrone Formation
The formation of the characteristic α-pyrone ring follows a conserved biosynthetic logic.[9][10] It typically involves the cyclization of a triketide intermediate, which is assembled by the sequential condensation of acetyl-CoA and malonyl-CoA units on the PKS enzyme complex.[9][10] The final cyclization and release of the α-pyrone product are often catalyzed by a dedicated thioesterase (TE) domain within the PKS.[9]
Extraction and Preliminary Fractionation
Experimental Protocol: Extraction of Pyranones from Fungal Culture
-
Cultivation: Grow the fungus of interest in a suitable liquid or solid medium to promote the production of secondary metabolites. [11][12]2. Harvesting: Separate the fungal mycelium from the culture broth by filtration. [12]3. Extraction:
-
Mycelium: Extract the mycelium with an organic solvent such as ethyl acetate or methanol. This can be done by soaking the mycelial mass in the solvent, followed by filtration. [12] * Culture Broth: Extract the culture filtrate with an immiscible organic solvent like ethyl acetate in a separatory funnel. [12]4. Concentration: Combine the organic extracts and evaporate the solvent under reduced pressure to obtain a crude extract. [12]
-
Chromatographic Purification: The Key to Isolation
Experimental Protocol: Column Chromatography for Pyranone Fractionation
-
Stationary Phase: Pack a glass column with a suitable stationary phase, typically silica gel. 2. Sample Loading: Dissolve the crude extract in a minimal amount of an appropriate solvent and adsorb it onto a small amount of silica gel. Carefully load the dried sample onto the top of the column.
-
Elution: Elute the column with a solvent system of increasing polarity (e.g., a gradient of hexane and ethyl acetate). 4. Fraction Collection: Collect fractions of the eluate and monitor the separation using Thin Layer Chromatography (TLC).
-
Pooling and Concentration: Combine fractions containing the same compound(s) based on their TLC profiles and concentrate them.
Experimental Protocol: HPLC Purification of Pyranones
-
Method Development: Develop a suitable HPLC method using an analytical column to achieve good separation of the target pyranone from other components in the semi-purified fraction. A reversed-phase C18 column is often a good starting point, with a mobile phase gradient of water and acetonitrile or methanol. [3]2. Preparative HPLC: Scale up the analytical method to a preparative HPLC system to isolate the pyranone of interest in sufficient quantity for structural elucidation and biological testing. [3]3. Purity Assessment: Analyze the purified compound by analytical HPLC to confirm its purity.
Structure Elucidation: Unraveling the Molecular Architecture
The unambiguous determination of the chemical structure of a novel pyranone compound relies on a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). [7][8][13] Workflow for Structure Elucidation
-
Molecular Formula Determination: Obtain the molecular formula from High-Resolution Mass Spectrometry (HRMS) data. [8][11]2. 1D NMR Analysis (¹H and ¹³C):
-
2D NMR Analysis:
-
COSY (Correlation Spectroscopy): Identifies proton-proton spin-spin coupling networks, helping to establish connectivity within molecular fragments.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded protons and carbons.
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away, which is crucial for connecting different molecular fragments and establishing the overall carbon skeleton. [8] * NOESY (Nuclear Overhauser Effect Spectroscopy): Provides information about the spatial proximity of protons, which is essential for determining the relative stereochemistry of the molecule.
-
-
Integration of Data: Piece together the structural fragments and their connectivity based on the combined interpretation of all spectroscopic data to propose a final structure.
Part 5: Future Perspectives and Conclusion
The field of pyranone natural products continues to be a vibrant area of research. Advances in analytical techniques, such as hyphenated chromatography-spectroscopy methods, are accelerating the discovery of novel pyranones from complex natural sources. [9]Furthermore, the application of synthetic biology and metabolic engineering approaches holds great promise for the production of new-to-nature pyranone derivatives with enhanced therapeutic properties. [9][10] In conclusion, pyranone compounds represent a structurally diverse and biologically significant class of natural products. Their widespread occurrence in nature, coupled with their potent and varied biological activities, ensures their continued importance in the quest for new therapeutic agents. The methodologies outlined in this guide provide a solid foundation for researchers to explore this rich chemical space and unlock the full potential of pyranone natural products.
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Kallifidas, D., & Khosla, C. (2023). Biosynthesis-Guided Discovery and Engineering of α-Pyrone Natural Products from Type I Polyketide Synthases. ACS Chemical Biology, 18(5), 958-967. [Link]
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The Versatile Chiral Synthon: A Technical Guide to 6-Hydroxy-2H-pyran-3(6H)-one in Modern Synthesis
Foreword: Unlocking Nature's Chiral Pool
In the landscape of modern synthetic chemistry, the pursuit of enantiomerically pure molecules is paramount, particularly in the fields of drug discovery and materials science. Nature, in its immense complexity, provides a vast "chiral pool"—a collection of abundant, enantiopure building blocks that serve as economical and efficient starting points for the synthesis of complex targets.[1] Among these, carbohydrates and their derivatives stand out as exceptionally versatile precursors.[2][3] This guide delves into the chemistry and application of a uniquely powerful chiral building block derived from this pool: 6-hydroxy-2H-pyran-3(6H)-one .
This heterocyclic compound, readily accessible from biomass-derived furans, is a linchpin in synthetic strategy.[4] Its dense array of functional groups—a hemiacetal, an α,β-unsaturated ketone, and multiple stereocenters—offers a rich platform for a multitude of chemical transformations.[1][5] For researchers, scientists, and drug development professionals, understanding the nuances of this synthon is not merely an academic exercise; it is a gateway to streamlined, stereocontrolled, and innovative synthetic routes toward novel therapeutics and complex natural products. This guide provides an in-depth exploration of its synthesis, reactivity, and strategic application, grounded in field-proven insights and validated protocols.
Part 1: The Genesis of a Powerhouse Synthon - The Achmatowicz Rearrangement
The primary and most efficient route to this compound and its derivatives is the Achmatowicz rearrangement, an oxidative ring expansion of furfuryl alcohols.[6][7] This transformation is foundational to the utility of the pyranone building block, converting a simple, biomass-derived five-membered ring into a highly functionalized six-membered oxygen heterocycle.[4]
Mechanistic Causality
The reaction proceeds via an initial oxidation of the furan ring. When using reagents like bromine in methanol or N-bromosuccinimide (NBS), a key 2,5-dimethoxy-2,5-dihydrofuran intermediate is formed.[7][8] Subsequent acid-catalyzed rearrangement leads to the dihydropyranone. Alternatively, peroxy acids like meta-chloroperoxybenzoic acid (m-CPBA) achieve the oxidation through an epoxide intermediate, which rearranges under the reaction conditions.[8] The choice of oxidant and conditions is critical, influencing yield, scalability, and compatibility with other functional groups. For instance, modern photocatalytic methods offer a greener approach, utilizing visible light and a photocatalyst to drive the rearrangement under mild conditions.[7]
Below is a generalized mechanistic pathway for this pivotal transformation.
Caption: Generalized workflow of the Achmatowicz Rearrangement.
Validated Experimental Protocols
A self-validating protocol must be robust and reproducible. Below are two trusted methods for the synthesis of pyranone building blocks.
Protocol 1: Classic Achmatowicz Rearrangement with m-CPBA [9] This protocol is adapted from the synthesis of 2-(chloromethyl)-6-hydroxy-2H-pyran-3(6H)-one, demonstrating a typical lab-scale procedure.
-
Materials:
-
2-Chloro-1-(furan-2-yl)ethanol (1.0 mmol, 1.0 equiv)
-
meta-Chloroperoxybenzoic acid (m-CPBA, ~77%, 1.2 mmol, 1.2 equiv)
-
Dichloromethane (DCM), anhydrous
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
-
Procedure:
-
Dissolve 2-chloro-1-(furan-2-yl)ethanol in anhydrous DCM in a round-bottom flask equipped with a magnetic stirrer.
-
Cool the solution to 0 °C using an ice bath.
-
Add m-CPBA portion-wise to the stirred solution over 15 minutes, maintaining the temperature at 0 °C.
-
Allow the reaction mixture to stir at 0 °C for approximately 3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, filter the reaction mixture to remove the precipitated m-chlorobenzoic acid.
-
Wash the filtrate sequentially with saturated sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (e.g., n-hexane/ethyl acetate, 3:1) to afford the pure 2-(chloromethyl)-6-hydroxy-2H-pyran-3(6H)-one.
-
-
Expected Outcome: This procedure typically yields the desired product in good yield (e.g., 70%).[9] The causality behind using m-CPBA lies in its reliability and effectiveness for the epoxidation step that precedes the rearrangement. The basic wash is critical to remove the acidic byproduct.
Protocol 2: Modern Photocatalytic Flow Synthesis [7] This method represents a greener, more efficient alternative using visible light, suitable for rapid synthesis.
-
Materials & Setup:
-
Furfuryl alcohol derivative (e.g., ethyl 3-(furan-2-yl)-3-hydroxypropanoate, 1.0 equiv)
-
Ru(bpy)₃Cl₂·6H₂O (0.005 equiv)
-
Potassium persulfate (K₂S₂O₈, 1.0 equiv)
-
Solvent system: Acetonitrile (ACN)/Dimethyl sulfoxide (DMSO)/Water (H₂O)
-
Syringe pump and a photoflow reactor (e.g., PFA tubing coiled around a light source)
-
Visible light source (sunlight or LED)
-
-
Procedure:
-
Prepare a stock solution containing the furfuryl alcohol substrate, Ru(bpy)₃Cl₂·6H₂O, and K₂S₂O₈ in the ACN/DMSO/H₂O solvent system.
-
Load the solution into a syringe and place it on a syringe pump.
-
Pump the solution through the photoflow reactor at a defined flow rate (e.g., 1.0 mL/min for a 10 mL reactor, resulting in a 10-minute residence time).
-
Irradiate the reactor continuously with a visible light source.
-
Collect the output from the reactor. The product can then be isolated using a continuous-flow extraction setup or a standard batch workup.
-
-
Expected Outcome: This method can achieve high yields (e.g., >80%) in significantly shorter reaction times (minutes vs. hours) compared to batch methods.[7] The photocatalyst, activated by light, initiates a single-electron transfer (SET) process, generating a radical cation from the furanol, which ultimately leads to the pyranone product.[7]
Part 2: Strategic Transformations of the Pyranone Core
The synthetic power of this compound stems from the distinct reactivity of its functional groups. The enone system is a prime target for nucleophilic additions, while the hemiacetal and ketone moieties allow for a host of stereoselective modifications.
Diastereoselective Reductions: Setting a New Stereocenter
Reduction of the C3-ketone is a common and critical step, establishing a new stereocenter and providing access to chiral tetrahydropyran structures. The stereochemical outcome is highly dependent on the choice of reducing agent, a key decision point for the synthetic chemist.
-
Causality of Reagent Choice: Simple reducing agents like sodium borohydride (NaBH₄) often provide modest diastereoselectivity. In contrast, bulky hydride reagents, such as L-Selectride® (lithium tri-sec-butylborohydride), exhibit high stereoselectivity.[2] This is due to the steric hindrance of the reagent, which forces hydride delivery from the less hindered face of the pyranone ring, often leading to axial attack and the formation of an equatorial alcohol.
Caption: Impact of reducing agent on the stereoselectivity of pyranone reduction.
Protocol 3: Diastereoselective Reduction with L-Selectride [10] This is a general procedure for the highly diastereoselective reduction of the pyranone ketone.
-
Materials:
-
Substituted this compound (1.0 mmol, 1.0 equiv)
-
L-Selectride® (1.0 M solution in THF, 1.1 mmol, 1.1 equiv)
-
Tetrahydrofuran (THF), anhydrous
-
Saturated ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
-
Procedure:
-
Dissolve the pyranone substrate in anhydrous THF under an inert atmosphere (e.g., argon or nitrogen) and cool the solution to -78 °C using a dry ice/acetone bath.
-
Add the L-Selectride® solution dropwise to the stirred reaction mixture.
-
Stir the reaction at -78 °C for 1-2 hours, monitoring by TLC for the disappearance of the starting material.
-
Quench the reaction at -78 °C by the slow addition of saturated NH₄Cl solution.
-
Allow the mixture to warm to room temperature and extract with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.
-
Purify the resulting alcohol by flash column chromatography.
-
-
Expected Outcome: This protocol typically affords the corresponding alcohol with high diastereoselectivity (>90:10 dr) and in excellent yield.[2][10] The low temperature is crucial to maximize selectivity and prevent side reactions.
Table 1: Comparison of Reducing Agents for Pyranone Ketones
| Reagent | Typical Diastereomeric Ratio (dr) | Causality | Reference |
|---|---|---|---|
| NaBH₄ | Low to Moderate (e.g., 3:1 to 5:1) | Small hydride donor, less facial selectivity. | [11] |
| L-Selectride® | High to Excellent (e.g., >10:1) | Bulky hydride reagent forces attack from the sterically less hindered face. | [2][10] |
| K-Selectride® | High to Excellent (e.g., >10:1) | Similar steric profile to L-Selectride®. | [11] |
| DIBAL-H | Variable, often substrate-dependent | Can coordinate to oxygen atoms, influencing stereochemical outcome. |[11] |
Organocatalytic Cascade Reactions: Building Complexity Rapidly
The pyranone scaffold is an outstanding substrate for organocatalytic cascade reactions, which enable the rapid construction of complex molecular architectures in a single, highly stereocontrolled operation. These reactions often proceed via iminium and enamine intermediates, catalyzed by chiral secondary amines.[12][13]
An exemplary process is the oxa-Michael/Michael cascade with α,β-unsaturated aldehydes.[14] Here, the pyranone's hemiacetal hydroxyl group acts as an oxygen nucleophile in the initial oxa-Michael addition, which is followed by a Michael addition from the enolate of the pyranone. This powerful sequence creates multiple new bonds and stereocenters.
-
Mechanism of Activation: A chiral secondary amine catalyst (e.g., a prolinol derivative) first condenses with the enal to form a chiral iminium ion. This activation lowers the LUMO of the enal, making it highly susceptible to nucleophilic attack by the pyranone's hydroxyl group (oxa-Michael). The resulting intermediate then isomerizes to a dienamine, which is attacked intramolecularly by the enolate of the pyranone ring to close the second ring system, generating a complex polycyclic product with high stereocontrol.[12][14]
Caption: Organocatalytic iminium-dienamine activation cascade.
Part 3: Applications in the Total Synthesis of Bioactive Molecules
The true measure of a chiral building block is its successful deployment in the total synthesis of complex, biologically active molecules. The this compound framework is a recurring motif and a key intermediate in the synthesis of numerous natural products, from alkaloids to polyketides and glycomimetics.[3][15]
Case Study: Synthesis of (+)-Monanchorin
(+)-Monanchorin is a marine-derived macrolide with cytotoxic properties. A key fragment of its synthesis relies on an enantiomerically pure pyranone derived from an Achmatowicz reaction.[3]
The synthesis begins with an asymmetric transfer hydrogenation of an acylfuran to produce an enantiomerically pure furyl alcohol. This alcohol undergoes an Achmatowicz rearrangement using NBS in a buffered aqueous THF solution to yield the chiral pyranone intermediate in excellent yield. This step efficiently translates the chirality of the alcohol to the C6 position of the pyranone, setting the stereochemical foundation for the rest of the synthesis. Subsequent functional group manipulations, including protection and diastereoselective reduction, convert the pyranone into a key tetrahydropyran fragment ready for coupling to form the final macrolide.[3]
Case Study: Synthesis of Glycomimetics
Glycomimetics are carbohydrate mimics designed to have improved pharmacological properties.[15] The pyranone scaffold serves as an excellent starting point for these molecules due to its structural resemblance to pyranose sugars. By applying transformations such as stereoselective reductions, epoxidations, and nucleophilic additions, chemists can synthesize a diverse library of iminosugars and carbasugars from a common pyranone intermediate.[8][15] These compounds are valuable as potential inhibitors of glycosidases and other carbohydrate-processing enzymes.
Bioactivity of Pyranone Derivatives
Derivatives of the this compound core have demonstrated significant biological activity, particularly as antimicrobial agents. The α,β-unsaturated ketone moiety is often essential for this activity, likely acting as a Michael acceptor to covalently modify biological targets.[16] Structure-activity relationship (SAR) studies have shown that the nature and steric bulk of substituents at the C-2 and C-6 positions can dramatically influence potency.[16]
Table 2: Selected Bioactivity Data for 2H-Pyran-3(6H)-one Derivatives
| Compound Description | Target/Assay | Activity Metric | Value | Reference |
|---|---|---|---|---|
| 2-[4-(Phenylthio)phenyl]-2-methyl-6-methoxy-2H-pyran-3(6H)-one | Staphylococcus aureus | MIC | 1.56 µg/mL | [16] |
| 2-[4-(Phenylthio)phenyl]-2-methyl-6-[(p-nitrobenzoyl)oxy]-2H-pyran-3(6H)-one | Streptococcus sp. | MIC | 0.75 µg/mL | [16] |
| 2-Substituted 3-hydroxy-6-methyl-4H-pyran-4-one derivative | P. aeruginosa Biofilm Inhibition | IC₅₀ | 6.57 µM | [17] |
| 4H-Pyran derivative (4j) | DPPH Radical Scavenging | IC₅₀ | 0.194 mM | [18] |
| Pyrido[2,3-d]pyrimidine-2,4-dione derivative (from pyranone precursor) | eEF-2K Inhibition | IC₅₀ | 0.42 µM |[19] |
Conclusion and Future Outlook
This compound is more than just a versatile intermediate; it is a testament to the power of chiral pool synthesis and a cornerstone of modern synthetic strategy. Its accessibility from renewable biomass via the robust Achmatowicz rearrangement provides a sustainable and economical entry point to a world of chiral complexity. The ability to precisely control the stereochemical outcomes of its subsequent transformations—be it through sterically demanding reagents or elegant organocatalytic cascades—empowers chemists to construct elaborate molecular architectures with confidence and efficiency.
As the demand for novel, enantiopure pharmaceuticals and complex materials continues to grow, the role of such powerful chiral building blocks will only become more critical. Future innovations will likely focus on developing even more efficient and stereoselective catalytic methods for both the synthesis and functionalization of the pyranone core, further expanding its reach and solidifying its place in the synthetic chemist's toolkit. For the drug development professional, this synthon represents a reliable platform for generating diverse libraries of complex, drug-like molecules, accelerating the journey from initial hit to clinical candidate.
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Gill, M. (2004). Synthesis of Pyran and Pyranone Natural Products. Molecules, 9(6), 498-510.
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Xu, J., et al. (2019). Selective Synthesis of Furfuryl Alcohol from Biomass-Derived Furfural Using Immobilized Yeast Cells. ResearchGate.
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Yi, W., et al. (2021). Conversion of FFA to this compound in water. ResearchGate.
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El-Kashef, H. S., et al. (2022). 2(1H)-Pyrazinones from acyclic building blocks: methods of synthesis and further derivatizations. RSC Advances, 12(1), 1-28.
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El-Sayed, N. N. E., & El-Gohary, N. S. (2022). PYRAN-2-ONE DERIVATIVES (Part 2): POWERFUL BUILDING BLOCKS AND SCAFFOLDS FOR THE CONSTRUCTION OF A WIDE RANGE OF SEVERAL HETEROCYCLIC COMPOUNDS. ResearchGate.
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Enzymatic Synthesis of 6-hydroxy-2H-pyran-3(6H)-one: A Biocatalytic Approach to a Versatile Synthon
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of 6-hydroxy-2H-pyran-3(6H)-one
This compound is a heterocyclic organic compound belonging to the pyrone family.[1] Its structure is distinguished by a highly functionalized six-membered ring containing an α,β-unsaturated ketone system, a hemiacetal group, and an allylic alcohol.[1] This unique arrangement of functional groups makes it an exceptionally versatile synthon—a molecular unit that serves as a foundational building block for synthesizing more complex molecules.[1][2]
In the realm of drug development and natural product synthesis, this pyranone scaffold is of considerable interest. It is a crucial chiral building block for the asymmetric synthesis of carbohydrates, pharmaceuticals, and various biologically active natural products.[3][4] Notably, derivatives of this compound have demonstrated potent antimicrobial activity, particularly against Gram-positive bacteria like Staphylococcus aureus and Streptococcus species, making this scaffold a promising starting point for novel antibiotic development.[3][5]
Traditionally, the synthesis of this pyranone is achieved via the Achmatowicz reaction, an oxidative rearrangement of a furan ring.[1] While effective, classic chemical approaches often rely on stoichiometric, and sometimes heavy-metal-based, oxidants like m-chloroperoxybenzoic acid (m-CPBA) or N-Bromosuccinimide (NBS).[1][3] These methods can generate significant chemical waste and may lack the high selectivity desired for complex pharmaceutical synthesis. The drive for greener, more sustainable chemistry has therefore catalyzed the development of enzymatic alternatives that leverage the inherent precision of biocatalysts.
Core Principle: The Enzymatic Achmatowicz Reaction
The enzymatic synthesis of this compound is centered on a biocatalytic adaptation of the Achmatowicz reaction. This transformation masterfully converts a five-membered furan ring, typically from a biomass-derived precursor like furfuryl alcohol, into the six-membered dihydropyranone system.[1] This oxidative rearrangement is the cornerstone of modern, green synthetic routes to this valuable compound.
The primary advantage of using enzymes is their remarkable selectivity (chemo-, regio-, and stereo-selectivity) under mild reaction conditions (aqueous media, ambient temperature, and neutral pH). This avoids the need for protective group chemistry and minimizes the formation of unwanted byproducts, simplifying downstream purification and improving overall process efficiency. Two primary enzymatic systems have proven highly effective for this transformation.
Key Biocatalytic Systems for Pyranone Synthesis
System 1: Laccase-TEMPO-Mediated Oxidation
A prominent and eco-friendly approach is the "enzymatic Achmatowicz reaction" utilizing a laccase-TEMPO system.[1] Laccases are multi-copper oxidases that use molecular oxygen (from air) as the ultimate oxidant, producing only water as a byproduct. However, laccases often cannot directly oxidize the substrate of interest. The mediator TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) bridges this gap.
Mechanism of Action:
-
The laccase enzyme oxidizes TEMPO to its corresponding oxoammonium ion.
-
This highly reactive oxoammonium ion then acts as the direct oxidant for the furfuryl alcohol substrate.
-
The oxidation triggers the rearrangement of the furan ring into the desired this compound.
-
The reduced TEMPO is continuously regenerated by the laccase, allowing it to act as a true catalyst.
This chemoenzymatic route has been successfully applied to the oxidation of various (5-alkylfuran-2-yl)carbinols, achieving yields as high as 90% under environmentally benign conditions.[1]
Caption: Laccase-TEMPO catalytic cycle for pyranone synthesis.
System 2: Dual-Enzyme Cascade with Alcohol Oxidase and Chloroperoxidase
Enzymatic cascades, where multiple enzymes work in sequence within a single reaction vessel, offer an elegant strategy for complex synthesis. A dual-enzyme cascade employing an alcohol oxidase and a chloroperoxidase provides a direct route to pyranone structures from furfuryl alcohols.[1]
Mechanism of Action:
-
Alcohol Oxidase: The first enzyme, an alcohol oxidase, oxidizes the primary alcohol group of the furfuryl alcohol substrate.
-
Chloroperoxidase (CPO): The second enzyme, a versatile heme enzyme like the one from Caldariomyces fumago, then catalyzes the oxidative rearrangement of the intermediate generated by the alcohol oxidase.[1] This step is analogous to the Achmatowicz reaction, leading to the formation of the final pyranone product.
This one-pot biotransformation effectively bridges chemical and biological processes, achieving good yields (e.g., 66% for 6-hydroxy-2-methyl-2H-pyran-3(6H)-one) and simplifying the overall synthetic workflow.[1]
Caption: Sequential one-pot dual-enzyme cascade pathway.
Detailed Experimental Protocols
The following protocols are designed to be self-validating, providing a clear and reproducible methodology for researchers.
Protocol A: Laccase-TEMPO Catalyzed Synthesis
Objective: To synthesize this compound from furfuryl alcohol using a laccase from Pleurotus ostreatus and TEMPO as a mediator.
Materials:
-
Furfuryl alcohol (Substrate)
-
Laccase from Pleurotus ostreatus (e.g., Sigma-Aldrich Cat. No. 38429 or equivalent)
-
TEMPO (2,2,6,6-Tetramethyl-1-piperidinyloxy)
-
Sodium acetate buffer (0.1 M, pH 5.0)
-
Ethyl acetate (for extraction)
-
Anhydrous magnesium sulfate (for drying)
-
Silica gel for column chromatography
-
Hexane and Ethyl Acetate (for chromatography mobile phase)
Procedure:
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stirrer, dissolve 1.0 g of furfuryl alcohol in 50 mL of 0.1 M sodium acetate buffer (pH 5.0).
-
Catalyst Addition: Add 15 mg of TEMPO to the solution and stir until dissolved.
-
Enzyme Addition: Add 50 mg of laccase enzyme to the reaction mixture.
-
Reaction Conditions: Leave the flask open to the air (or bubble O₂ gently through the solution) and stir vigorously at room temperature (25 °C) for 24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Work-up: Upon completion, saturate the aqueous solution with NaCl to facilitate extraction. Extract the mixture three times with 50 mL portions of ethyl acetate.
-
Purification: Combine the organic layers and dry over anhydrous magnesium sulfate. Filter the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Chromatography: Purify the resulting crude oil by silica gel column chromatography using a hexane:ethyl acetate gradient (e.g., starting from 9:1 to 1:1) to yield the pure this compound.
-
Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry. The product is a solid at room temperature.[6]
Data Summary:
| Substrate | Enzyme System | Yield (%) | Reference |
| (5-alkylfuran-2-yl)carbinols | Laccase-TEMPO | up to 90% | [1] |
| Furfuryl alcohol | Alcohol Oxidase/CPO | ~66% | [1] |
Analytical Considerations and Product Stability
Confirmation of Synthesis:
-
Chromatography (TLC/HPLC): Essential for monitoring reaction progress and assessing the purity of the final product.
-
Mass Spectrometry (MS): Used to confirm the molecular weight of the synthesized compound (C₅H₆O₃, MW: 114.10 g/mol ).[1][7]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for unambiguous structural elucidation of the pyranone ring and its functional groups.
Trustworthiness of Protocol - A Note on Stability: It is critical for researchers to be aware that this compound exists in equilibrium with its open-chain tautomer, 5-hydroxy-4-oxo-2-pentenal, particularly in aqueous solutions.[8] As a hemiacetal, it is susceptible to hydrolysis, especially in acidic conditions. For quantitative studies, it is imperative to prepare fresh standard solutions for calibration. In storage, neutral or slightly alkaline conditions may improve stability.[8]
Applications in Drug Development and Future Perspectives
The enzymatic synthesis of this compound provides a sustainable and efficient entry point to a class of molecules with significant therapeutic potential.
-
Scaffold for Antimicrobials: The α,β-enone system within the pyranone ring is essential for its antimicrobial activity.[3][5] The enzymatically produced core can be further functionalized through chemical or biocatalytic methods to generate libraries of derivatives for screening against pathogenic bacteria.
-
Chiral Building Block: As a highly functionalized synthon, it is a key intermediate in the total synthesis of complex natural products and carbohydrate-based therapeutics.[2][3]
-
Future Outlook: The field is moving towards enzyme engineering to enhance catalyst stability, activity, and substrate scope. Furthermore, integrating these enzymatic steps into multi-step, one-pot cascade reactions will pave the way for the de novo biosynthesis of complex pharmaceuticals from simple, renewable feedstocks.
Conclusion
The enzymatic synthesis of this compound represents a significant advancement over traditional chemical methods. Biocatalytic systems, particularly those employing laccase-TEMPO or dual-enzyme cascades, offer a green, highly selective, and efficient pathway to this valuable synthon. By providing detailed, validated protocols and explaining the causality behind the experimental choices, this guide equips researchers and drug development professionals with the necessary tools to leverage these powerful techniques for the synthesis of next-generation therapeutics and complex molecules.
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Benchchem. This compound | 35436-57-8. 1
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Methodological & Application
Application Note & Protocols: Leveraging 6-Hydroxy-2H-pyran-3(6H)-one for Stereoselective Monosaccharide Synthesis
Abstract
The de novo synthesis of carbohydrates from simple, achiral starting materials represents a formidable challenge and a significant opportunity in medicinal chemistry and drug development. This guide focuses on the strategic application of 6-hydroxy-2H-pyran-3(6H)-one, a highly versatile heterocyclic compound, as a cornerstone intermediate in the total synthesis of monosaccharides.[1] Central to this approach is the Achmatowicz reaction, an elegant oxidative ring expansion of furfuryl alcohols that provides efficient access to the pyranone scaffold.[2][3] We will explore the mechanistic underpinnings of this transformation, provide detailed, field-proven protocols for the synthesis and subsequent stereoselective manipulation of the pyranone core, and illustrate its power in constructing complex sugar architectures. This document is intended for researchers, synthetic chemists, and drug development professionals seeking to build diverse carbohydrate libraries independent of the constraints of the natural chiral pool.
The Achmatowicz Reaction: A Robust Gateway to Pyranone Synthons
The journey from simple furan derivatives to complex carbohydrates is enabled by the Achmatowicz reaction, first reported in 1971.[2][4][5] This reaction transforms readily available furfuryl alcohols, often derived from renewable biomass sources like corncobs, into the pivotal this compound intermediate.[3][6] This transformation is not merely a molecular rearrangement but a strategic conversion that installs the core tetrahydropyran ring and key functional handles—a hemiacetal, an α,β-unsaturated ketone, and a C-C double bond—poised for further stereochemical elaboration.
Principle and Mechanism
The Achmatowicz reaction is fundamentally an oxidative ring-expansion.[2] The process begins with the oxidation of the furan ring at its 2- and 5-positions.[2] In the presence of an oxidant like N-Bromosuccinimide (NBS) in an aqueous solvent mixture, this leads to the formation of a 2,5-dihydroxy-2,5-dihydrofuran intermediate. This unstable species undergoes spontaneous ring-opening to yield an ene-dione, which then rapidly cyclizes via an intramolecular hemiacetal formation to furnish the final this compound product in high yield.[2]
The true power of this methodology lies in its application to asymmetric synthesis. By starting with an enantiomerically pure furfuryl alcohol, the stereochemistry at the side-chain-bearing carbon is directly transferred to the C6 position of the pyranone ring, thereby setting the absolute configuration for the subsequent synthesis of either D- or L-series sugars.[7]
Caption: Workflow of the Achmatowicz Reaction.
Protocol: Synthesis of (R)-6-Hydroxy-2-methyl-2H-pyran-3(6H)-one
This protocol describes a typical Achmatowicz reaction using an enantiopure furan precursor. The causality for using NBS in aqueous THF is its ability to act as a mild source of electrophilic bromine, initiating the oxidation under conditions that preserve the stereocenter and promote the desired rearrangement with high fidelity.[2][6]
Materials:
-
(R)-1-(Furan-2-yl)ethanol (1.0 eq)
-
N-Bromosuccinimide (NBS) (1.1 eq)
-
Tetrahydrofuran (THF)
-
Deionized Water
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃)
-
Ethyl acetate (EtOAc)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
Dissolve (R)-1-(Furan-2-yl)ethanol in a 10:1 mixture of THF and water (e.g., 100 mL THF, 10 mL H₂O for 10 mmol scale).
-
Cool the solution to 0 °C in an ice bath with gentle stirring.
-
Add NBS portion-wise over 15 minutes, ensuring the temperature remains below 5 °C. The causality for the slow, cooled addition is to control the exothermic reaction and prevent side-product formation.
-
Stir the reaction mixture at 0 °C for 1 hour, monitoring by TLC until the starting material is consumed.
-
Quench the reaction by adding saturated aqueous Na₂S₂O₃ (approx. 20 mL) to consume any excess NBS, followed by saturated aqueous NaHCO₃ (approx. 20 mL) to neutralize the solution.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine (1 x 50 mL), dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the resulting crude oil by flash column chromatography on silica gel (e.g., using a 30-70% ethyl acetate in hexanes gradient) to yield the title compound as a clear oil.
Stereoselective Elaboration of the Pyranone Core
The synthesized this compound is a nexus of functionality. The α,β-unsaturated ketone system is a prime substrate for stereoselective reductions and conjugate additions, while the hemiacetal at the anomeric position (C6) provides a handle for protection or glycosylation.
Diastereoselective Reduction of the C3-Ketone
The reduction of the C3-ketone is a critical step that installs the hydroxyl group corresponding to the C4 position of a pyranose sugar. The stereochemical outcome (axial vs. equatorial alcohol) is highly dependent on the choice of reducing agent and steric environment.
-
Sodium borohydride (NaBH₄): Typically favors axial attack on the carbonyl, leading to the equatorial alcohol.
-
Luche Reduction (NaBH₄, CeCl₃·7H₂O): A superior method for 1,2-reduction of enones. The cerium salt coordinates to the carbonyl oxygen, enhancing its electrophilicity and directing the hydride for a highly selective reduction, often with improved diastereoselectivity compared to NaBH₄ alone.
| Reducing Agent | Primary Selectivity | Rationale |
| NaBH₄ | Equatorial-OH | Favors axial hydride attack to avoid steric hindrance. |
| NaBH₄ / CeCl₃ (Luche) | Equatorial-OH | High 1,2-selectivity; Ce³⁺ coordination enhances reactivity and selectivity. |
| L-Selectride® | Axial-OH | A bulky reagent that approaches from the less hindered equatorial face. |
Protocol: Luche Reduction of a Pyranone Intermediate
Procedure:
-
Dissolve the pyranone (1.0 eq) and Cerium(III) chloride heptahydrate (CeCl₃·7H₂O) (1.1 eq) in methanol (MeOH) at 0 °C. The cerium salt is crucial for directing the reduction away from the double bond (1,4-addition).
-
Stir for 15 minutes until the salt is fully dissolved.
-
Add sodium borohydride (NaBH₄) (1.5 eq) in small portions. Vigorous gas evolution will be observed.
-
Stir at 0 °C for 30 minutes, monitoring by TLC.
-
Carefully quench the reaction by slow addition of acetone, followed by water.
-
Concentrate the mixture in vacuo to remove most of the methanol.
-
Extract the aqueous residue with ethyl acetate (3x), combine the organic layers, dry over MgSO₄, and concentrate.
-
Purify by flash chromatography to isolate the diastereomeric allylic alcohols.
Glycosylation: Building Complex Carbohydrates
The pyranone scaffold is a powerful precursor for glycosyl donors, enabling the synthesis of oligosaccharides.[8] A highly effective modern method involves a palladium-catalyzed glycosylation.[7] First, the anomeric hydroxyl group is typically protected, for example, as a tert-butoxycarbonyl (Boc) carbonate. This derivative then undergoes a stereospecific Pd(0)-catalyzed reaction with a glycosyl acceptor (an alcohol or another sugar), where the enone acts as a unique anomeric directing group via a Pd-π-allyl intermediate.[7]
Caption: Palladium-catalyzed glycosylation workflow.
Application Workflow: Synthesis of a Protected L-Hexose Precursor
This workflow integrates the preceding protocols to demonstrate a practical synthesis of a protected L-sugar, starting from a commercially available furan derivative. This exemplifies the power of the Achmatowicz approach to access rare sugars that are difficult to obtain from natural sources.[7]
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The Versatile Synthon: Harnessing 6-Hydroxy-2H-pyran-3(6H)-one in the Synthesis of Complex Natural Products
Introduction: A Gateway to Molecular Complexity
In the intricate world of natural product synthesis, the quest for efficient and stereoselective methodologies is paramount. Among the arsenal of chiral building blocks available to the modern organic chemist, 6-hydroxy-2H-pyran-3(6H)-one stands out as a remarkably versatile and powerful synthon.[1] Derived from readily available biomass sources such as furfuryl alcohol, this highly functionalized pyranone scaffold offers a gateway to a diverse array of complex molecular architectures, including carbohydrates, macrolides, and various other biologically active natural products.[1][2] Its inherent chirality, coupled with a dense arrangement of reactive functional groups—a hemiacetal, an enone system, and a stereogenic center—provides a fertile ground for a multitude of chemical transformations. This guide provides an in-depth exploration of the applications of this compound in natural product synthesis, offering detailed protocols and mechanistic insights for researchers, scientists, and drug development professionals.
The Genesis of a Powerful Synthon: The Achmatowicz Reaction
The primary and most efficient route to this compound and its derivatives is the Achmatowicz reaction, a powerful oxidative rearrangement of furfuryl alcohols.[1][3][4] This transformation, first reported in 1971, converts the five-membered furan ring into a six-membered dihydropyranone system, installing the key functionalities that render this compound so valuable in synthesis.[1][3]
The reaction proceeds via an initial oxidation of the furan ring, followed by a rearrangement to an open-chain enedione intermediate, which then undergoes an intramolecular cyclization to furnish the desired pyranone. A variety of oxidizing agents can be employed, each with its own advantages in terms of yield, selectivity, and reaction conditions.
Comparative Analysis of Achmatowicz Reaction Conditions
| Oxidizing Agent | Typical Solvent(s) | Typical Temperature (°C) | Reported Yield (%) | Notes | Reference |
| Bromine (Br₂) | Methanol, Water | 0 to room temp. | >80 | The original conditions, effective but can generate stoichiometric bromine waste.[1][3] | |
| m-CPBA | Dichloromethane | 0 to room temp. | ~70-90 | A widely used and effective peracid, though can be shock-sensitive.[5] | |
| N-Bromosuccinimide (NBS) | THF/Water | 0 to room temp. | High | A convenient and solid brominating agent.[1][4] | |
| Laccase/TEMPO/O₂ | Aqueous buffer | Room temp. | up to 90 | An enzymatic and environmentally benign approach.[6] | |
| Visible Light/Ru(bpy)₃Cl₂ | ACN/DMSO/H₂O | Room temp. | High | A modern, photoredox-catalyzed method enabling rapid synthesis in flow.[7] |
Protocol 1: Synthesis of this compound via the Achmatowicz Reaction
This protocol details a standard laboratory procedure for the preparation of this compound from furfuryl alcohol using meta-chloroperoxybenzoic acid (m-CPBA) as the oxidant.
Materials:
-
Furfuryl alcohol
-
meta-Chloroperoxybenzoic acid (m-CPBA, ~77% purity)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Saturated aqueous sodium thiosulfate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
-
Hexanes and ethyl acetate for chromatography
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve furfuryl alcohol (1.0 eq) in dichloromethane (DCM) to a concentration of approximately 0.1 M. Cool the solution to 0 °C in an ice bath.
-
Addition of Oxidant: To the cooled solution, add m-CPBA (1.1 eq) portion-wise over 15-20 minutes, ensuring the internal temperature does not exceed 5 °C.
-
Reaction Monitoring: Stir the reaction mixture at 0 °C and monitor the progress by thin-layer chromatography (TLC). The reaction is typically complete within 1-2 hours.
-
Workup: Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium thiosulfate to decompose any excess peroxide. Follow this with the addition of a saturated aqueous solution of sodium bicarbonate to neutralize the m-chlorobenzoic acid byproduct.
-
Extraction: Separate the organic layer and extract the aqueous layer with DCM (3 x volumes). Combine the organic layers.
-
Washing: Wash the combined organic layers with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield this compound as a colorless to pale yellow oil.
Causality Behind Experimental Choices: The use of DCM as a solvent is ideal due to its inertness and ease of removal. The reaction is performed at 0 °C to control the exothermic nature of the oxidation and to minimize potential side reactions. The workup procedure is designed to effectively remove the peracid and its corresponding carboxylic acid byproduct, ensuring a clean product upon purification.
Caption: The Achmatowicz reaction workflow.
Application in Natural Product Synthesis: The Diospongins
The utility of this compound as a chiral building block is elegantly demonstrated in the total synthesis of the diospongins, a family of diarylheptanoid natural products with promising anti-osteoporotic activity.[8][9][10] The syntheses of both diospongin A and diospongin B showcase how the stereochemistry of the pyranone can be manipulated to achieve the desired stereochemical outcome in the final product.
The general synthetic strategy involves the use of a pyranone derivative as a scaffold to install the necessary substituents with the correct relative stereochemistry. Key transformations often include stereoselective reductions of the ketone and modifications of the enone system.
Caption: General synthetic approach to diospongins.
Key Transformations in Diospongin Synthesis
1. Diastereoselective Reduction: The reduction of the C3-ketone is a critical step in controlling the stereochemistry of the resulting tetrahydropyran ring. The choice of reducing agent and the nature of the substituent at C6 can influence the facial selectivity of the hydride attack. For instance, the use of L-Selectride has been shown to favor the formation of the 2,6-trans-substituted tetrahydropyran ring, a key structural feature of diospongin B.[11]
2. Intramolecular Oxa-Michael Addition: In some synthetic routes to diospongin A, an intramolecular oxa-Michael addition of a hydroxyl group onto an enone system is employed to construct the tetrahydropyran ring.[9] This highlights the versatility of the pyranone precursor, which can be elaborated into a linear intermediate that undergoes a subsequent cyclization.
Protecting Group Strategies: A Necessity for Multi-Step Synthesis
The multifunctional nature of this compound necessitates the use of protecting groups in multi-step syntheses to mask reactive sites and ensure chemoselectivity.[12][13][14][15][16] The hydroxyl group at C6 and the ketone at C3 are the primary sites requiring protection.
Protecting the C6-Hydroxyl Group:
The hemiacetal hydroxyl group is acidic and nucleophilic, and its protection is often the first step in a synthetic sequence. Common protecting groups include:
-
Silyl ethers (e.g., TBS, TIPS): These are robust and can be installed and removed under mild conditions.[13]
-
Benzyl ether (Bn): Introduced under basic conditions and removed by hydrogenolysis, offering orthogonality to many other protecting groups.[13]
-
Methyl ether (Me): Can be formed under standard Williamson ether synthesis conditions.
Protecting the C3-Ketone:
The enone system is susceptible to both 1,2- and 1,4-addition by nucleophiles. Protection of the ketone as a ketal is a common strategy to prevent unwanted reactions at this position.
-
Ethylene glycol ketal: Formed under acidic conditions and stable to a wide range of non-acidic reagents.[16]
Orthogonal Protecting Group Strategies:
The ability to selectively remove one protecting group in the presence of another is crucial for complex syntheses. For example, a silyl ether protecting the C6-hydroxyl group can be removed with fluoride ions (e.g., TBAF) without affecting a benzyl ether at another position. This orthogonality allows for the sequential unmasking and reaction of different functional groups within the molecule.[12]
Protocol 2: Diastereoselective Reduction of a Protected this compound Derivative
This protocol provides a general procedure for the diastereoselective reduction of a C6-protected pyranone, a key step in accessing different stereoisomers for natural product synthesis.
Materials:
-
C6-protected this compound (e.g., TBS-protected)
-
L-Selectride (1.0 M solution in THF)
-
Tetrahydrofuran (THF), anhydrous
-
Saturated aqueous ammonium chloride solution
-
Diethyl ether
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Reaction Setup: In a flame-dried, round-bottom flask under an inert atmosphere (e.g., argon), dissolve the C6-protected pyranone (1.0 eq) in anhydrous THF to a concentration of approximately 0.1 M. Cool the solution to -78 °C using a dry ice/acetone bath.
-
Addition of Reducing Agent: To the cooled solution, add L-Selectride (1.1 eq) dropwise via syringe over 10-15 minutes.
-
Reaction Monitoring: Stir the reaction mixture at -78 °C for 1-2 hours. Monitor the reaction progress by TLC.
-
Workup: Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution at -78 °C. Allow the mixture to warm to room temperature.
-
Extraction: Extract the aqueous layer with diethyl ether (3 x volumes).
-
Washing: Wash the combined organic layers with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification and Analysis: Purify the crude product by flash column chromatography. The diastereomeric ratio of the product can be determined by ¹H NMR spectroscopy or chiral HPLC analysis.
Causality Behind Experimental Choices: The use of the sterically hindered reducing agent L-Selectride at low temperature (-78 °C) is crucial for achieving high diastereoselectivity. The bulky tri-sec-butylborohydride complex preferentially delivers the hydride from the less hindered face of the pyranone ring, leading to the formation of the desired stereoisomer. The reaction is performed under anhydrous and inert conditions to prevent quenching of the highly reactive reducing agent.
Conclusion and Future Outlook
This compound has firmly established itself as a cornerstone in the edifice of modern natural product synthesis. Its accessibility from renewable resources via the robust Achmatowicz reaction, combined with its rich chemical reactivity, provides a sustainable and versatile platform for the construction of complex and biologically significant molecules. The continued development of novel synthetic methodologies centered around this pyranone scaffold, including asymmetric and catalytic transformations, will undoubtedly unlock access to an even broader spectrum of natural products and their analogues, paving the way for new discoveries in medicine and biology. The insights and protocols presented in this guide are intended to empower researchers to harness the full potential of this remarkable chiral building block in their own synthetic endeavors.
References
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Quinn, K. J., et al. (2012). Synthesis of 2,6-trans- and 3,3,6-trisubstituted tetrahydropyran-4-ones from Maitland–Japp derived 2H-dihydropyran-4-ones: a total synthesis of diospongin B. Organic & Biomolecular Chemistry, 10(34), 6945-6956. [Link]
- Kote, P. (2022). Synthetic Studies on Diospongin B: A Cross-Cultural Investigation of Natural Products. College of the Holy Cross.
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Crimmins, M. T., & She, J. (2009). Concise enantioselective synthesis of diospongins A and B. Organic letters, 11(22), 5262–5265. [Link]
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Achmatowicz, O., Bukowski, P., Szechner, B., Zwierzchowska, Z., & Zamojski, A. (1971). Synthesis of methyl 2,3-dideoxy-DL-alk-2-enopyranosides from furan compounds. A general approach to the total synthesis of monosaccharides. Tetrahedron, 27(10), 1973-1996. [Link]
- Harris, J. M., Li, M., & O'Doherty, G. A. (2004). The Achmatowicz Approach to Asymmetric Synthesis. In Strategies and Tactics in Organic Synthesis (Vol. 5, pp. 221-253). Elsevier.
- Chandrasekhar, S., Reddy, M. V., & Sultana, S. S. (2005). Enantioselective total synthesis of (−)-diospongin A. Tetrahedron Letters, 46(39), 6731-6733.
- Tadiparthi, K., & Chatterjee, S. (2022). Synthetic Approaches to Diospongins: A Two Decade Journey. SynOpen, 6(03), 141-157.
- Ciufolini, M. A., & Hermann, C. Y. (1998). The Aza-Achmatowicz Reaction: A Route to Optically Active Hydroxypiperidinones. Synlett, 1998(2), 105-114.
- Lefebvre, O., Brancour, C., & Gelas-Mialhe, Y. (1996). A new route to chiral 6-substituted 2-alkoxy-5, 6-dihydro-2H-pyran-3-ones from furan derivatives. Tetrahedron: Asymmetry, 7(5), 1421-1430.
- Sahoo, S. K., et al. (2024). Visible-light-mediated flow protocol for Achmatowicz rearrangement. Beilstein Journal of Organic Chemistry, 20, 2493–2499.
- Kocienski, P. J. (2005). Protecting Groups. Georg Thieme Verlag.
- Greene, T. W., & Wuts, P. G. M. (1999). Protective Groups in Organic Synthesis. John Wiley & Sons.
- Nelson, T. D., & Crouch, R. D. (1996). Selective deprotection of silyl ethers. Synthesis, 1996(09), 1031-1069.
- Schmidt, D., et al. (2013). The first enzymatic Achmatowicz reaction: selective laccase-catalyzed synthesis of 6-hydroxy-(2H)-pyran-3(6H)-ones and (2H)-pyran-2, 5 (6H)-diones.
- Isidro-Llobet, A., Alvarez, M., & Albericio, F. (2009). Amino acid-protecting groups. Chemical reviews, 109(6), 2455-2504.
- Pyranone natural products as inspirations for catalytic reaction discovery and development. (2015). The Journal of Organic Chemistry, 80(10), 4787-4799.
- Brimble, M. A., & Gill, M. (2004). Synthesis of Pyran and Pyranone Natural Products. Molecules, 9(6), 498-510.
- Pyrone-derived Marine Natural Products: A review on Isolation, Bio-activities and Synthesis. (n.d.).
- Hao, P., et al. (2023). Biomass-derived 6-hydroxy-6-hydroxymethyl-2H-pyran-3(6H)-one: Green synthesis and antibacterial potential. Industrial Crops and Products, 199, 116778.
- Wipf, P., & Ribe, S. (1998). Protecting groups for aldehydes and ketones.
- Georgiadis, M. P., Couladouros, E. A., & Delitheos, A. K. (1992). Synthesis and antimicrobial properties of 2H-pyran-3 (6H)-one derivatives and related compounds. Journal of pharmaceutical sciences, 81(11), 1126-1131.
- Conversion of FFA to 6-hydroxy-2H-pyran-3 (6H)
- 6-hydroxy-2H-pyran-3(6H)
- Kočevar, M., Polanc, S., & Verček, B. (1995). One-pot synthesis of some fused pyran-2-ones. Heterocycles, 41(6), 1299-1306.
- Application Notes and Protocols for the Stereoselective Synthesis Involving Dihydro-2H-pyran-3(4H)-one. (n.d.).
- Sawyer, R. L., & Andrus, D. W. (1943). 2, 3-Dihydropyran. Organic Syntheses, 23, 25.
- Preparation of Novel 6-Substituted-4-Hydroxy-2H-Pyran-2-one-3-Carboxamides and Esters via Palladium-Catalyzed Cross-Coupling Methodology. (n.d.).
- Orue Dañobeitia, A. (2014). 6-hydroxy-2h-pyran-3 (6h)-one derivatives as versatile reagents in organocatalytic and enantioselective reactions.
- Wang, H., et al. (2022). Rh(iii)-catalyzed synthesis of dibenzo[b,d]pyran-6-ones from aryl ketone O-acetyl oximes and quinones via C–H activation and C–C bond cleavage. RSC advances, 12(20), 12599-12603.
- Diastereoselective Synthesis of cis-2, 6-Disubstituted Dihydropyrane Derivatives through a Competitive Silyl-Prins Cyclization versus Alternative Reaction P
- Diastereoselective synthesis of 3, 4-dihydro-2H-pyran-4-carboxamides through an unusual regiospecific quasi-hydrolysis of a cyano group. (2016). Beilstein journal of organic chemistry, 12, 2093-2098.
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Application Note & Protocol: Synthesis of Pyromeconic Acid via Acid-Catalyzed Dehydration of 6-hydroxy-2H-pyran-3(6H)-one
Introduction and Significance
Pyromeconic acid (3-hydroxy-4H-pyran-4-one) is a naturally occurring heterocyclic compound that serves as a foundational scaffold in medicinal chemistry.[1] Its γ-pyrone core is a "privileged structure," appearing in numerous bioactive molecules and natural products.[2] The versatile 3-hydroxy-4-pyrone template is instrumental in the development of novel therapeutic agents, with derivatives exhibiting a wide array of pharmacological activities, including neuroprotective, anti-inflammatory, antioxidant, and anticancer effects.[1] Given its importance, efficient and well-understood synthetic routes are critical for advancing drug discovery programs.[3]
This document provides a comprehensive guide to the synthesis of pyromeconic acid starting from 6-hydroxy-2H-pyran-3(6H)-one. This precursor is a highly functionalized and versatile synthon, often derived from biomass, making it a valuable building block in sustainable and green chemistry.[4][5][6] The conversion is a direct and mechanistically insightful acid-catalyzed dehydration, transforming the cyclic hemiacetal structure of the starting material into the stable aromatic pyrone ring of the target molecule.[7]
Reaction Principle: Acid-Catalyzed Aromatization
The synthesis proceeds via an acid-catalyzed elimination (dehydration) reaction. The starting material, this compound, is a cyclic hemiacetal.[4] In the presence of a strong acid catalyst, the hemiacetal hydroxyl group is protonated, converting it into a good leaving group (water). Subsequent elimination of water and deprotonation leads to the formation of a new carbon-carbon double bond, resulting in the stable, aromatic 4-pyrone ring system of pyromeconic acid.
The key mechanistic steps are as follows:
-
Protonation: The acid catalyst (H₃O⁺) protonates the hydroxyl group at the C-6 position of the pyranone ring.[8][9] This step is crucial as it transforms the poor leaving group (-OH) into an excellent leaving group (-OH₂⁺).[10]
-
Loss of Leaving Group: The C-O bond cleaves, and a water molecule departs, generating a resonance-stabilized oxocarbenium ion intermediate.
-
Deprotonation and Aromatization: A water molecule acts as a base, abstracting a proton from the C-5 position. The electrons from the C-H bond move to form a new π-bond, yielding the final aromatic product, pyromeconic acid, and regenerating the acid catalyst.[11]
This workflow provides an efficient pathway to a key pharmaceutical building block.
Logical Workflow: From Hemiacetal to Aromatic Pyrone
Caption: Acid-catalyzed dehydration workflow.
Experimental Protocol
This protocol details the necessary reagents, equipment, and step-by-step procedures for the synthesis.
Materials and Equipment
| Category | Item | Specifications | Supplier |
| Reagents | This compound | Purity ≥97% | Sigma-Aldrich |
| Sulfuric Acid (H₂SO₄) | Concentrated, 98% | Flinn Scientific | |
| Toluene | Anhydrous, ≥99.5% | MilliporeSigma | |
| Ethyl Acetate | ACS Grade | Fisher Scientific | |
| Saturated Sodium Bicarbonate (NaHCO₃) | Aqueous Solution | Lab Prepared | |
| Brine (Saturated NaCl) | Aqueous Solution | Lab Prepared | |
| Anhydrous Magnesium Sulfate (MgSO₄) | Granular | VWR Chemicals | |
| Equipment | Round-bottom flask (100 mL) | 24/40 ground glass joint | Kimble |
| Reflux Condenser | 24/40 ground glass joint | Ace Glass | |
| Magnetic Stirrer with Heating Plate | Standard | IKA | |
| Separatory Funnel (250 mL) | Glass or PTFE stopcock | Pyrex | |
| Rotary Evaporator | Standard | Büchi | |
| Glassware for Recrystallization | Erlenmeyer flasks, Büchner funnel | Standard |
Step-by-Step Synthesis Procedure
1. Reaction Setup:
-
Place a 100 mL round-bottom flask equipped with a magnetic stir bar on a heating mantle.
-
Add 5.0 g of this compound to the flask.
-
Add 50 mL of toluene to the flask. Toluene is chosen as the solvent to facilitate the removal of water via azeotropic distillation, driving the equilibrium towards the product.
-
Attach a reflux condenser to the flask.
2. Catalyst Addition:
-
While stirring the mixture, carefully and slowly add 0.5 mL of concentrated sulfuric acid dropwise using a glass pipette.
-
Causality: Concentrated acid is highly corrosive and reacts exothermically with water and other protic species.[12] Slow addition is critical to control the initial temperature rise and prevent unwanted side reactions.
3. Reaction Execution:
-
Heat the reaction mixture to reflux (approximately 110-111 °C for toluene) and maintain a gentle reflux for 2-4 hours.
-
Monitoring: The reaction progress can be monitored by Thin-Layer Chromatography (TLC). Prepare a solution of the starting material as a reference. Use a solvent system such as 1:1 Ethyl Acetate:Hexanes. The product, pyromeconic acid, is more polar and should have a lower Rf value than the starting material. The reaction is complete when the starting material spot is no longer visible by TLC.
4. Work-up and Isolation:
-
Allow the reaction mixture to cool to room temperature.
-
Carefully pour the mixture into a 250 mL separatory funnel containing 50 mL of water.
-
Slowly add saturated sodium bicarbonate solution to neutralize the sulfuric acid catalyst until effervescence ceases (check pH with litmus paper to ensure it is neutral or slightly basic, pH 7-8).
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL). Pyromeconic acid is soluble in ethyl acetate.
-
Combine the organic layers.
-
Wash the combined organic layer with 50 mL of brine to remove residual water and inorganic salts.
-
Dry the organic layer over anhydrous magnesium sulfate, then filter to remove the drying agent.
5. Purification and Characterization:
-
Concentrate the filtrate using a rotary evaporator to yield the crude pyromeconic acid as a solid.
-
Purification: Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene). Alternatively, for high purity, sublimation under reduced pressure can be effective.[13]
-
Dry the purified crystals under vacuum to obtain pure pyromeconic acid.
-
Characterization: Confirm the identity and purity of the product using standard analytical techniques:
-
Melting Point: Compare with the literature value (117-120 °C).
-
¹H NMR, ¹³C NMR: To confirm the chemical structure.
-
FT-IR: To identify key functional groups (hydroxyl, carbonyl).
-
Mass Spectrometry: To confirm the molecular weight (112.08 g/mol ).[14]
-
Safety and Handling Precautions
All procedures must be conducted in a well-ventilated chemical fume hood while wearing appropriate Personal Protective Equipment (PPE).[15][16]
-
PPE: At a minimum, wear a lab coat, chemical-resistant gloves (nitrile or neoprene), and chemical splash goggles.[12][17]
-
Acid Handling: Concentrated sulfuric acid is extremely corrosive and can cause severe burns.[17] Always add acid to the solvent slowly to manage the exothermic reaction.[12] Have a sodium bicarbonate solution ready for neutralization in case of a spill.
-
Solvent Hazards: Toluene and ethyl acetate are flammable and their vapors can be harmful. Avoid inhalation and ensure no ignition sources are nearby.
-
Starting Material: this compound is known to cause skin irritation and serious eye damage.[18][19] Avoid direct contact.
-
Waste Disposal: Neutralize all acidic aqueous waste before disposal. Collect organic waste in a designated, properly labeled container for hazardous waste.[15]
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or No Yield | 1. Incomplete reaction. 2. Insufficient catalyst. 3. Product loss during work-up. | 1. Extend the reflux time and monitor by TLC. 2. Add a small additional amount of acid catalyst. 3. Perform extractions carefully and ensure complete phase separation. |
| Incomplete Reaction | 1. Reaction time too short. 2. Temperature too low. | 1. Continue refluxing for an additional 1-2 hours. 2. Ensure the mixture is at a full, steady reflux. |
| Dark/Tarry Product | 1. Overheating or prolonged reaction time. 2. Acid concentration too high. | 1. Carefully control the heating mantle temperature. Do not exceed the necessary reflux time significantly. 2. Use the specified amount of catalyst. |
| Impure Product after Recrystallization | 1. Inappropriate recrystallization solvent. 2. Cooling the solution too quickly. | 1. Test different solvent systems to find one where the product is soluble when hot but sparingly soluble when cold. 2. Allow the solution to cool slowly to room temperature before placing it in an ice bath to promote the formation of pure crystals. |
References
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Division of Research Safety, University of Illinois. (2019). Mineral Acids. [Link]
-
Georgiadis, M. P., et al. (1978). The Synthesis of 6-Hydroxy-2H-pyran-3(6H)-onyl-hexoses, Potential Precursors of Disaccharides. Synthetic Communications, 8(7). [Link]
-
JoVE. (2017). Safe Handling, Storage and Disposal of Mineral Acids. [Link]
-
A Blog About Safety. (2025). What are the safety precautions when handling acids?[Link]
-
Georgiadis, M. P., et al. (1992). Synthesis and antimicrobial properties of 2H-pyran-3(6H)-one derivatives and related compounds. Journal of Pharmaceutical Sciences, 81(11), 1126-31. [Link]
-
Ashenhurst, J. (2010). Hydrates, Hemiacetals, and Acetals. Master Organic Chemistry. [Link]
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University of Washington Environmental Health & Safety. NITRIC ACID SAFETY. [Link]
- Chas. Pfizer & Co. (1964). Preparation of comenic and pyromeconic acids.
-
PubChem. This compound. [Link]
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Khan Academy. (2013). Acid and base catalyzed formation of hydrates and hemiacetals. [Link]
-
Oakley, Inc. (2017). SAFETY DATA SHEET per OSHA HazCom 2012. [Link]
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Khan Academy. Acid and base catalyzed formation of hydrates and hemiacetals (video). [Link]
-
Torii, S., et al. (1976). A CONVENIENT PREPARATION OF MALTOL, ETHYLMALTOL, AND PYROMECONIC ACID FROM 2-ALKYL-6-METHOXY-2H-PYRAN-3(6H)-ONES. Chemistry Letters. [Link]
-
Simon, S., et al. (2009). Mechanisms of Formation of Hemiacetals: Intrinsic Reactivity Analysis. The Journal of Physical Chemistry A, 113(38), 10356–10363. [Link]
-
Chemistry Steps. Acetal Hydrolysis Mechanism. [Link]
-
Hao, P., et al. (2023). Biomass-derived 6-hydroxy-6-hydroxymethyl-2H-pyran-3(6H)-one: Green synthesis and antibacterial potential. ResearchGate. [Link]
-
American Elements. This compound. [Link]
-
Ferreira, I. C., et al. (2019). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules, 24(18), 3375. [Link]
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ResearchGate. (2025). ADME-Based Drug Development of 2H-Pyran Derivatives with Enhanced Antimicrobial Efficacy. [Link]
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Bak, A., et al. (2019). Recent Progress in the Synthesis of Drugs and Bioactive Molecules Incorporating Nitro(het)arene Core. Molecules, 24(18), 3290. [Link]
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Bielawska, A., et al. (2022). Research in the Field of Drug Design and Development. International Journal of Molecular Sciences, 23(24), 15822. [Link]
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The Versatile Synthon: 6-Hydroxy-2H-pyran-3(6H)-one as a Gateway to Novel Heterocyclic Compounds
Introduction: Unveiling the Potential of a Unique Chiral Building Block
In the landscape of modern synthetic organic chemistry, the demand for efficient and stereoselective routes to complex molecular architectures is ever-present. Heterocyclic compounds, in particular, form the backbone of a vast array of pharmaceuticals, agrochemicals, and functional materials. Central to their construction is the strategic use of versatile building blocks, or synthons, that offer a rich tapestry of reactive sites. Among these, 6-hydroxy-2H-pyran-3(6H)-one has emerged as a highly valuable and functionalized chiral synthon, providing a powerful platform for the synthesis of a diverse range of heterocyclic systems.[1]
This application note serves as a comprehensive guide for researchers, scientists, and drug development professionals on the utility of this compound. We will delve into its synthesis, explore its inherent reactivity, and provide detailed protocols for its application in the construction of key heterocyclic scaffolds, including pyridines, pyrazoles, and furans. The causality behind experimental choices will be elucidated, empowering researchers to not only follow protocols but also to innovate and adapt these methodologies for their specific synthetic challenges.
Part 1: The Synthon - Synthesis and Physicochemical Properties
The primary and most efficient route to this compound and its derivatives is the Achmatowicz reaction , an oxidative rearrangement of furfuryl alcohols.[2][3] This transformation is a cornerstone of carbohydrate chemistry and has been adapted for the synthesis of a wide array of pyranone-based building blocks. The use of biomass-derived furfuryl alcohols positions this methodology favorably within the principles of green chemistry.[2][3]
The molecular architecture of this compound is characterized by a hemiacetal group and an α,β-unsaturated ketone system.[1] This unique combination of functional groups imparts a dual reactivity profile, with both electrophilic and nucleophilic centers, making it a versatile precursor for a multitude of chemical transformations.[1]
It is crucial to note that this compound is the intramolecular hemiacetal of 5-hydroxy-4-oxo-2-pentenal and can be susceptible to hydrolysis in aqueous solutions, particularly under acidic conditions.[4] Therefore, careful consideration of the reaction medium is essential for its successful application.
Protocol 1: Synthesis of this compound via Achmatowicz Rearrangement
This protocol is adapted from established procedures for the oxidation of furfuryl alcohol derivatives.
Materials:
-
Furfuryl alcohol
-
meta-Chloroperoxybenzoic acid (m-CPBA)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Saturated aqueous sodium sulfite solution
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
-
Ethyl acetate and hexanes for chromatography
Procedure:
-
Dissolve furfuryl alcohol (1.0 eq) in dichloromethane (DCM) in a round-bottom flask equipped with a magnetic stirrer and cooled in an ice bath.
-
Slowly add a solution of meta-chloroperoxybenzoic acid (m-CPBA) (1.1 eq) in DCM to the stirred solution of furfuryl alcohol. The addition should be controlled to maintain the reaction temperature below 5 °C.
-
After the addition is complete, allow the reaction mixture to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium sulfite.
-
Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford this compound as a crystalline solid.
Causality of Experimental Choices:
-
The use of m-CPBA as an oxidant is a common and effective method for the epoxidation of the furan ring, which is the initial step of the Achmatowicz rearrangement.
-
The reaction is performed at low temperatures to control the exothermic nature of the oxidation and to minimize the formation of byproducts.
-
The workup with sodium sulfite is to quench any unreacted peracid, and the sodium bicarbonate wash is to remove the resulting meta-chlorobenzoic acid.
Part 2: Application in Heterocyclic Synthesis
The strategic placement of functional groups in this compound allows for its transformation into a variety of heterocyclic systems through ring-opening and recyclization pathways.
A. Synthesis of Pyridines
The reaction of pyranones with ammonia or primary amines can lead to the formation of pyridinone derivatives. This transformation typically involves a nucleophilic attack of the amine at the C6 position of the pyranone, followed by ring opening and subsequent intramolecular cyclization and dehydration.
This protocol is a conceptual adaptation based on the general reactivity of pyranones with ammonia.
Materials:
-
This compound
-
Ammonium acetate
-
Glacial acetic acid
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) in glacial acetic acid.
-
Add ammonium acetate (5.0 eq) to the solution.
-
Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature and carefully neutralize with a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield 3-hydroxypyridine.
Causality of Experimental Choices:
-
Ammonium acetate serves as the source of ammonia in a less volatile form.
-
Acetic acid acts as a solvent and a catalyst, facilitating both the ring opening and the subsequent cyclization and dehydration steps.
Visualizing the Synthetic Pathways
To better illustrate the synthetic utility of this compound, the following diagrams outline the key transformations.
Caption: The Achmatowicz rearrangement of furfuryl alcohol.
Caption: Synthetic routes to heterocycles from the pyranone synthon.
B. Synthesis of Pyrazoles
The reaction of 1,3-dicarbonyl compounds or their equivalents with hydrazines is a classical and efficient method for the synthesis of pyrazoles, known as the Knorr pyrazole synthesis.[5] this compound can serve as a masked 1,3-dicarbonyl compound, which upon ring opening, can react with hydrazine to form pyrazole derivatives.
Materials:
-
This compound
-
Hydrazine hydrate
-
Ethanol
-
Glacial acetic acid (catalytic amount)
Procedure:
-
Dissolve this compound (1.0 eq) in ethanol in a round-bottom flask.
-
Add hydrazine hydrate (1.1 eq) to the solution, followed by a catalytic amount of glacial acetic acid.
-
Heat the reaction mixture to reflux for 2-3 hours. Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization or silica gel column chromatography to afford 1H-pyrazol-4-ol.
Causality of Experimental Choices:
-
Hydrazine hydrate is the nucleophile that initiates the ring transformation.
-
The acidic catalyst facilitates the initial nucleophilic attack and the subsequent cyclization and dehydration steps.
-
Ethanol is a suitable polar protic solvent for this type of condensation reaction.
C. Synthesis of Furans
The transformation of this compound into furan derivatives is less commonly reported but can be envisaged through an acid-catalyzed rearrangement. This would likely involve the formation of the open-chain 5-hydroxy-4-oxo-2-pentenal, which could then undergo an intramolecular cyclization and dehydration to form a furanone derivative.
Materials:
-
This compound
-
Strong acid catalyst (e.g., sulfuric acid, p-toluenesulfonic acid)
-
Anhydrous aprotic solvent (e.g., toluene, xylene)
-
Dean-Stark apparatus
Procedure:
-
Combine this compound (1.0 eq) and a catalytic amount of a strong acid catalyst in an anhydrous aprotic solvent in a round-bottom flask equipped with a Dean-Stark apparatus.
-
Heat the mixture to reflux, allowing for the azeotropic removal of water.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture and wash with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst.
-
Separate the organic layer, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by chromatography or distillation to obtain the desired furanone derivative.
Causality of Experimental Choices:
-
A strong acid catalyst is required to promote the dehydration and rearrangement reactions.
-
The use of a Dean-Stark apparatus to remove water drives the equilibrium towards the formation of the dehydrated furan product.
-
Anhydrous conditions are crucial to prevent competing hydrolysis of the starting material.
Data Summary
| Heterocycle | Reagents | Key Transformation |
| Pyridine | Ammonia/Amines | Ring opening-recyclization |
| Pyrazole | Hydrazine | Ring opening-recyclization |
| Furan | Acid Catalyst | Rearrangement-dehydration |
Conclusion: A Synthon of Strategic Importance
This compound stands as a testament to the power of a single, well-designed synthon in unlocking access to a wide variety of complex molecular structures. Its synthesis via the robust Achmatowicz reaction and its inherent dual reactivity make it an invaluable tool for synthetic chemists. The protocols and mechanistic insights provided in this application note are intended to serve as a practical guide and a source of inspiration for the development of novel synthetic methodologies targeting important heterocyclic scaffolds. As the quest for new pharmaceuticals and functional materials continues, the strategic application of versatile building blocks like this compound will undoubtedly play a pivotal role in advancing the frontiers of chemical synthesis.
References
Application Notes and Protocols for Determining the Antimicrobial Activity of 6-hydroxy-2H-pyran-3(6H)-one Derivatives
Introduction: The Promise of Pyranones in Antimicrobial Drug Discovery
The rising tide of antimicrobial resistance necessitates the urgent discovery and development of novel therapeutic agents.[1][2][3] Among the diverse heterocyclic scaffolds explored for medicinal chemistry applications, 6-hydroxy-2H-pyran-3(6H)-one derivatives have emerged as a promising class of compounds with significant antimicrobial potential.[4][5] These compounds, characterized by a core pyranone ring, have demonstrated activity against a range of clinically relevant pathogens, particularly Gram-positive bacteria.[4][6][7] The antimicrobial efficacy of these derivatives is often linked to the nature and bulkiness of substituents at various positions on the pyranone ring, highlighting the importance of structure-activity relationship (SAR) studies in this chemical space.[4]
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the standardized protocols for evaluating the in vitro antimicrobial activity of this compound derivatives. We will delve into the detailed methodologies for determining the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC), which are fundamental parameters for assessing the potency of a novel antimicrobial agent.[8][9][10][11] The protocols described herein are based on established guidelines from the Clinical and Laboratory Standards Institute (CLSI) and are designed to ensure data accuracy, reproducibility, and comparability across different laboratories.[12][13][14]
Principle of the Assays
The cornerstone of in vitro antimicrobial susceptibility testing is the determination of the Minimum Inhibitory Concentration (MIC). The MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after a specified incubation period.[8][15][16][17] This is typically assessed using a broth microdilution method, where the test compound is serially diluted in a liquid growth medium and then inoculated with a standardized suspension of the target bacterium.[8][15]
Following the MIC determination, the Minimum Bactericidal Concentration (MBC) can be ascertained. The MBC is the lowest concentration of an antimicrobial agent required to kill 99.9% of the initial bacterial inoculum.[9][11][18][19] This is determined by sub-culturing the contents of the wells from the MIC assay that show no visible growth onto an agar medium to enumerate viable bacteria.[9][18] The ratio of MBC to MIC is a critical parameter, providing insight into whether a compound is primarily bacteriostatic (inhibits growth) or bactericidal (kills bacteria).[18][20]
Materials and Reagents
Test Compounds
-
This compound derivatives, synthesized and purified.
-
Stock solutions of the test compounds should be prepared in a suitable solvent, such as dimethyl sulfoxide (DMSO), at a concentration that allows for further dilution in the assay medium. It is crucial to determine the solubility of each derivative to prevent precipitation during the assay.
Bacterial Strains
A panel of clinically relevant Gram-positive and Gram-negative bacteria should be used. Quality control (QC) strains with known susceptibility profiles are essential for validating the assay. Recommended strains include:
-
Gram-positive:
-
Gram-negative:
Culture Media and Reagents
-
Cation-Adjusted Mueller-Hinton Broth (CAMHB)[18]
-
Tryptic Soy Broth (TSB) or other suitable broth for overnight cultures.
-
Sterile 0.85% saline solution.
-
Sterile 96-well microtiter plates (U-bottom or flat-bottom).[8][15]
-
Sterile reagent reservoirs.
-
Multichannel pipettes and sterile tips.
-
Spectrophotometer or McFarland standards for inoculum standardization.
-
Positive control antibiotics (e.g., gentamicin, ampicillin, ciprofloxacin) with known MIC values against the QC strains.[21][24]
-
Resazurin sodium salt (optional, for viability indication).[25]
Experimental Protocols
Part 1: Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution
This protocol is a standardized method for determining the MIC of the this compound derivatives.[1][12][15]
Step 1: Preparation of Bacterial Inoculum
-
From a fresh (18-24 hour) culture on an MHA plate, select 3-5 well-isolated colonies of the test bacterium.
-
Transfer the colonies to a tube containing 5 mL of sterile TSB.
-
Incubate the broth culture at 37°C for 2-6 hours until it achieves a turbidity equivalent to a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.[23]
-
Alternatively, an overnight culture can be diluted in fresh broth to achieve the desired turbidity.[26]
-
Dilute the standardized bacterial suspension 1:150 in CAMHB to obtain a final inoculum density of approximately 5 x 10⁵ CFU/mL.[1] This final concentration is critical for the accuracy of the MIC determination.[27]
Step 2: Preparation of the 96-Well Microtiter Plate
-
Dispense 50 µL of sterile CAMHB into wells 2 through 12 of a 96-well microtiter plate.
-
Prepare a stock solution of the test compound in DMSO at a concentration that is 100-fold the highest desired final concentration in the assay.
-
Add 100 µL of the test compound stock solution (diluted in CAMHB to twice the highest final concentration) to well 1. This will be the starting point for the serial dilution.
-
Perform a two-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing thoroughly, and then transferring 50 µL from well 2 to well 3, and so on, down to well 10. Discard the final 50 µL from well 10. This will create a range of concentrations of the test compound.
-
Well 11 will serve as the growth control (no compound). Add 50 µL of CAMHB to this well.
-
Well 12 will serve as the sterility control (no bacteria). Add 100 µL of CAMHB to this well.
Step 3: Inoculation and Incubation
-
Using a multichannel pipette, add 50 µL of the standardized bacterial inoculum (prepared in Step 1) to wells 1 through 11. Do not add bacteria to well 12.[1] The final volume in each well will be 100 µL.
-
The final concentration of the bacterial inoculum in each well will be approximately 5 x 10⁵ CFU/mL.[8]
-
Cover the plate with a sterile lid or sealing film and incubate at 37°C for 18-24 hours in ambient air.[1][8]
Step 4: Reading and Interpreting the MIC
-
After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the test compound at which there is no visible growth (i.e., the well is clear).[8][15][17]
-
The growth control (well 11) should show distinct turbidity, and the sterility control (well 12) should remain clear.
-
For some compounds, a faint haze or a single button of growth at the bottom of the well may be observed. The interpretation of these should be consistent with CLSI guidelines.[17]
-
Optionally, 20 µL of 0.015% resazurin solution can be added to each well and incubated for a further 2-4 hours. A color change from blue to pink indicates bacterial growth. The MIC is the lowest concentration where the blue color is retained.[25]
Part 2: Determination of Minimum Bactericidal Concentration (MBC)
The MBC is determined as a follow-up to the MIC assay to assess the bactericidal activity of the compounds.[9][11][19]
Step 1: Sub-culturing from MIC Wells
-
From the wells of the MIC plate that show no visible growth (the MIC well and all wells with higher concentrations), take a 10 µL aliquot.[18]
-
Spot-plate the aliquot onto a sterile MHA plate. Ensure each spot is clearly labeled with the corresponding compound concentration.
Step 2: Incubation and Colony Counting
-
Incubate the MHA plates at 37°C for 18-24 hours.
-
After incubation, count the number of colonies (CFU) in each spot.
Step 3: Determining the MBC
-
The MBC is the lowest concentration of the test compound that results in a ≥99.9% reduction in the initial bacterial inoculum.[9][18][19]
-
To calculate the percentage reduction, a viable count of the initial inoculum used in the MIC assay should be performed by plating a dilution of the inoculum on MHA.
-
The MBC is the lowest concentration that produces ≤ 0.1% survivors.
Data Presentation and Interpretation
The results of the MIC and MBC assays should be presented in a clear and organized manner. A tabular format is recommended for easy comparison of the activity of different derivatives against various bacterial strains.
Table 1: Representative Data Summary for this compound Derivatives
| Compound ID | Bacterial Strain | MIC (µg/mL) | MBC (µg/mL) | MBC/MIC Ratio | Interpretation |
| Derivative 1 | S. aureus ATCC 29213 | 8 | 16 | 2 | Bactericidal |
| Derivative 1 | E. coli ATCC 25922 | 64 | >128 | >2 | Bacteriostatic |
| Derivative 2 | S. aureus ATCC 29213 | 4 | 8 | 2 | Bactericidal |
| Derivative 2 | E. coli ATCC 25922 | >128 | >128 | - | Inactive |
| Gentamicin | S. aureus ATCC 29213 | 0.5 | 1 | 2 | Bactericidal |
| Gentamicin | E. coli ATCC 25922 | 1 | 2 | 2 | Bactericidal |
Note: The data presented are for illustrative purposes only. Actual values must be determined experimentally.
Interpretation of the MBC/MIC Ratio:
-
≤ 4: The compound is generally considered to be bactericidal .[18][20]
-
> 4: The compound is considered to be bacteriostatic .
Experimental Workflow and Visualization
A visual representation of the experimental workflow can aid in understanding the sequence of steps involved in the antimicrobial assays.
Caption: Hypothetical mechanism of action pathway.
Conclusion
The protocols detailed in this application note provide a robust framework for the systematic evaluation of the antimicrobial properties of this compound derivatives. Adherence to these standardized methods will ensure the generation of high-quality, reproducible data that is essential for the progression of promising lead compounds in the drug discovery pipeline. A thorough understanding of a compound's MIC, MBC, and ultimately its mechanism of action is paramount in the quest for novel therapeutics to combat the global challenge of antimicrobial resistance.
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protocols.io. (2023). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. Retrieved from [Link]
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Georgiadis, M. P., Couladouros, E. A., & Delitheos, A. K. (1992). Synthesis and antimicrobial properties of 2H-pyran-3(6H)-one derivatives and related compounds. Journal of Pharmaceutical Sciences, 81(11), 1126–1131. [Link]
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Southeast Asian Fisheries Development Center. (n.d.). Minimal inhibitory concentration (MIC) test and determination of antimicrobial resistant bacteria. Retrieved from [Link]
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Nature Protocols. (2024). Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays. Retrieved from [Link]
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Microbe Investigations. (n.d.). Minimum Bactericidal Concentration (MBC) Test. Retrieved from [Link]
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Microbiology International. (n.d.). Broth Microdilution. Retrieved from [Link]
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Institute for Collaborative Biotechnology. (2023). Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics. Retrieved from [Link]
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Microchem Laboratory. (n.d.). Minimum Bactericidal Concentration (MBC) Test. Retrieved from [Link]
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Journal of Visualized Experiments. (2014). Establishing the Minimal Bactericidal Concentration of an Antimicrobial Agent for Planktonic Cells (MBC-P) and Biofilm Cells (MBC-B). Retrieved from [Link]
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Microbe Investigations. (2024). MBC vs. MIC: What Every Drug Developer Should Know. Retrieved from [Link]
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Journal of Clinical Microbiology. (2005). Quality control and reference guidelines for CLSI broth microdilution susceptibility method (M 38-A document) for amphotericin B, itraconazole, posaconazole, and voriconazole. Retrieved from [Link]
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ResearchGate. (2012). M07-A9: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. Retrieved from [Link]
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IDEXX. (n.d.). Microbiology guide to interpreting minimum inhibitory concentration (MIC). Retrieved from [Link]
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IDEXX. (n.d.). Microbiology guide to interpreting minimum inhibitory concentration (MIC). Retrieved from [Link]
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PubMed. (2024). Synthesis, Antimicrobial Evaluation, DFT, and Molecular Docking Studies of Pyrano [4,3-b] Pyranone and Pyrano[2,3-b]Pyridinone Systems. Retrieved from [Link]
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National Center for Biotechnology Information. (2021). The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance. Retrieved from [Link]
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Dr. Oracle. (2025). How do you interpret Minimum Inhibitory Concentration (MIC) values on antibiotic susceptibility testing?. Retrieved from [Link]
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Regulations.gov. (n.d.). M07-A8. Retrieved from [Link]
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Biointerface Research in Applied Chemistry. (2021). Synthesis, in vitro Antimicrobial Activity, and Docking Studies of some Pyrano[2,3-c] Pyrazole Derivatives. Retrieved from [Link]
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ResearchGate. (2015). Antioxidant, antimicrobial, antiviral and antitumor activities of pyranone derivative obtained from Aspergillus candidus. Retrieved from [Link]
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American Association for Clinical Chemistry. (2016). Antimicrobial Susceptibility Testing Challenges. Retrieved from [Link]
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ResearchGate. (2023). Biomass-derived 6-hydroxy-6-hydroxymethyl-2H-pyran-3(6H)-one: Green synthesis and antibacterial potential. Retrieved from [Link]
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MDPI. (n.d.). Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods. Retrieved from [Link]
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PubMed. (2012). Synthesis and antimicrobial evaluation of new pyrano[4,3-b]pyran and Pyrano[3,2-c]chromene derivatives bearing a 2-thiophenoxyquinoline nucleus. Retrieved from [Link]
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Application Notes & Protocols: A Guide to Developing Novel Antibiotics from Pyranone Scaffolds
Introduction: The Pressing Need and a Promising Scaffold
The rise of antimicrobial resistance (AMR) is a silent pandemic, threatening to undermine modern medicine. The discovery of new chemical entities with novel mechanisms of action is a global health priority.[1] Among the vast number of heterocyclic compounds explored, the pyranone scaffold has emerged as a particularly versatile and promising starting point for the development of new antibiotics.[2][3]
The tetrahydropyran motif is a privileged structure found in numerous natural products with a broad spectrum of pharmacological activities, including potent antimicrobial properties.[2] The inherent chemical features of the pyranone core, such as the α,β-unsaturated ketone system, provide a reactive framework essential for biological activity and allow for extensive derivatization to fine-tune potency, spectrum, and safety profiles.[4] This guide provides a comprehensive, field-proven framework for the systematic discovery and preclinical development of novel antibiotics derived from pyranone scaffolds, from initial chemical synthesis to in vivo efficacy assessment.
Section 1: Synthesis and Derivatization of the Pyranone Core
Rationale: The foundation of any small-molecule drug discovery program is a robust and flexible synthetic strategy. The chosen synthetic route must not only be efficient but also amenable to the creation of a diverse chemical library. This diversity is crucial for establishing structure-activity relationships (SAR) and optimizing the lead compound. Dehydroacetic acid (DHA) is a common and versatile precursor for the synthesis of various pyranone and pyranopyridine systems.[5]
The overall workflow for developing drugs from a core scaffold like Dihydro-2H-pyran-3(4H)-one involves a multi-stage process of synthesis, screening, and validation.
Caption: General workflow for drug development from a pyranone scaffold.
Protocol 1.1: Synthesis of a Pyrano[4,3-b]pyran Derivative from Dehydroacetic Acid (DHA)
This protocol describes a representative synthesis, leveraging DHA as a cost-effective and readily available starting material.[5]
Materials:
-
Dehydroacetic acid (DHA)
-
Malononitrile
-
Piperidine (catalyst)
-
Ethanol (solvent)
-
Hydrochloric acid (for acidification)
-
Standard laboratory glassware for reflux and filtration
Procedure:
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a reflux condenser, dissolve dehydroacetic acid (1.68 g, 10 mmol) and malononitrile (0.66 g, 10 mmol) in 30 mL of absolute ethanol.
-
Catalyst Addition: Add a catalytic amount of piperidine (0.2 mL) to the mixture. The addition of a base is critical to facilitate the initial Knoevenagel condensation.
-
Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up: After completion, cool the mixture to room temperature. A precipitate will form.
-
Isolation: Filter the solid precipitate and wash with cold ethanol.
-
Purification: Recrystallize the crude product from a suitable solvent like ethanol or an ethanol/water mixture to yield the purified pyrano[4,3-b]pyran derivative.
-
Characterization: Confirm the structure of the final compound using spectroscopic methods such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Section 2: In Vitro Evaluation of Antimicrobial Activity
Rationale: The initial and most critical step in evaluating a new chemical entity is to determine its intrinsic antimicrobial activity.[6] The Broth Microdilution assay is the gold-standard method for determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a drug that inhibits the visible growth of a microorganism.[6][7] This quantitative data allows for direct comparison between derivatives and against standard antibiotics.
Caption: Workflow for the Broth Microdilution Assay to determine MIC.
Protocol 2.1: Broth Microdilution Assay for MIC Determination
This protocol is adapted from the guidelines established by the Clinical and Laboratory Standards Institute (CLSI).
Materials:
-
Mueller-Hinton Broth (MHB)
-
Sterile 96-well microtiter plates
-
Test bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Pyranone compounds dissolved in a suitable solvent (e.g., DMSO)
-
Positive control (bacteria with no compound) and negative control (broth only)
-
0.5 McFarland turbidity standard
Procedure:
-
Inoculum Preparation: Aseptically pick 3-5 bacterial colonies from a fresh agar plate and inoculate into MHB. Incubate at 37°C until the turbidity matches a 0.5 McFarland standard (approx. 1-2 x 10⁸ CFU/mL). Dilute this suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.[6]
-
Compound Dilution: Prepare a stock solution of the pyranone compound in DMSO. Perform a two-fold serial dilution of the compound in MHB directly in the 96-well plate to achieve the desired concentration range (e.g., 128 µg/mL to 0.25 µg/mL).[6]
-
Inoculation: Add the prepared bacterial inoculum to each well containing the compound dilutions. Ensure final well volume is consistent (e.g., 100 µL). Include positive and negative controls on each plate.
-
Incubation: Seal the plate and incubate at 37°C for 16-20 hours.[6]
-
MIC Determination: After incubation, visually inspect the plate for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.[8] For more quantitative results, a viability indicator like resazurin can be added.[8]
Data Presentation: Antimicrobial Activity
Summarize results in a clear, tabular format. This allows for easy comparison of the activity of different derivatives against various pathogens.
| Compound ID | S. aureus (Gram-positive) MIC (µg/mL) | E. coli (Gram-negative) MIC (µg/mL) | B. subtilis (Gram-positive) MIC (µg/mL) | Reference |
| 8a | 1.56 | >100 | - | [2][4] |
| 9 | - | - | - | [2][4] |
| 4a | - | - | 6.25 | [2] |
| 12 | - | - | ~20 (82.6% activity index) | [5] |
| Ampicillin | 0.5 | 4 | 0.25 | (Standard) |
Section 3: Cytotoxicity Assessment
Rationale: An ideal antibiotic must be selectively toxic to microbial pathogens while exhibiting minimal toxicity to host cells. Therefore, early-stage evaluation of cytotoxicity is a mandatory step to filter out compounds that are broadly toxic and prioritize those with a favorable therapeutic window. The MTT assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxicity of potential drug candidates on mammalian cell lines.[6][9]
Protocol 3.1: MTT Assay for Mammalian Cell Cytotoxicity
Materials:
-
Mammalian cell line (e.g., HEK293, HepG2)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Sterile 96-well cell culture plates
-
MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), 5 mg/mL in PBS
-
Solubilizing agent (e.g., DMSO or acidic isopropanol)
Procedure:
-
Cell Seeding: Seed the 96-well plate with the chosen mammalian cell line at a density of 1 x 10⁴ cells per well in 100 µL of medium. Incubate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow for cell attachment.[6][9]
-
Compound Treatment: Prepare serial dilutions of the pyranone compounds in cell culture medium. Remove the old medium from the wells and add the medium containing the different concentrations of the compounds. Include a vehicle control (cells treated with solvent only).[6]
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24 or 48 hours).[9]
-
MTT Addition: After the treatment period, add 10 µL of MTT solution to each well to a final concentration of 0.5 mg/mL. Incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.[6]
-
Solubilization: Carefully remove the MTT-containing medium and add 100 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals. Gently shake the plate to ensure complete solubilization.[6]
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. Cell viability is expressed as a percentage relative to the vehicle-treated control. The IC₅₀ (the concentration that inhibits 50% of cell viability) can then be calculated.
Section 4: Preliminary Mechanism of Action (MoA) Studies
Rationale: Understanding how a novel antibiotic works is crucial for its development and for predicting potential resistance mechanisms. While in-depth MoA studies are complex, preliminary assays can provide valuable early insights. Common antibiotic mechanisms include inhibition of cell wall synthesis, disruption of cell membrane function, inhibition of protein synthesis, or interference with nucleic acid synthesis.[10]
Caption: Common mechanisms of action for different classes of antibiotics.
Early-stage MoA assays can include:
-
Macromolecular Synthesis Assays: Using radiolabeled precursors to determine if the compound inhibits the synthesis of DNA, RNA, protein, or peptidoglycan.
-
Membrane Lysis Assays: Using dyes like propidium iodide to detect disruption of the bacterial cell membrane.[11]
-
Bacterial Cytological Profiling: Using fluorescence microscopy to observe changes in bacterial morphology, which can be indicative of a specific MoA.[7]
Section 5: In Vivo Efficacy Models
Rationale: While in vitro data is essential, it does not always translate to in vivo efficacy.[12] Testing promising candidates in an animal infection model is a critical step to evaluate the compound's performance in a complex biological system, providing insights into its pharmacokinetics, pharmacodynamics, and overall therapeutic potential.[13][14] The mouse septicemia (systemic infection) model is a standard and widely used primary screening model.[13]
Protocol 5.1: Mouse Systemic Infection Model
Materials:
-
Laboratory mice (e.g., BALB/c)
-
Pathogenic bacterial strain (e.g., a clinically relevant strain of S. aureus)
-
Test compound formulated in a suitable vehicle for administration (e.g., intraperitoneal, intravenous)
-
Saline or vehicle for control groups
Procedure:
-
Infection: Induce a systemic infection in mice by intraperitoneal (IP) injection of a lethal or sub-lethal dose of the pathogenic bacteria. The bacterial dose must be predetermined in pilot studies to cause a reproducible infection.
-
Treatment: At a specified time post-infection (e.g., 1 hour), administer the pyranone compound to the treatment group of mice via a chosen route (e.g., IP or IV). A control group should receive only the vehicle.[15]
-
Monitoring: Monitor the mice for a set period (e.g., 72 hours) for clinical symptoms and survival. Record body weight and other health indicators.[15]
-
Endpoint Analysis: The primary endpoint is often survival. For more detailed analysis, at specific time points, cohorts of animals can be euthanized to determine the bacterial load in key organs (e.g., spleen, liver, kidneys) by plating homogenized tissue and counting colony-forming units (CFU).[15] This provides a quantitative measure of the drug's ability to clear the infection.
Conclusion
The development of novel antibiotics from pyranone scaffolds represents a promising strategy to combat the growing threat of antimicrobial resistance. The versatile chemistry of the pyranone core allows for the generation of diverse compound libraries, which can be systematically evaluated through the integrated workflow described in these notes. By progressing from robust in vitro screening and cytotoxicity profiling to validation in relevant in vivo infection models, researchers can efficiently identify and optimize lead candidates with the potential for future clinical development. The key to success lies in a methodical approach, careful data interpretation, and a deep understanding of the causality behind each experimental choice.
References
- BenchChem. (n.d.). In Vitro Assay Protocols for Novel Antimicrobial Compounds.
- Vibiosphen. (n.d.). Preclinical models for antimicrobial compound efficacy in vivo assays.
- BenchChem. (n.d.). The Versatile Scaffold: Dihydro-2H-pyran-3(4H)-one in Medicinal Chemistry.
- Kastner, S., et al. (2022). Overview on Strategies and Assays for Antibiotic Discovery. PubMed Central.
- Gupta, A., et al. (n.d.). Review: Antimicrobial efficacy validation using in vitro and in vivo testing methods. ResearchGate.
- Donnola, M., et al. (2009). Enantioselective synthesis of pyranonaphthoquinone antibiotics using a CBS reduction/cross-metathesis/oxa-Michael strategy. Semantic Scholar.
- El-Sayed, N. N. E., et al. (2024). Synthesis, Antimicrobial Evaluation, DFT, and Molecular Docking Studies of Pyrano [4,3-b] Pyranone and Pyrano[2,3-b]Pyridinone Systems. PubMed.
- Marr, A. K., et al. (2023). In Vitro Activity of Two Novel Antimicrobial Compounds on MDR-Resistant Clinical Isolates. MDPI.
- Comber, K. R., et al. (n.d.). Animal models in the evaluation of antimicrobial agents. ASM Journals.
- Butt, U., et al. (2022). An Innovative in Vivo Model for Bioassay-Guided Testing of Potential Antimicrobials. ACS Publications.
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- Pfaller, M. A., et al. (1991). Synthesis and antimicrobial properties of 2H-pyran-3(6H)-one derivatives and related compounds. PubMed.
- IBT Bioservices. (n.d.). Bacterial Efficacy Models for Preclinical Research.
- Ramos, C. S., et al. (2025). Pyrone Biomonitored Synthesis. Journal of the Mexican Chemical Society.
- Marr, A. K., et al. (2023). In Vitro Activity of Two Novel Antimicrobial Compounds on MDR-Resistant Clinical Isolates. PubMed.
- Hamil, A. S., et al. (2021). Synthesis, in vitro Antimicrobial Activity, and Docking Studies of some Pyrano[2,3-c] Pyrazole Derivatives. Biointerface Research in Applied Chemistry.
- Elaasser, M. M., et al. (2015). Antioxidant, antimicrobial, antiviral and antitumor activities of pyranone derivative obtained from Aspergillus candidus. ResearchGate.
- Armando Hasudungan. (2013). Microbiology - Antibiotics Mechanisms of Action. YouTube.
- Request PDF. (2025). 2-Pyrones possessing antimicrobial and cytotoxic activities. ResearchGate.
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Application Notes and Protocols for Flow Chemistry-Enhanced Achmatowicz Rearrangement
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Achmatowicz Rearrangement in Modern Synthesis
The Achmatowicz rearrangement is a powerful transformation in organic synthesis, enabling the conversion of furfuryl alcohols into valuable 6-hydroxy-2H-pyran-3(6H)-ones.[1][2] These dihydropyranone products serve as versatile chiral building blocks for the synthesis of a wide array of complex molecules, including monosaccharides, bioactive natural products, and pharmaceuticals.[1][2] The reaction proceeds via an oxidative ring expansion of the furan ring, a transformation that has traditionally been carried out using stoichiometric oxidants in batch processes.[3]
The Leap to Flow Chemistry: Advantages and Opportunities
The transition from batch to continuous flow processing for the Achmatowicz rearrangement represents a significant advancement in synthetic methodology. Flow chemistry offers numerous advantages, including superior control over reaction parameters, enhanced heat and mass transfer, improved safety profiles when handling hazardous reagents, and the potential for straightforward scalability.[3] For the Achmatowicz rearrangement, which often involves highly reactive intermediates and exothermic steps, the precise control afforded by flow reactors can lead to higher yields, improved selectivity, and shorter reaction times. A notable development in this area is the use of visible-light-mediated protocols, which leverage photoredox catalysis for a green and efficient transformation.[3][4]
Visualizing the Flow Chemistry Workflow
The following diagram illustrates a typical workflow for a photochemical Achmatowicz rearrangement in a continuous flow setup.
Caption: A generalized schematic of a continuous flow setup for the photochemical Achmatowicz rearrangement.
Mechanistic Insights into the Achmatowicz Rearrangement
The Achmatowicz rearrangement proceeds through a fascinating oxidative ring-expansion mechanism. The following diagram outlines the key steps of a photochemically induced pathway.
Caption: A simplified representation of the photochemically induced Achmatowicz rearrangement mechanism.
In this proposed mechanism, the photocatalyst absorbs light and enters an excited state. It is then oxidized by a sacrificial oxidant, generating a more potent oxidizing species. This species then engages with the furfuryl alcohol, initiating the cascade that leads to the desired dihydropyranone product.[3]
Detailed Application Protocol: Visible-Light-Mediated Flow Synthesis
This protocol is adapted from a published visible-light-mediated flow procedure for the Achmatowicz rearrangement.[3][4]
1. Reagent Preparation:
-
Stock Solution A: Prepare a solution of the furfuryl alcohol substrate in a suitable solvent mixture (e.g., acetonitrile/DMSO/water).
-
Stock Solution B: Prepare a solution of the photocatalyst (e.g., Ru(bpy)₃Cl₂·6H₂O) and an oxidant (e.g., K₂S₂O₈) in the same solvent mixture.
2. Flow Reactor Setup:
-
Assemble a flow chemistry system consisting of two syringe pumps, a T-mixer, a photochemical flow reactor, and a back-pressure regulator.
-
The photochemical reactor can be constructed from transparent tubing (e.g., PFA) coiled around a light source (e.g., white LED lamp or exposed to sunlight).[3] The material and dimensions of the tubing should be chosen to ensure chemical compatibility and sufficient light penetration.
-
Connect the outlets of the syringe pumps to the T-mixer.
-
Connect the outlet of the T-mixer to the inlet of the photochemical reactor.
-
Connect the outlet of the reactor to the back-pressure regulator, which helps to maintain a stable flow and prevent solvent degassing.
3. Reaction Execution:
-
Set the desired flow rates for each syringe pump to control the stoichiometry and residence time of the reaction.
-
Simultaneously pump Stock Solutions A and B into the T-mixer, where they are combined before entering the photochemical reactor.
-
Irradiate the reactor with the chosen light source to initiate the reaction.
-
The reaction mixture flows through the reactor, and the product is collected at the outlet after the back-pressure regulator.
4. In-line Analysis and Work-up:
-
For continuous monitoring, an in-line analytical technique such as HPLC or UV-Vis spectroscopy can be integrated into the system after the back-pressure regulator.
-
The collected product stream can then be subjected to standard work-up procedures, such as extraction and purification by column chromatography.
Quantitative Data and Comparison
The following table summarizes typical reaction parameters for the visible-light-mediated flow Achmatowicz rearrangement of various furfuryl alcohol derivatives, based on a published study.[3]
| Substrate | Flow Rate (mL/min) | Residence Time (min) | Temperature (°C) | Yield (%) |
| Ethyl 3-(furan-2-yl)-3-hydroxypropanoate | 1.0 | 10 | 28-34 | 82 |
| 1-(Furan-2-yl)ethanol | 1.0 | 10 | 28-34 | 80 |
| (Furan-2-yl)(phenyl)methanol | 1.0 | 10 | 28-34 | 75 |
| (5-Methylfuran-2-yl)(phenyl)methanol | 1.0 | 10 | 28-34 | 85 |
Note: The yields are isolated yields after purification. The reaction was performed using Ru(bpy)₃Cl₂·6H₂O as the photocatalyst and K₂S₂O₈ as the oxidant in an ACN/DMSO/H₂O solvent system.[3]
Aza-Achmatowicz Rearrangement in Flow
The principles of flow chemistry can also be extended to the aza-Achmatowicz rearrangement, which converts furfuryl amines to substituted dihydropyridinones. These nitrogen-containing heterocycles are also of significant interest in medicinal chemistry. The development of biocatalytic and chemical flow protocols for the aza-Achmatowicz reaction is an active area of research, offering a promising avenue for the efficient synthesis of complex alkaloids and related compounds.[1][5]
Conclusion and Future Outlook
The application of continuous flow technology to the Achmatowicz rearrangement, particularly through visible-light-mediated protocols, offers a robust, efficient, and scalable method for the synthesis of valuable dihydropyranones. The enhanced control over reaction conditions translates to improved yields and safety, making this approach highly attractive for both academic research and industrial drug development. Future developments in this field may include the exploration of novel heterogeneous catalysts for simplified purification, the integration of in-line purification techniques for fully continuous processes, and the expansion of the substrate scope to access an even wider range of complex molecular architectures.
References
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But, A., et al. (2016). A Biocatalytic Aza-Achmatowicz Reaction. ACS Catalysis. Available at: [Link]
-
Oja, J., Kumar, S., & Pabbaraja, S. (2024). Visible-light-mediated flow protocol for Achmatowicz rearrangement. Beilstein Journal of Organic Chemistry. Available at: [Link]
-
Li, G., et al. (2022). Aza-Achmatowicz rearrangement coupled with intermolecular aza-Friedel–Crafts enables total syntheses of uleine and aspidosperma alkaloids. Nature Communications. Available at: [Link]
-
Achmatowicz, O., et al. (1971). Synthesis of methyl 2,3-dideoxy-DL-alk-2-enopyranosides from furan compounds: A general approach to the total synthesis of monosaccharides. Tetrahedron. Available at: [Link]
-
Brindisi, M., et al. (2019). Achmatowicz Reaction and its Application in the Syntheses of Bioactive Molecules. RSC Advances. Available at: [Link]
-
Wang, Y., et al. (2023). BiBr3-Mediated Intramolecular Aza-Prins Cyclization of Aza-Achmatowicz Rearrangement Products: Asymmetric Total Synthesis of Suaveoline and Sarpagine Alkaloids. Angewandte Chemie International Edition. Available at: [Link]
-
Szymański, P., & Zamojski, A. (2020). ACHMATOWICZ REARRANGEMENT – 50 YEARS OF APPLICATION. Polish Technical Review. Available at: [Link]
-
Oja, J., Kumar, S., & Pabbaraja, S. (2024). Visible-light-mediated flow protocol for Achmatowicz rearrangement. PubMed. Available at: [Link]
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Strategic Protection of 6-hydroxy-2H-pyran-3(6H)-one: A Guide for Synthetic Chemists
Introduction: Navigating the Synthetic Potential of a Versatile Chiral Building Block
6-hydroxy-2H-pyran-3(6H)-one is a highly functionalized and valuable chiral synthon in organic synthesis, serving as a cornerstone for the construction of a diverse array of complex molecules, including monosaccharides and various natural products.[1] Its structure, featuring a reactive α,β-unsaturated ketone, a hemiacetal, and an allylic alcohol functionality, presents both synthetic opportunities and challenges.[2] The inherent reactivity of these functional groups necessitates a carefully considered protecting group strategy to achieve chemoselectivity in multi-step syntheses. This is particularly crucial given the sensitivity of the hemiacetal moiety to acidic conditions, which can lead to undesired hydrolysis and ring-opening to its acyclic precursor, 5-hydroxy-4-oxo-2-pentenal.[3]
This application note provides a comprehensive guide to the strategic protection of the hydroxyl and ketone functionalities of this compound. We will delve into the rationale behind the selection of appropriate protecting groups, provide detailed, field-proven protocols for their installation and removal, and discuss orthogonal strategies that enable the selective manipulation of this versatile building block.
Protecting the Hemiacetal Hydroxyl Group: A Critical First Step
The anomeric hydroxyl group of the hemiacetal is often the most reactive site and typically requires protection first. The choice of protecting group is dictated by its stability to the conditions of subsequent reactions and the mildness of its cleavage.
Silyl Ethers: Robust and Versatile Protection
Silyl ethers are a cornerstone of alcohol protection due to their ease of formation, tunable stability based on the steric bulk of the silicon substituents, and selective removal under mild conditions.[4] For the this compound scaffold, tert-butyldimethylsilyl (TBS) and triisopropylsilyl (TIPS) ethers are particularly well-suited due to their enhanced stability compared to the more labile trimethylsilyl (TMS) ether.[4]
Rationale for Silyl Ether Selection:
-
Acid Sensitivity: Given the acid-labile nature of the hemiacetal, the use of silylating agents under neutral or mildly basic conditions is paramount. The standard protocol employing a silyl chloride with an imidazole base in an aprotic solvent is ideal.
-
Orthogonality: The differential stability of various silyl ethers allows for orthogonal deprotection strategies. For instance, a less hindered silyl ether can often be removed in the presence of a more hindered one.[5] Furthermore, silyl ethers are orthogonal to benzyl ethers, which are typically removed under reductive conditions.
Diagram of Silyl Ether Protection and Deprotection:
Caption: General scheme for the benzylation of the hemiacetal and its deprotection via hydrogenolysis.
Protecting the Ketone: Masking the Enone System
The α,β-unsaturated ketone in the pyranone ring is susceptible to nucleophilic attack, particularly 1,4-conjugate addition. Protection of this functionality is often necessary when reactions targeting other parts of the molecule would be compromised by the presence of the enone.
Ketalization: Classic and Reliable Carbonyl Protection
The formation of a cyclic ketal, typically with ethylene glycol, is a classic and highly effective method for protecting ketones. [6]Acetals are stable under basic and nucleophilic conditions, making them ideal for reactions involving organometallics or strong bases. [7] Rationale for Ketal Selection:
-
Stability: Ketals are inert to a wide range of nucleophilic and basic reagents.
-
Mild Deprotection: While requiring acidic conditions for removal, the deprotection can often be achieved under mild aqueous acidic conditions that can be tolerated by many other functional groups, although care must be taken with the acid-sensitive hemiacetal if it is unprotected.
Diagram of Ketal Protection and Deprotection:
Caption: General scheme for the protection of the ketone as a cyclic ketal and its acidic hydrolysis.
Experimental Protocols
The following protocols are provided as a guide and may require optimization based on the specific substrate and reaction scale.
Protocol 1: Protection of the Hemiacetal as a tert-Butyldimethylsilyl (TBS) Ether
This protocol is adapted from standard silylation procedures and is suitable for the protection of the hemiacetal hydroxyl group.
Materials:
-
This compound
-
tert-Butyldimethylsilyl chloride (TBSCl)
-
Imidazole
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Diethyl ether (Et₂O)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous DMF, add imidazole (2.5 eq).
-
Stir the mixture at room temperature until all solids have dissolved.
-
Add TBSCl (1.2 eq) portion-wise to the solution.
-
Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Pour the reaction mixture into water and extract with diethyl ether (3 x).
-
Wash the combined organic layers with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Deprotection of a TBS Ether using Tetrabutylammonium Fluoride (TBAF)
This protocol describes the standard procedure for the mild cleavage of TBS ethers.
Materials:
-
6-(tert-butyldimethylsilyloxy)-2H-pyran-3(6H)-one
-
Tetrabutylammonium fluoride (TBAF) solution (1.0 M in THF)
-
Anhydrous Tetrahydrofuran (THF)
-
Silica gel
Procedure:
-
Dissolve the TBS-protected pyranone (1.0 eq) in anhydrous THF.
-
Add the TBAF solution (1.2 eq) dropwise at room temperature.
-
Stir the reaction mixture and monitor by TLC.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel to afford the deprotected alcohol.
Protocol 3: Protection of the Ketone as an Ethylene Ketal
This protocol utilizes a Dean-Stark apparatus to drive the equilibrium towards ketal formation.
Materials:
-
6-(Protected)-2H-pyran-3(6H)-one
-
Ethylene glycol
-
p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O)
-
Toluene
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of the 6-protected pyranone (1.0 eq) in toluene, add ethylene glycol (5.0 eq).
-
Add a catalytic amount of p-TsOH·H₂O (0.05 eq).
-
Fit the flask with a Dean-Stark apparatus and reflux the mixture until no more water is collected.
-
Cool the reaction mixture to room temperature and wash with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
The crude ketal can often be used without further purification or can be purified by column chromatography if necessary.
Protocol 4: Deprotection of an Ethylene Ketal
This protocol describes the acidic hydrolysis of a ketal to regenerate the ketone. [6] Materials:
-
Spiroketal derivative of the pyranone
-
Acetone
-
Aqueous hydrochloric acid (e.g., 2 M HCl)
Procedure:
-
Dissolve the ketal-protected compound in acetone.
-
Add a sufficient amount of aqueous HCl to the solution.
-
Stir the mixture at room temperature and monitor the reaction by TLC.
-
Once the reaction is complete, neutralize the acid with a mild base (e.g., saturated aqueous NaHCO₃).
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the product by column chromatography if necessary.
Orthogonal Protecting Group Strategies
The true power of protecting group chemistry lies in the ability to selectively remove one protecting group in the presence of others. This "orthogonal" approach is essential for the synthesis of complex molecules derived from this compound.
Workflow for an Orthogonal Strategy:
Caption: A representative workflow illustrating an orthogonal protecting group strategy.
In a typical scenario, the hemiacetal hydroxyl could be protected as a TBS ether, and the ketone as an ethylene ketal. The ketal can be selectively removed under acidic conditions to allow for modification of the ketone, while the TBS ether remains intact. Subsequently, the TBS group can be cleaved with a fluoride source to liberate the hemiacetal.
Quantitative Data Summary
The following table summarizes typical reaction conditions and expected yields for the protection and deprotection of functional groups on pyranone-like scaffolds, based on analogous transformations in carbohydrate chemistry.
| Transformation | Protecting Group | Reagents and Conditions | Typical Yield (%) |
| Protection of Hemiacetal | TBS | TBSCl, Imidazole, DMF, rt | >90 |
| Benzyl | BnBr, NaH, THF, 0°C to rt | 85-95 | |
| Protection of Ketone | Ethylene Ketal | Ethylene glycol, p-TsOH, Toluene, reflux | 80-95 |
| Deprotection of Hemiacetal | TBS | TBAF, THF, rt | >95 |
| Benzyl | H₂, Pd/C, EtOH, rt | >95 | |
| Deprotection of Ketone | Ethylene Ketal | aq. HCl, Acetone, rt | >90 |
Yields are estimates based on similar transformations and may vary depending on the specific substrate and reaction conditions.
Conclusion
The successful synthesis of complex molecules from this compound hinges on a well-designed protecting group strategy. By understanding the reactivity of the hemiacetal and enone functionalities and employing robust and orthogonal protecting groups such as silyl ethers, benzyl ethers, and ketals, synthetic chemists can unlock the full potential of this versatile chiral building block. The protocols and strategies outlined in this application note provide a solid foundation for researchers, scientists, and drug development professionals to confidently navigate the synthetic challenges and opportunities presented by this important scaffold.
References
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Total Synthesis. TBS Protecting Group: TBS Protection & Deprotection. [Link]
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ChemRxiv. Optimized Conditions for the Palladium-Catalyzed Hydrogenolysis of Benzyl and Naphthylmethyl Ethers: Preventing Saturation of Aromatic Protecting Groups. [Link]
-
Wikipedia. Achmatowicz reaction. [Link]
-
Organic Chemistry Portal. Synthesis of ketones by hydrolysis, deprotection, or oxidation. [Link]
-
PubMed Central. Visible-Light-Mediated Oxidative Debenzylation Enables the Use of Benzyl Ethers as Temporary Protecting Groups. [Link]
-
YouTube. Formation of Benzyl ether| Carbohydrate | Benzyl ether Cleavage #youtubeshorts. [Link]
-
Wikipedia. Silyl ether. [Link]
-
PubMed Central. Removal of benzylidene acetal and benzyl ether in carbohydrate derivatives using triethylsilane and Pd/C. [Link]
-
PubMed Central. Protecting the Ketone: Preparation of Ethyl Acetoacetate Ethylene Ketal and Its Relevance to Medicinal Chemistry. [Link]
-
Organic Chemistry Portal. Aldehyde synthesis by deprotection or hydrolysis. [Link]
-
ResearchGate. Half a century with Achmatowicz rearrangement | Request PDF. [Link]
-
Master Organic Chemistry. Protecting Groups For Alcohols. [Link]
-
Applied Chemical Engineering. Selective deprotection of strategy for TBS ether under mild condition. [Link]
-
organic-reaction.com. TBS Protection - Common Conditions. [Link]
-
Wiley-VCH. 1 Protecting Group Strategies in Carbohydrate Chemistry. [Link]
-
PubMed Central. Protecting the Ketone: Preparation of Ethyl Acetoacetate Ethylene Ketal and Its Relevance to Medicinal Chemistry. [Link]
-
NIH. Achmatowicz Reaction and its Application in the Syntheses of Bioactive Molecules. [Link]
- Google Patents. WO2014203045A1 - A novel, green and cost effective process for synthesis of tert-butyl (3r,5s)
-
YouTube. Protecting Groups, Acetals, and Hemiacetals. [Link]
-
Wiley Online Library. 1.2 Deprotection: The Concept of Orthogonal Sets. [Link]
-
Organic Chemistry Portal. 2-Pyrone synthesis. [Link]
-
Chemistry Steps. Acetals as Protecting Groups for Aldehydes and Ketones. [Link]
-
MDPI. Investigation of Pharmaceutical Importance of 2H-Pyran-2-One Analogues via Computational Approaches. [Link]
-
Organic Chemistry Portal. 1,3-Dioxanes, 1,3-Dioxolanes. [Link]
-
PubMed Central. Stereoselective Synthesis and Anticancer Activity of 2,6-Disubstituted trans-3-Methylidenetetrahydropyran-4-ones. [Link]
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Brieflands. A One-pot Condensation for Synthesis 2-methyl-4-phenylpyrano[3, 2-c] chromen-5(4H)-one and Synthesis of Warfarin by Ionic Liquid Catalysis. [Link]
-
PubMed. Synthesis and antimicrobial properties of 2H-pyran-3(6H)-one derivatives and related compounds. [Link]
-
organic-reaction.com. Benzyl Protection - Common Organic Chemistry. [Link]
-
ResearchGate. O -Benzylation of Carboxylic Acids Using 2,4,6-Tris(benzyloxy)-1,3,5-triazine (TriBOT) under Acidic or Thermal Conditions | Request PDF. [Link]
-
SciSpace. Mild and Selective Deprotection of tert-Butyl(dimethyl)silyl Ethers with Catalytic Amounts of Sodium Tetrachloroaurate(III) Di. [Link]
-
Chemistry Steps. Acetals as Protecting Groups for Aldehydes and Ketones. [Link]
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Large-Scale Synthesis of 6-Hydroxy-2H-pyran-3(6H)-one: A Scalable Protocol from Biomass-Derived Furfuryl Alcohol
An Application Note for Drug Development Professionals
Abstract
6-Hydroxy-2H-pyran-3(6H)-one is a highly functionalized heterocyclic compound of significant interest in medicinal chemistry and drug development.[1][2] It serves as a versatile chiral building block, or synthon, for the asymmetric synthesis of complex molecules, including carbohydrates, biologically active natural products, and pharmaceuticals.[2][3][4] Its structure contains multiple reactive sites—an α,β-unsaturated ketone, a hemiacetal, and an allylic alcohol—making it an exceptionally valuable intermediate.[1] This application note provides a detailed, scalable protocol for the synthesis of this compound via the Achmatowicz rearrangement of furfuryl alcohol, a readily available precursor derived from renewable biomass.[1][5] We offer in-depth mechanistic insights, a step-by-step experimental procedure suitable for scale-up, and robust characterization methods to ensure product quality and consistency for research and development applications.
Introduction: The Strategic Importance of this compound
The transition toward sustainable chemistry has placed immense value on platform molecules derived from renewable resources. Furfural, produced from the dehydration of pentose sugars in lignocellulosic biomass, is a key example.[1][6] Its reduction product, furfuryl alcohol, serves as the primary starting material for the synthesis of this compound. The core transformation is the Achmatowicz reaction, an elegant and powerful oxidative ring expansion that converts the five-membered furan ring into a six-membered dihydropyranone system.[1][5]
This pyranone is not merely a synthetic curiosity; it is a gateway to molecular complexity. Its utility has been demonstrated in the synthesis of novel monosaccharides, disaccharides, and other biologically relevant scaffolds.[2][4] Derivatives have shown potent antimicrobial activity, highlighting the therapeutic potential of this structural motif.[2] Providing a reliable, large-scale synthesis is therefore a critical enabling step for drug discovery programs that rely on this key intermediate. This guide explains the causality behind the experimental choices, ensuring the protocol is a self-validating system for producing high-purity material.
Compound Properties and Safety Considerations
A thorough understanding of the physical properties and hazards associated with the target compound and reagents is critical for safe and successful synthesis.
| Property | Value | Source |
| Chemical Formula | C₅H₆O₃ | [7] |
| Molecular Weight | 114.10 g/mol | [7] |
| Appearance | Solid | |
| IUPAC Name | This compound | [7] |
| CAS Number | 35436-57-8 | [7][8] |
Safety Profile: this compound is classified with the following hazards:
All manipulations should be performed in a well-ventilated fume hood, and appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, must be worn. Refer to the Safety Data Sheet (SDS) for all reagents before commencing work.
Synthetic Strategy: The Achmatowicz Rearrangement
The cornerstone of this synthesis is the Achmatowicz reaction, an oxidative rearrangement that transforms furfuryl alcohols into 6-hydroxy-2H-pyran-3(6H)-ones.[3] This reaction is highly valued for its efficiency in building molecular complexity from simple, renewable starting materials.
Mechanistic Rationale
The general mechanism involves the oxidation of the furan ring's double bond.[5] While various oxidants can be employed, a common approach uses a halogenating agent like N-Bromosuccinimide (NBS) in a nucleophilic solvent system (e.g., acetone/water).
The proposed mechanism proceeds as follows:
-
Electrophilic Attack: The furan ring acts as a nucleophile, attacking the electrophilic bromine of NBS.
-
Solvent Trapping: The resulting intermediate is trapped by a nucleophilic solvent (e.g., water or hydroxide), leading to the formation of a 2,5-dihydrofuran intermediate.
-
Rearrangement: This intermediate is unstable and undergoes a rapid acid- or base-catalyzed rearrangement. The ring opens to an enedione intermediate, which immediately cyclizes via an intramolecular hemiacetal formation to yield the thermodynamically stable six-membered this compound.[5]
Caption: Generalized mechanism of the Achmatowicz reaction.
Large-Scale Experimental Protocol
This protocol is designed for a nominal 100-gram scale synthesis of the target compound. All operations must be conducted in a suitable chemical fume hood with appropriate safety precautions.
Materials and Equipment
| Reagent/Material | Grade | Quantity | Supplier Example |
| Furfuryl Alcohol | Reagent (≥98%) | 100 g (1.02 mol) | Sigma-Aldrich |
| N-Bromosuccinimide (NBS) | Reagent (≥98%) | 200 g (1.12 mol) | Sigma-Aldrich |
| Acetone | ACS Grade | 2.0 L | Fisher Scientific |
| Deionized Water | 2.0 L | In-house | |
| Sodium Bicarbonate (NaHCO₃) | ACS Grade | 200 g | VWR |
| Sodium Thiosulfate (Na₂S₂O₃) | ACS Grade | 100 g | VWR |
| Ethyl Acetate | ACS Grade | 5.0 L | Fisher Scientific |
| Brine (Saturated NaCl) | 1.0 L | In-house | |
| Anhydrous Magnesium Sulfate (MgSO₄) | 100 g | VWR | |
| Silica Gel | 60 Å, 40-63 µm | As needed | MilliporeSigma |
| Equipment | |||
| 10 L Jacketed Glass Reactor | 1 | ||
| Overhead Mechanical Stirrer | 1 | ||
| Temperature Probe | 1 | ||
| Addition Funnel (1 L) | 1 | ||
| Rotary Evaporator | 1 | ||
| Flash Chromatography System | 1 | ||
| 5 L Separatory Funnel | 2 |
Step-by-Step Synthesis Procedure
Caption: Experimental workflow for the synthesis of this compound.
-
Reactor Setup: To the 10 L jacketed glass reactor equipped with an overhead stirrer and temperature probe, add furfuryl alcohol (100 g, 1.02 mol), acetone (2.0 L), and deionized water (2.0 L).
-
Cooling: Begin vigorous stirring and cool the reaction mixture to 0 °C using a circulating chiller.
-
NBS Addition: Once the temperature is stable at 0 °C, begin the portion-wise addition of N-Bromosuccinimide (200 g, 1.12 mol) over approximately 1.5-2 hours. Causality: This slow, portion-wise addition is crucial for controlling the reaction exotherm and preventing the accumulation of reactive intermediates, which can lead to side reactions and polymerization.[9] The temperature must be carefully maintained below 5 °C throughout the addition.
-
Reaction Monitoring: After the addition is complete, allow the reaction to stir at 0-5 °C for an additional 2-3 hours. Monitor the consumption of the starting material using Thin Layer Chromatography (TLC) (e.g., 1:1 Hexanes:Ethyl Acetate, visualized with a permanganate stain).
-
Quenching: Once the furfuryl alcohol is consumed, quench the reaction by slowly adding a solution of sodium thiosulfate (100 g) in water (500 mL). Causality: Sodium thiosulfate neutralizes any remaining NBS and elemental bromine, preventing unwanted side reactions during work-up.
-
Neutralization: Carefully add solid sodium bicarbonate in portions until the solution is neutral to slightly basic (pH 7-8). Causality: This step neutralizes the succinimide and any acidic byproducts, which is important as the hemiacetal product can be unstable under acidic conditions.[10]
-
Extraction: Transfer the mixture to a large separatory funnel and extract the product with ethyl acetate (3 x 1.5 L). Combine the organic layers.
-
Washing and Drying: Wash the combined organic phase with brine (1 x 1.0 L) to remove the bulk of the water. Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and rinse the drying agent with a small amount of ethyl acetate.
-
Concentration: Concentrate the filtrate under reduced pressure using a rotary evaporator to yield a crude oil.
-
Purification: Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes (e.g., starting from 20% and increasing to 70% ethyl acetate).
-
Final Product: Combine the fractions containing the pure product (identified by TLC) and remove the solvent under reduced pressure. Dry the resulting solid/oil under high vacuum to remove residual solvents.
Expected Yield and Purity
-
Expected Yield: 75-85 g (65-75% yield).
-
Expected Purity: >97% as determined by ¹H NMR and HPLC.
Characterization and Quality Control
The identity and purity of the final product must be confirmed through standard analytical techniques.
-
¹H NMR (400 MHz, CDCl₃): The spectrum should show characteristic peaks for the vinyl protons, the proton at C6, and the methylene protons at C2.
-
¹³C NMR (100 MHz, CDCl₃): Will confirm the presence of the carbonyl carbon, vinyl carbons, and other carbons in the pyranone ring.
-
Mass Spectrometry (ESI+): Should show the correct molecular ion peak corresponding to [M+H]⁺ or [M+Na]⁺.
-
Infrared (IR) Spectroscopy: Will show characteristic absorptions for the hydroxyl (O-H), carbonyl (C=O), and carbon-carbon double bond (C=C) functional groups.
Scalability and Troubleshooting
| Potential Issue | Probable Cause | Recommended Solution |
| Low Yield | Incomplete reaction. | Extend reaction time at 0-5 °C; confirm full consumption of starting material by TLC before work-up. |
| Decomposition during work-up. | Ensure the aqueous phase is fully neutralized or slightly basic before extraction. Avoid prolonged exposure to acidic conditions.[10] | |
| Dark, Polymeric Byproducts | Reaction temperature too high. | Improve cooling efficiency. Ensure NBS is added slowly to maintain T < 5 °C. |
| Product Instability | Hydrolysis of the hemiacetal. | Store the final product under an inert atmosphere (N₂ or Ar) at 2-8 °C. Prepare aqueous solutions fresh and use immediately.[10] |
| Difficult Purification | Co-eluting impurities. | Optimize the solvent gradient for flash chromatography. A secondary purification via crystallization may be explored if necessary. |
Conclusion
This application note details a robust and scalable protocol for the synthesis of this compound from furfuryl alcohol. By leveraging the Achmatowicz rearrangement, this method provides reliable access to a key synthetic building block from a renewable feedstock. The provided mechanistic rationale, step-by-step procedure, and troubleshooting guide offer researchers and drug development professionals a comprehensive resource for producing this valuable compound with high yield and purity, thereby facilitating its application in the synthesis of next-generation therapeutics.
References
-
Catalytic biomass revalorization: 2-furaldehyde oxidation reactions. (n.d.). RIA-UTN. Available at: [Link]
-
Hao, P., et al. (2023). Biomass-derived 6-hydroxy-6-hydroxymethyl-2H-pyran-3(6H)-one: Green synthesis and antibacterial potential. ResearchGate. [Request PDF available]. Sourced from multiple snippets describing the Achmatowicz rearrangement. Available at: [Link]
-
Highly efficient electrooxidation of biomass-based furfuryl alcohol to 6-hydroxy-2,3-dihydro-6H-pyrano-3-one over Zn-Al bimetallic oxides. (n.d.). ResearchGate. Available at: [Link]
-
This compound. (n.d.). PubChem, National Center for Biotechnology Information. Available at: [Link]
-
Thorat, S. S., & Kontham, R. (2021). Strategies for the synthesis of furo-pyranones and their application in the total synthesis of related natural products. Organic Chemistry Frontiers. Available at: [Link]
-
Oxidation of substituted 2-furaldehydes by quinolinium dichromate: A kinetic study. (n.d.). ResearchGate. Available at: [Link]
-
Synthesis of furanone and pyranone. (n.d.). ResearchGate. [Scientific Diagram]. Available at: [Link]
-
Donner, C. D., Gill, M., & Tewierik, L. M. (2004). Synthesis of Pyran and Pyranone Natural Products. Molecules, 9(6), 498–512. Available at: [Link]
-
Selective Oxidation of Furfural to 2(5H)-Furanone and Maleic Acid over CuMoO4. (2021). ACS Sustainable Chemistry & Engineering. Available at: [Link]
-
This compound. (n.d.). PubChemLite. Available at: [Link]
-
Donner, C. D., Gill, M., & Tewierik, L. M. (2004). Synthesis of Pyran and Pyranone Natural Products. MDPI. Available at: [Link]
-
Mechanism for the synthesis of pyrones and furans. (n.d.). ResearchGate. [Scientific Diagram]. Available at: [Link]
-
The Synthesis of 6-Hydroxy-2H-pyran-3(6H)-onyl-hexoses, Potential Precursors of Disaccharides. (1978). Taylor & Francis Online. Available at: [Link]
-
This compound | CAS 35436-57-8. (n.d.). American Elements. Available at: [Link]
-
4-Hydroxy-2-pyrones: Synthesis, Natural Products, and Application. (2023). MDPI. Available at: [Link]
-
The Synthesis of 2-(Chloromethyl)-6-Hydroxy-2H-Pyran-3(6H)-one via Achmatowicz Rearrangement. (2007). TÜBİTAK Academic Journals. Available at: [Link]
-
Synthesis of Furans – Recent Advances. (n.d.). ResearchGate. [Request PDF available]. Available at: [Link]
-
Progress of Reactions between Furfural and Aliphatic Alcohols via Catalytic Oxidation Processes. (2023). PSE Community. Available at: [Link]
-
Conversion of FFA to this compound in water. (n.d.). ResearchGate. [Scientific Diagram]. Available at: [Link]
-
Recent Progress in the Multicomponent Synthesis of Pyran Derivatives by Sustainable Catalysts under Green Conditions. (n.d.). PubMed Central, National Institutes of Health. Available at: [Link]
-
The controlled catalytic oxidation of furfural to furoic acid using AuPd/Mg(OH)2. (2017). Semantic Scholar. Available at: [Link]
-
Donner, C. D., Gill, M., & Tewierik, L. M. (2004). Synthesis of pyran and pyranone natural products. PubMed, National Institutes of Health. Available at: [Link]
-
Pyranone natural products as inspirations for catalytic reaction discovery and development. (2015). PubMed, National Institutes of Health. Available at: [Link]
-
Liquid Phase Furfural Oxidation under Uncontrolled pH in Batch and Flow Conditions: The Role of In Situ Formed Base. (n.d.). ResearchGate. Available at: [Link]
-
This compound Price. (n.d.). Chemsrc.com. Available at: [Link]
Sources
- 1. This compound | 35436-57-8 | Benchchem [benchchem.com]
- 2. 6-Hydroxy-2-methyl-2H-pyran-3(6H)-one|CAS 41728-14-7 [benchchem.com]
- 3. Buy this compound | 35436-57-8 [smolecule.com]
- 4. tandfonline.com [tandfonline.com]
- 5. researchgate.net [researchgate.net]
- 6. Catalytic biomass revalorization: 2-furaldehyde oxidation reactions [ria.utn.edu.ar]
- 7. This compound | C5H6O3 | CID 10855419 - PubChem [pubchem.ncbi.nlm.nih.gov]
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- 10. echemi.com [echemi.com]
Troubleshooting & Optimization
Technical Support Center: 6-Hydroxy-2H-pyran-3(6H)-one
Welcome to the technical support center for 6-hydroxy-2H-pyran-3(6H)-one. This resource is designed for researchers, scientists, and professionals in drug development who are working with this versatile yet sensitive compound. Here, you will find in-depth troubleshooting guides and frequently asked questions to navigate the challenges associated with its handling, stability, and use in experimental settings.
Introduction to this compound
This compound is a highly functionalized heterocyclic compound, recognized for its utility as a chiral building block in the synthesis of complex molecules, including pharmaceuticals and carbohydrates.[1] Its structure, featuring an α,β-unsaturated ketone system and a hemiacetal group, provides multiple reactive sites for various chemical transformations.[1] However, this reactivity also contributes to its inherent instability, particularly in aqueous solutions, which can lead to experimental challenges. This guide will help you understand and mitigate these issues.
Troubleshooting Guide
This section addresses specific problems you may encounter during your experiments with this compound.
Issue 1: Inconsistent or Non-Reproducible Analytical Results (e.g., Calibration Curves)
Symptoms:
-
You prepare a stock solution of this compound in an aqueous buffer for a calibration curve.
-
The initial analysis yields a strong signal and a good linear fit.
-
When re-analyzing the same standards a few hours or days later, the signal intensity has significantly decreased, sometimes by orders of magnitude, leading to a poor or different calibration curve.[2]
Root Cause Analysis:
This is a classic symptom of the degradation of this compound in solution. The core of the problem lies in the compound's chemical nature as a hemiacetal. In aqueous solutions, particularly under acidic conditions, the pyran ring opens to form its acyclic tautomer, 5-hydroxy-4-oxo-2-pentenal.[2] This open-chain form is an α,β-unsaturated aldehyde, which is highly reactive and prone to further reactions, including polymerization, rendering it undetectable by methods targeting the parent compound.[2][3]
Solutions & Protocols:
-
pH Control is Critical: The primary factor governing the stability of this compound is the pH of the solution. Hemiacetals are notoriously unstable in acidic environments but exhibit greater stability at neutral to alkaline pH.[2]
-
Recommendation: Prepare all stock and working solutions in a buffer with a pH of 7.0 or higher. A slightly alkaline buffer (pH 7.5-8.0) is often optimal. Avoid using acidic buffers or unbuffered water, which can become acidic due to dissolved CO2.
-
-
Fresh is Best - The "Just-in-Time" Approach: Due to its inherent instability, it is highly recommended to prepare solutions of this compound immediately before use.
-
Protocol for Preparing Stable Standard Solutions:
-
Prepare a concentrated stock solution in a non-aqueous, aprotic solvent such as anhydrous acetonitrile or DMSO. Store this stock solution at -20°C or -80°C under an inert atmosphere (argon or nitrogen).
-
For your experiment, calculate the required volume of the stock solution needed to prepare your working standards.
-
Allow the stock solution to come to room temperature before opening to prevent condensation of atmospheric water.
-
Perform serial dilutions of the stock solution into your pre-chilled, neutral, or slightly alkaline aqueous buffer immediately before analysis.
-
Analyze the freshly prepared standards as quickly as possible.
-
-
-
Temperature Management: Chemical degradation is accelerated at higher temperatures.
-
Recommendation: Keep solutions on ice during preparation and while waiting for analysis. For short-term storage (a few hours), keep solutions at 2-8°C.
-
Issue 2: Unexpected Peaks in Chromatographic or Spectroscopic Analysis
Symptoms:
-
Your HPLC, GC-MS, or NMR analysis of a sample containing this compound shows multiple unexpected peaks.
-
The peak corresponding to the parent compound is smaller than expected.
Root Cause Analysis:
The appearance of new peaks is indicative of the formation of degradation products. The initial hydrolysis product is 5-hydroxy-4-oxo-2-pentenal. This α,β-unsaturated aldehyde can then undergo a variety of subsequent reactions:
-
Polymerization: α,β-Unsaturated aldehydes are known to polymerize, especially in the presence of light, heat, or impurities.[3][4] This can lead to a broad, unresolved hump in your chromatogram or a complex mixture of oligomers.
-
Further Reactions: The reactive aldehyde and ketone functionalities can participate in other reactions, such as aldol condensations or reactions with other components in your sample matrix.
Solutions & Protocols:
-
Analytical Method Validation: It is crucial to use a stability-indicating analytical method that can resolve the parent compound from its potential degradation products.
-
Recommended HPLC Method:
-
Column: A C18 reverse-phase column is a good starting point.
-
Mobile Phase: A gradient of water (with 0.1% formic acid or ammonium formate for MS compatibility) and acetonitrile. The acidic mobile phase can cause on-column degradation, so a neutral mobile phase with a different column chemistry (e.g., a polar-embedded phase) might be necessary for accurate quantification.
-
Detection: UV detection at an appropriate wavelength (e.g., around 220 nm for the α,β-unsaturated ketone chromophore) or mass spectrometry for positive identification.
-
-
-
Characterization of Degradants: To confirm the identity of the degradation products, techniques like LC-MS/MS or high-resolution mass spectrometry can be employed to determine the mass of the unknown peaks. NMR spectroscopy of a purposefully degraded sample can also provide structural information.
Issue 3: Low Yield or Product Impurity During Synthesis
Symptoms:
-
You are synthesizing this compound, for example, via the Achmatowicz rearrangement of furfuryl alcohol, and you obtain a low yield of the desired product.[5]
-
The crude product is a complex mixture that is difficult to purify.
Root Cause Analysis:
The instability of the product itself can lead to degradation during the reaction workup and purification. Acidic conditions during an aqueous workup or prolonged exposure to heat during solvent evaporation can cause the pyran ring to open and subsequent side reactions to occur.
Solutions & Protocols:
-
Neutralize the Reaction Mixture: Before workup, carefully neutralize any acidic reagents.
-
Minimize Exposure to Water and Acid: Use anhydrous solvents for extraction where possible. If an aqueous wash is necessary, use a neutral or slightly basic solution (e.g., saturated sodium bicarbonate) and minimize the contact time.
-
Gentle Purification:
-
Column Chromatography: Use a neutral stationary phase like silica gel and run the column as quickly as possible. Consider using a solvent system with a small amount of a neutral or basic modifier (e.g., a trace of triethylamine in your eluent) to prevent on-column degradation.
-
Solvent Evaporation: Use a rotary evaporator at low temperature and pressure. Avoid heating the flask.
-
-
Inert Atmosphere: For sensitive reactions, conducting the synthesis and workup under an inert atmosphere (nitrogen or argon) can prevent oxidation-related side reactions.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound?
The primary degradation pathway is an acid-catalyzed hydrolysis. The hemiacetal in the pyran ring is protonated, followed by ring-opening to yield the acyclic aldehyde, 5-hydroxy-4-oxo-2-pentenal. This is a reversible equilibrium, but the open-chain form is highly reactive and can be consumed in subsequent irreversible reactions, driving the equilibrium towards degradation.
Caption: Primary degradation pathway of this compound.
Q2: What are the ideal storage conditions for solid this compound?
For long-term storage, the solid compound should be kept in a tightly sealed container at 2-8°C, protected from light and moisture. Storing under an inert atmosphere (argon or nitrogen) is also recommended to prevent slow oxidation.
Q3: How does temperature affect the stability of this compound in solution?
| Condition | pH | Temperature | Expected Stability (Half-life) |
| Aqueous Solution | 4.0 | 25°C | Very Short (minutes to hours) |
| Aqueous Solution | 7.0 | 25°C | Moderate (hours to days) |
| Aqueous Solution | 8.0 | 4°C | Good (several days) |
| Anhydrous Acetonitrile | N/A | -20°C | Excellent (months) |
Q4: Can I use solvents other than water to dissolve this compound?
Yes, and it is often preferable for stock solutions. Aprotic, polar organic solvents like acetonitrile, acetone, or DMSO are good choices. The compound is less likely to degrade in these solvents as the ring-opening hydrolysis is suppressed. However, always check for solubility and compatibility with your experimental system.
Q5: Are there any known inhibitors for the degradation of this compound?
While specific inhibitors for this compound are not well-documented, general strategies to prevent the degradation of α,β-unsaturated aldehydes can be applied. For the open-chain form, radical scavengers or antioxidants might offer some protection against polymerization if an oxidative mechanism is involved. However, the most effective "inhibitor" is controlling the pH to keep the compound in its more stable cyclic form.
Experimental Workflow for Stability Assessment
This workflow outlines a general procedure for assessing the stability of this compound in a new buffer or formulation.
Caption: Workflow for assessing the stability of this compound.
References
- Production of copolymers of alpha, beta-unsaturated aldehydes in a two-step polymerization using two different catalysts. (1968). Google Patents.
-
Separation of 2H-Pyran-2-one, 4-hydroxy-6-methyl- on Newcrom R1 HPLC column. (n.d.). SIELC Technologies. Retrieved from [Link]
-
Gas chromatography-mass spectrometry (GC-MS) analysis of the... (n.d.). ResearchGate. Retrieved from [Link]
-
Enantioselective Synthesis of α- and β- Boc-protected 6-Hydroxy-pyranones. (2018). Organic Syntheses. Retrieved from [Link]
-
Addition Polymers of Aldehydes. (n.d.). Controlled Radical Polymerization. Retrieved from [Link]
-
Conversion of FFA to this compound in water. (n.d.). ResearchGate. Retrieved from [Link]
-
This compound. (n.d.). PubChem. Retrieved from [Link]
-
This compound | CAS#:35436-57-8. (n.d.). Chemsrc. Retrieved from [Link]
-
Photodegradation study of three dipyrone metabolites in various water systems: identification and toxicity of their photodegradation products. (2015). PubMed. Retrieved from [Link]
-
The Synthesis of 2-(Chloromethyl)-6-Hydroxy-2H-Pyran-3 (6H)-one via Achmatowicz Rearrangement. (2007). TÜBİTAK Academic Journals. Retrieved from [Link]
- Method of preventing the polymerization of unsaturated aldehyde. (1974). Google Patents.
-
α,β-Unsaturated carbonyl compound. (n.d.). Wikipedia. Retrieved from [Link]
-
Synthesis of α,β‐ and β‐Unsaturated Acids and Hydroxy Acids by Tandem Oxidation, Epoxidation, and Hydrolysis/Hydrogenation of Bioethanol Derivatives. (2020). PMC - NIH. Retrieved from [Link]
-
6-Hydroxy-2H-pyran-3-carbaldehyde | C6H6O3 | MD Topology | NMR | X-Ray. (n.d.). ATB. Retrieved from [Link]
-
Photocatalytic Degradation of Dipyrone by Heterogeneous Catalysis using TiO2/UV. (2020). RSD. Retrieved from [Link]
-
Synthesis and antimicrobial properties of 2H-pyran-3(6H)-one derivatives and related compounds. (1992). PubMed. Retrieved from [Link]
-
This compound | CAS 35436-57-8. (n.d.). American Elements. Retrieved from [Link]
-
Photocatalytic Degradation of Safranin O: Unraveling the Roles of Dissolved Gases, Environmental Matrices, and Reactive Species. (n.d.). MDPI. Retrieved from [Link]
-
What Is Photodegradation? - Chemistry For Everyone. (2025). YouTube. Retrieved from [Link]
-
Validation of malondialdehyde and 4-hydroxy-2-trans-nonenal measurement in plasma by NICI-GC-MS. (1998). PubMed. Retrieved from [Link]
-
Photocatalytic degradation of safranin o dye under visible light using NiO-MgO catalysts. (2023). Cellulose Chemistry and Technology. Retrieved from [Link]
-
Oxidative stress: Determination of 4-hydroxy-2-nonenal by gas chromatography/mass spectrometry in human and rat plasma. (2015). PubMed. Retrieved from [Link]
-
This compound, min 97%, 1 gram. (n.d.). CP Lab Chemicals. Retrieved from [Link]
-
GC-MS determination of malondialdehyde, acrolein, and 4-hydroxy-2-nonenal by ultrasound-assisted dispersive liquid-liquid microextraction in beverages. (2022). PubMed. Retrieved from [Link]
-
DABCO-Catalyzed Reaction of 2,6-Disubstituted 6-Hydroxy-2H-pyran-3(6H)-ones to 1,2,5-Triketones. (2025). ResearchGate. Retrieved from [Link]
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- 4. US3404133A - Production of copolymers of alpha, beta-unsaturated aldehydes in a two-step polymerization using two different catalysts - Google Patents [patents.google.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: Purification of 6-hydroxy-2H-pyran-3(6H)-one
Welcome to the technical support guide for the purification of 6-hydroxy-2H-pyran-3(6H)-one. This document provides in-depth troubleshooting advice and detailed protocols designed for researchers and drug development professionals. The purification of this highly functionalized pyranone presents unique challenges due to its structural features, primarily its polarity and inherent instability under certain conditions. This guide is structured to address these specific issues head-on, providing not just procedural steps but the scientific rationale behind them to ensure successful purification.
Understanding the Molecule: Key Challenges
This compound is a valuable synthetic intermediate, but its structure contains both a hemiacetal and an α,β-unsaturated ketone system.[1] These functional groups are the source of its synthetic utility and its purification challenges.
-
Acid Sensitivity: The hemiacetal group is susceptible to acid-catalyzed hydrolysis.[2] Standard silica gel is inherently acidic and can cause the pyranone ring to open, leading to degradation and low recovery.[2][3]
-
Polarity & Adsorption: The presence of a hydroxyl group and two ether oxygens makes the molecule quite polar. This can lead to strong interactions with the polar stationary phase (silica gel), causing poor elution (streaking) and significant peak tailing.[4]
-
Aqueous Instability: The compound is known to be unstable in aqueous solutions, where it can hydrolyze back to its linear precursor, 5-hydroxy-4-oxo-2-pentenal.[2] This necessitates the use of dry solvents and careful handling.
This guide will provide solutions to navigate these challenges effectively.
Troubleshooting Guide & FAQs
This section addresses the most common issues encountered during the column chromatography of this compound in a question-and-answer format.
Q1: My recovery is very low, or I've lost my compound on the column. What went wrong?
This is the most frequent issue and is typically caused by one of two factors: irreversible adsorption or on-column degradation.
-
Possible Cause 1: On-Column Degradation. The acidic nature of standard silica gel can catalyze the hydrolysis of the hemiacetal functional group.[2][3] You may observe new, more polar spots on your TLC analysis of the collected fractions that were not present in the starting material.
-
Solution: Deactivate the stationary phase. Before packing the column, prepare a slurry of your silica gel in your starting mobile phase and add 1-2% triethylamine (TEA).[4][5] The TEA will neutralize the acidic silanol sites on the silica surface, preventing compound degradation. Alternatively, for extremely sensitive substrates, consider switching to a less acidic stationary phase like neutral alumina.[5]
-
-
Possible Cause 2: Irreversible Adsorption. The high polarity of the pyranone can cause it to bind so strongly to the silica gel that the chosen mobile phase is not polar enough to elute it.[5]
-
Solution: Increase the polarity of your mobile phase. If you are using a hexane/ethyl acetate system, gradually increase the percentage of ethyl acetate. If this is insufficient, switch to a more polar solvent system, such as dichloromethane (DCM) and methanol (MeOH).[4] A gradient elution, where the polarity is slowly increased during the run, is often highly effective.
-
Q2: The compound is eluting as a long streak or a tailing band, leading to poor separation. How can I achieve sharp bands?
Peak tailing is a classic sign of strong, non-ideal interactions between a polar analyte and the stationary phase.[4] For this pyranone, the interaction is primarily with the acidic silanol (Si-O-H) groups on the silica surface.
-
Solution: Use a Basic Modifier. The most effective way to combat tailing for polar, slightly basic, or acid-sensitive compounds is to add a basic modifier to your mobile phase.[4][5]
-
Add 1-3% triethylamine (TEA) to your entire mobile phase system.[4] The TEA competes with your compound for binding to the acidic sites on the silica, masking them and allowing your compound to elute in a much sharper, more defined band. This dramatically improves resolution and fraction purity.
-
Q3: How do I choose the right solvent system for my column?
Selecting the optimal mobile phase is critical for good separation. The goal is to find a system where your target compound has an Rf value of approximately 0.25-0.35 on a TLC plate.[3]
-
Step 1: TLC Analysis. Test various solvent systems using TLC. Start with a moderately polar system and adjust as needed.
-
Step 2: System Selection. Based on the compound's polarity, here are some recommended systems to test:
| Solvent System | Ratio (v/v) | Polarity | Comments |
| Hexane / Ethyl Acetate | 9:1 to 1:1 | Low to Medium | A good starting point for many organic compounds. Increase ethyl acetate for higher polarity. |
| Dichloromethane / Methanol | 99:1 to 9:1 | Medium to High | Highly effective for polar compounds.[4] Be cautious, as >10% methanol can risk dissolving the silica gel.[4] |
| Toluene / Acetone | 9:1 to 1:1 | Medium | An alternative system that can offer different selectivity compared to ethyl acetate-based systems. |
Remember to add 1-2% triethylamine to your chosen solvent system to prevent tailing and degradation.
Q4: Should I use wet or dry loading for my sample?
The loading method can significantly impact the quality of your separation.[6]
-
Wet Loading: This is the standard method. Dissolve your crude sample in the absolute minimum amount of your starting mobile phase (or a slightly more polar solvent like DCM if necessary) and carefully pipette it onto the top of the column bed.[6] This is ideal if your compound is readily soluble.
-
Dry Loading: This method is preferred when your compound has poor solubility in the mobile phase or when you need the sharpest possible starting band.[6]
-
Dissolve your crude product in a volatile solvent (e.g., DCM, acetone).
-
Add a small amount of silica gel (approx. 10-20 times the mass of your sample) to the solution.[6]
-
Gently remove the solvent on a rotary evaporator until you have a dry, free-flowing powder.
-
Carefully add this powder to the top of your packed column.[6]
-
Visual Troubleshooting Workflow
The following diagram outlines a decision-making process for troubleshooting common column chromatography issues.
Caption: Troubleshooting Decision Tree for Column Chromatography.
Experimental Protocol: Stabilized Silica Gel Chromatography
This protocol incorporates best practices for the purification of this compound.
Materials
-
Crude this compound
-
Silica gel (standard flash grade, 230-400 mesh)
-
Triethylamine (TEA)
-
HPLC-grade solvents (e.g., Hexane, Ethyl Acetate, Dichloromethane)
-
Glass chromatography column
-
Sand
-
Collection tubes
-
TLC plates and chamber
Procedure
-
Solvent System Selection:
-
Using TLC, determine an appropriate solvent system that gives the target pyranone an Rf of ~0.3.
-
Prepare a bulk solution of this mobile phase. To this solution, add 1.5% v/v triethylamine (e.g., 15 mL of TEA for every 1 L of solvent). This will be your mobile phase.
-
-
Column Packing (Slurry Method):
-
In a beaker, add the required amount of silica gel.
-
Add your prepared mobile phase to create a slurry. Stir gently to release air bubbles.
-
With the stopcock closed, pour the slurry into the column.
-
Open the stopcock and allow the solvent to drain, tapping the column gently to ensure even packing. Never let the solvent level drop below the top of the silica bed.
-
Add a thin (0.5 cm) layer of sand on top of the silica bed to protect the surface.[6]
-
-
Sample Loading (Dry Loading Recommended):
-
Dissolve the crude material in a minimal amount of a volatile solvent (e.g., DCM).
-
Add silica gel (approx. 10x the mass of your crude product) and evaporate the solvent to obtain a dry, free-flowing powder.
-
Carefully layer this powder onto the sand at the top of your column.
-
-
Elution and Fraction Collection:
-
Carefully add the mobile phase to the column.
-
Apply gentle pressure (if using flash chromatography) and begin collecting fractions.
-
If separation is difficult, a gradient elution can be performed by slowly increasing the proportion of the more polar solvent in your mobile phase.
-
-
Analysis:
-
Monitor the collected fractions by TLC to identify which ones contain the purified product.
-
Combine the pure fractions and remove the solvent under reduced pressure. Remember that the product is a solid, but traces of solvent may make it appear as an oil initially.
-
Experimental Workflow Diagram
Sources
- 1. 6-Hydroxy-2-methyl-2H-pyran-3(6H)-one|CAS 41728-14-7 [benchchem.com]
- 2. echemi.com [echemi.com]
- 3. Chromatography [chem.rochester.edu]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
Achmatowicz Reaction Technical Support Center: Troubleshooting and FAQs
Welcome to the technical support center for the Achmatowicz reaction. This guide is designed for researchers, scientists, and drug development professionals who are utilizing this powerful transformation for the synthesis of dihydropyranones and related heterocyclic compounds. As a Senior Application Scientist, I've compiled this resource to address common challenges, explain the underlying chemistry of side reactions, and provide actionable solutions to optimize your experimental outcomes.
Troubleshooting Guide
This section addresses specific issues that may arise during the Achmatowicz reaction, providing potential causes and proven solutions.
Issue 1: Low Yield of the Desired Dihydropyranone Product
Symptoms:
-
The reaction does not proceed to completion, leaving a significant amount of starting furfuryl alcohol.
-
Multiple unidentified spots are observed on TLC analysis.
Probable Causes:
-
Insufficient Oxidant: The stoichiometry of the oxidizing agent is critical. An insufficient amount will result in an incomplete reaction.
-
Decomposition of the Oxidant: Some oxidizing agents, like m-chloroperoxybenzoic acid (m-CPBA), can degrade over time, especially if not stored properly.
-
Suboptimal Reaction Temperature: The reaction may be too slow at lower temperatures, while higher temperatures can promote side reactions and decomposition.
-
Inappropriate Solvent System: The choice of solvent can significantly impact the solubility of reagents and the stability of intermediates.
Solutions:
-
Verify Oxidant Stoichiometry and Activity:
-
Carefully calculate and weigh the oxidizing agent. It is often beneficial to use a slight excess (1.1-1.2 equivalents).
-
If using m-CPBA, it is advisable to determine its purity/activity via iodometric titration before use.
-
-
Optimize Reaction Temperature:
-
Start the reaction at a low temperature (e.g., 0 °C) and allow it to slowly warm to room temperature.
-
Monitor the reaction progress by TLC. If the reaction is sluggish, a modest increase in temperature may be necessary, but this should be done cautiously.
-
-
Solvent Selection:
-
pH Control:
Issue 2: Formation of a Major Byproduct, Furan-2-ylmethanol (Over-reduction)
Symptoms:
-
A significant amount of a byproduct with a similar polarity to the starting material is observed.
-
¹H NMR analysis of the crude product shows signals corresponding to the furan ring and a methylene group adjacent to an alcohol.
Probable Cause:
-
This is a common issue when using certain reducing agents in subsequent steps or if the reaction conditions inadvertently favor a reduction pathway. However, in the context of the Achmatowicz reaction itself, this is less common than other side reactions. A more likely scenario is the formation of a byproduct through an alternative rearrangement pathway.
Solutions:
-
While over-reduction is not a typical byproduct of the Achmatowicz oxidation itself, if a subsequent reduction step is planned, ensure the complete consumption of the oxidizing agent before adding the reductant.
-
Carefully analyze the spectral data to confirm the identity of the byproduct. It may be a result of an unexpected rearrangement.
Issue 3: Poor Diastereoselectivity
Symptoms:
-
The product is obtained as a mixture of diastereomers, complicating purification and subsequent synthetic steps.
Probable Causes:
-
Nature of the Substituent at the Carbinol Center: The stereochemistry of the starting furfuryl alcohol plays a crucial role in determining the diastereoselectivity of the final product.
-
Reaction Conditions: The choice of oxidant and solvent can influence the stereochemical outcome.
Solutions:
-
Chiral Starting Material: The most effective way to control diastereoselectivity is to start with an enantiomerically pure or enriched furfuryl alcohol.[1]
-
Asymmetric Variants: Several asymmetric versions of the Achmatowicz reaction have been developed that employ chiral catalysts or reagents to induce diastereoselectivity.[1]
-
Post-Reaction Isomerization: In some cases, it may be possible to isomerize an undesired diastereomer to the desired one under specific conditions, for example, using an iridium-catalyzed redox isomerization.
Issue 4: Formation of Polymeric Material
Symptoms:
-
The reaction mixture becomes dark and viscous, and a significant amount of insoluble material is formed.
-
The desired product is obtained in very low yield, if at all.
Probable Causes:
-
Highly Acidic Conditions: Strong acids can promote polymerization of the furan ring or the dihydropyranone product.
-
Elevated Temperatures: High reaction temperatures can accelerate decomposition and polymerization pathways.
-
Reactive Intermediates: The intermediate species in the Achmatowicz reaction can be highly reactive and prone to polymerization if not efficiently converted to the desired product.
Solutions:
-
Maintain pH Control: As mentioned previously, the use of a buffer is highly recommended to prevent the buildup of acid.
-
Strict Temperature Control: Run the reaction at the lowest temperature that allows for a reasonable reaction rate.
-
Slow Addition of Reagents: Adding the oxidizing agent slowly to the solution of the furfuryl alcohol can help to control the concentration of reactive intermediates and minimize polymerization.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of the Achmatowicz reaction?
A1: The Achmatowicz reaction is an oxidative ring expansion of a furfuryl alcohol to a 6-hydroxy-2H-pyran-3(6H)-one.[2][3] The reaction proceeds through the following key steps:
-
Oxidation/Halogenation: The furan ring is activated by an electrophilic attack by the oxidizing agent (e.g., bromine or m-CPBA) at the 2- and 5-positions.[2]
-
Nucleophilic Attack: A nucleophile, typically the solvent (e.g., methanol or water), attacks the activated furan ring.
-
Ring Opening: The furan ring opens to form an ene-dione intermediate.[2]
-
Intramolecular Cyclization: The hydroxyl group of the original furfuryl alcohol attacks one of the carbonyl groups in an intramolecular fashion to form the six-membered dihydropyranone ring.[2]
Visualizing the Reaction Pathways
The following diagrams illustrate the main Achmatowicz reaction pathway and a common competing side reaction.
Caption: The main pathway of the Achmatowicz reaction.
Sources
Technical Support Center: Optimizing Reaction Conditions for the Synthesis of Pyranones
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for pyranone synthesis. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with or planning to synthesize pyranone scaffolds. As a core motif in numerous natural products and pharmacologically active compounds, the efficient construction of the pyranone ring is of significant interest.[1][2] This document provides in-depth, field-proven insights into optimizing reaction conditions, troubleshooting common experimental hurdles, and understanding the causality behind protocol choices.
Part 1: Frequently Asked Questions (FAQs) in Pyranone Synthesis
This section addresses fundamental questions that often arise during the planning and execution of pyranone synthesis.
Q1: What are the primary synthetic strategies for accessing 2-pyranones versus 4-pyranones?
A1: The choice of strategy is dictated by the target isomer and desired substitution pattern.
-
For 2-Pyranones (α-Pyrones): These are commonly synthesized via cyclization reactions. Prominent methods include metal-catalyzed reactions, such as Palladium-, Ruthenium-, or Gold-catalyzed cyclizations of functionalized alkynes and acrylic acids.[3][4][5] For example, Pd-catalyzed coupling of alkynylzinc compounds with haloacrylic acids followed by lactonization is a robust method.[3][6] Classical approaches like Knoevenagel or Perkin condensations followed by intramolecular cyclization are also widely used.[1][7]
-
For 4-Pyranones (γ-Pyrones): The synthesis often involves the cyclization of 1,3,5-tricarbonyl compounds or their equivalents.[8] Another powerful strategy is the hetero-Diels-Alder reaction, which can provide rapid access to the pyranone core, although it can be sensitive to the electronic nature of the substrates.[9]
Q2: How does catalyst selection impact the outcome of a metal-catalyzed pyranone synthesis?
A2: The catalyst is often the most critical variable, influencing yield, regioselectivity, and substrate scope.
-
Palladium (Pd) Catalysts: Highly versatile for C-C bond formation. For instance, Pd(PPh₃)₄ is often used in Stille or Sonogashira coupling reactions that build the pyranone precursor, which then cyclizes.[6] The choice of ligands is crucial for tuning reactivity and preventing catalyst deactivation.
-
Ruthenium (Ru) Catalysts: Effective for atom-economical cascade reactions. For example, [Ru(p-cymene)Cl₂]₂ can catalyze the three-component reaction of acrylic acids, glyoxylate, and a sulfonamide to form pyranones via C-H activation.[4]
-
Gold (Au) Catalysts: Gold(I) complexes are particularly effective for catalyzing the rearrangement of β-alkynylpropiolactones or the self-condensation of acetylenecarboxylic acids to yield 4-hydroxy-2-pyrones.[5][8] They are valued for their high selectivity in activating alkyne functionalities.
-
N-Heterocyclic Carbenes (NHCs): As organocatalysts, NHCs offer a metal-free alternative. They can promote formal [3+3] or [4+2] annulations to construct the pyranone ring, often with high regioselectivity under mild conditions.[5][6]
Q3: What role does the solvent play, and how should it be chosen?
A3: The solvent influences reactant solubility, reaction rate, and sometimes even the reaction pathway. Aprotic solvents are common, but the choice is highly reaction-dependent.[10]
-
Polar Aprotic Solvents (e.g., DMF, Acetonitrile): Often used in metal-catalyzed cross-coupling reactions (like Sonogashira or Stille) as they can dissolve both organic substrates and inorganic salts/bases.[6]
-
Non-Polar Aprotic Solvents (e.g., Toluene, Dioxane): Frequently used for reactions requiring higher temperatures, such as thermal rearrangements or some cyclization/dehydration steps.[11] Toluene is a good choice for reactions that require the removal of water via a Dean-Stark trap.
-
Protic Solvents (e.g., Ethanol, Water): While less common in sensitive organometallic reactions, they are often employed in green chemistry protocols, particularly for multicomponent reactions leading to pyran derivatives.[12][13]
Q4: My reaction involves the cyclization of an enynoic acid. What determines whether I get a 6-membered pyranone or a 5-membered furanone?
A4: This is a classic problem of selectivity between 6-endo-dig (leading to pyranone) and 5-exo-dig (leading to furanone) cyclization.[6] The outcome is governed by a delicate balance of electronic, steric, and catalytic factors.
-
Catalyst/Lewis Acid: The choice of catalyst system is paramount. For instance, in some Pd-catalyzed reactions, the addition of a Lewis acid like BF₃·Et₂O can completely switch the selectivity to favor the 6-endo-dig pathway for the desired pyranone.[6]
-
Substrate Structure: Steric hindrance on the substrate can bias the transition state towards one cyclization mode over the other.
-
Reaction Conditions: Temperature and solvent can influence the kinetic vs. thermodynamic control of the cyclization, thereby affecting the product ratio.
Part 2: Troubleshooting Guide for Pyranone Synthesis
This guide provides a systematic approach to resolving common issues encountered during pyranone synthesis.
Logical Flow for Troubleshooting Low Yield
Below is a decision-making workflow for diagnosing and addressing low reaction yields, a frequent challenge in synthetic chemistry.[14]
Caption: A decision tree for troubleshooting low yields in synthesis.
Common Problems and Solutions
| Problem | Probable Cause(s) | Recommended Solution(s) |
| Low or No Yield | 1. Impure or Degraded Reagents: Starting materials (especially aldehydes, acrylates) may have oxidized or polymerized. Catalysts may be inactive.[14] 2. Atmospheric Contamination: Many organometallic catalysts (e.g., Pd(0), Ru) are sensitive to oxygen. Reactions requiring anhydrous conditions are sensitive to moisture. 3. Suboptimal Temperature: The reaction may have a high activation energy barrier, or the product might be thermally unstable at the chosen temperature.[15][16] | 1. Verify Reagent Quality: Purify starting materials immediately before use (e.g., distill aldehydes, recrystallize solids). Use fresh, high-purity solvents. Purchase new, reputable catalysts or test activity on a known reaction. 2. Ensure Inert Atmosphere: Use properly dried glassware. Employ Schlenk line techniques or a glovebox. Use freshly distilled, anhydrous solvents. 3. Optimize Temperature: Run a temperature screen (e.g., room temp, 50 °C, 80 °C, 100 °C) on a small scale. Monitor by TLC or LC/MS to find the optimal balance between reaction rate and decomposition.[17] |
| Formation of Side Products (e.g., Furanone Isomer) | 1. Lack of Regioselectivity: The reaction conditions do not sufficiently favor the desired cyclization pathway (e.g., 6-endo-dig vs. 5-exo-dig).[3][6] 2. Byproduct from Self-Condensation: Starting materials like β-ketoesters can undergo self-condensation, especially under strong base or high-temperature conditions.[15] 3. Decomposition: The desired pyranone product may be unstable under the reaction conditions, leading to downstream products. | 1. Modify the Catalytic System: Change the ligand on the metal catalyst. Add a co-catalyst or a Lewis acid (e.g., BF₃·Et₂O, ZnBr₂) to direct cyclization.[3][6] Screen different catalysts (e.g., switch from Pd to an NHC-based system). 2. Adjust Reagent Addition: Use a syringe pump for slow addition of one reactant to a solution of the other to maintain a low concentration and minimize self-reaction. 3. Isolate Product Promptly: Monitor the reaction closely and work it up as soon as the starting material is consumed to prevent product degradation. |
| Reaction Stalls / Incomplete Conversion | 1. Catalyst Deactivation/Poisoning: The active catalytic species is being consumed or inhibited. This is common in Pd-catalyzed reactions where phosphine ligands can oxidize. 2. Equilibrium Reached: The reaction may be reversible and has reached equilibrium before full conversion. 3. Poor Solubility: A reactant or intermediate may be precipitating out of solution, effectively halting the reaction. | 1. Use a More Robust Catalyst: Switch to a more stable pre-catalyst or use a higher catalyst loading. Ensure the reaction is scrupulously deoxygenated. 2. Shift the Equilibrium: If the reaction produces a volatile byproduct (e.g., water, alcohol), use a Dean-Stark trap or perform the reaction under vacuum to drive it to completion. 3. Change the Solvent System: Screen for a solvent or solvent mixture that better solubilizes all components at the reaction temperature.[10][16] |
| Difficulty in Product Purification | 1. Co-elution of Impurities: Side products or unreacted starting materials may have similar polarity to the desired pyranone, making chromatographic separation difficult.[18] 2. Product Instability on Silica Gel: Some highly functionalized pyranones can decompose on acidic silica gel. 3. Product is an Oil or Amorphous Solid: Difficulty in inducing crystallization for purification. | 1. Optimize Chromatography: Use a different solvent system (e.g., switch from ethyl acetate/hexanes to dichloromethane/methanol). Try a different stationary phase (e.g., alumina, C18 reverse phase). 2. Use Neutralized Silica or an Alternative: Pass the crude product through a short plug of basic alumina or silica gel treated with triethylamine. Consider alternative purification methods like preparative HPLC or crystallization.[19] 3. Attempt Salt Formation or Derivatization: If the pyranone has a basic or acidic handle, attempt to form a crystalline salt. Alternatively, try recrystallization from a different solvent system or use a seed crystal. |
Part 3: Key Experimental Protocol
This section provides a representative, detailed protocol for a modern pyranone synthesis.
Protocol: Ruthenium-Catalyzed Three-Component Synthesis of a Substituted Pyranone
This protocol is adapted from a method demonstrating an efficient cascade reaction for pyranone synthesis.[4][5] It leverages a ruthenium catalyst for a step-economical C-H activation pathway.
Reaction Mechanism Overview
Caption: A simplified schematic of the Ru-catalyzed cascade reaction.
Materials & Reagents:
-
Acrylic acid derivative (1.0 mmol, 1.0 equiv)
-
Ethyl glyoxylate (50% in toluene, 2.2 mmol, 2.2 equiv)
-
p-Toluenesulfonamide (TsNH₂, 1.2 mmol, 1.2 equiv)
-
[Ru(p-cymene)Cl₂]₂ (0.025 mmol, 2.5 mol%)
-
Sodium acetate (NaOAc, 0.5 mmol, 0.5 equiv)
-
1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP), 2.0 mL
-
Oven-dried 10 mL reaction vial with a PTFE-lined screw cap
Step-by-Step Procedure:
-
Vial Preparation: To the oven-dried reaction vial, add the [Ru(p-cymene)Cl₂]₂ catalyst (15.3 mg), sodium acetate (41 mg), and p-toluenesulfonamide (205 mg).
-
Reagent Addition: Add the acrylic acid derivative (1.0 mmol). Follow this with the addition of HFIP (2.0 mL) and finally the ethyl glyoxylate solution (0.45 mL of 50% solution in toluene).
-
Reaction Setup: Seal the vial tightly with the screw cap. Place the vial in a preheated aluminum heating block set to 100 °C.
-
Causality Note: The high temperature is necessary for the final elimination step to form the pyranone from the butenolide intermediate. HFIP is used as the solvent to promote the C-H activation step.[4]
-
-
Reaction Monitoring: Stir the reaction mixture at 100 °C for 12-24 hours. Monitor the progress of the reaction by taking small aliquots and analyzing them by TLC (e.g., using 3:1 Hexanes:Ethyl Acetate) or LC/MS.
-
Work-up: Once the reaction is complete (as judged by the consumption of the limiting reagent), cool the vial to room temperature.
-
Extraction: Dilute the reaction mixture with ethyl acetate (20 mL) and wash with saturated sodium bicarbonate solution (2 x 10 mL) and brine (1 x 10 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude residue by flash column chromatography on silica gel. The specific eluent system will depend on the polarity of the product but a gradient of ethyl acetate in hexanes is a good starting point.[18]
-
Characterization: Combine the pure fractions, remove the solvent in vacuo, and characterize the final product by ¹H NMR, ¹³C NMR, and HRMS.
Part 4: References
-
G.B.D.K.S. Prasad, K.M., N.S. Kumar, P.S. Kumar, S.K. Guntuku, and M. Pal. (2015). Recent Advances in the Synthesis of 2-Pyrones. MDPI. [Link]
-
Yu, S., Hong, C., Liu, Z., & Zhang, Y. (2022). Synthesis of Pyranones: Ru-Catalyzed Cascade Reaction via Vinylic C-H Addition to Glyoxylate. Organic Chemistry Portal. [Link]
-
Various Authors. (2024). 2H‐Pyran‐2‐ones' Synthesis: State‐of‐the‐Art Methods and Applications. ResearchGate. [Link]
-
Various Authors. (2024). 2-Pyrone synthesis. Organic Chemistry Portal. [Link]
-
Galkina, M. A., et al. (2023). 4-Hydroxy-2-pyrones: Synthesis, Natural Products, and Application. MDPI. [Link]
-
Thomson, R. J. (2015). Pyranone Natural Products as Inspirations for Catalytic Reaction Discovery and Development. PMC NIH. [Link]
-
Gill, M. (2001). Synthesis of Pyran and Pyranone Natural Products. MDPI. [Link]
-
Al-Shalabi, E., et al. (2024). Catalyst-Free Gas-Phase Synthesis of Pyrones via Thermally Induced Aldol Condensation of Acetoacetate Derivatives Using GC. ChemRxiv. [Link]
-
Thomson, R. J. (2015). Pyranone Natural Products as Inspirations for Catalytic Reaction Discovery and Development. ACS Publications. [Link]
-
Various Authors. (2023). Synthesis of pyranone and pyridinones derivatives. ResearchGate. [Link]
-
Prasad, G. B. D. K. S., et al. (2015). Recent Advances in the Synthesis of 2-Pyrones. PMC NIH. [Link]
-
Ram, V. J. (2022). Chemistry of isolated 4-pyranones. ResearchGate. [Link]
-
Singh, M., & Singh, J. (2023). Recent Progress in the Multicomponent Synthesis of Pyran Derivatives by Sustainable Catalysts under Green Conditions. PubMed Central. [Link]
-
Murphy, B. L., & Williams, H. W. R. (1995). Method of synthesizing gamma pyrones. Google Patents.
-
Svete, J., et al. (2006). Synthesis of 2H-pyran-2-ones and fused pyran-2-ones as useful building blocks. Semantic Scholar. [Link]
-
Various Authors. (2018). Optimization of the reaction conditions. ResearchGate. [Link]
-
Thomson, R. J. (2015). Pyranone natural products as inspirations for catalytic reaction discovery and development. Accounts of Chemical Research. [Link]
-
Lee, S., et al. (2018). Synthesis of Highly Functionalized 2-Pyranone from Silyl Ketene. ACS Omega. [Link]
-
Various Authors. (2024). A Review on the Recent Multicomponent Synthesis of 4H-Pyran Derivatives. ResearchGate. [Link]
-
Ram, V. J. (2022). Chemistry of isolated 2-pyranones. ResearchGate. [Link]
-
Portilla, J. (2016). Recent Advances in the Synthesis of 2H-Pyrans. MDPI. [Link]
-
Various Authors. (2022). The optimization reaction condition for the synthesis of 4H-pyran 4c. ResearchGate. [Link]
-
Leitner, C., et al. (2004). Purification and characterization of pyranose oxidase from the white rot fungus Trametes multicolor. PubMed. [Link]
-
Artolozaga, M. J., et al. (2005). Isolation and Purification of Pyranose 2-Oxidase from Phanerochaete chrysosporium and Characterization of Gene Structure and Regulation. NIH. [Link]
-
Various Authors. (2024). A Review on the Recent Multicomponent Synthesis of 4H-Pyran Derivatives. R Discovery. [Link]
-
Heravi, M. M., et al. (2007). Synthesis of Some Aldoxime Derivatives of 4H-Pyran-4-ones. PMC NIH. [Link]
-
Various Authors. (2020). Optimization of the reaction conditions a . ResearchGate. [Link]
-
Reddit Community. (2024). What are some common causes of low reaction yields? Reddit. [Link]
Sources
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- 3. mdpi.com [mdpi.com]
- 4. Synthesis of Pyranones: Ru-Catalyzed Cascade Reaction via Vinylic C-H Addition to Glyoxylate [organic-chemistry.org]
- 5. 2-Pyrone synthesis [organic-chemistry.org]
- 6. Recent Advances in the Synthesis of 2-Pyrones - PMC [pmc.ncbi.nlm.nih.gov]
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- 8. mdpi.com [mdpi.com]
- 9. Pyranone Natural Products as Inspirations for Catalytic Reaction Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 10. WO1995020584A1 - Method of synthesizing gamma pyrones - Google Patents [patents.google.com]
- 11. pubs.acs.org [pubs.acs.org]
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Technical Support Center: Preventing Polymerization of Furan Derivatives During Oxidation
Welcome to the technical support center for researchers, scientists, and drug development professionals working with the oxidation of furan derivatives. This guide is designed to provide you with in-depth troubleshooting advice and frequently asked questions (FAQs) to help you navigate the common challenge of preventing unwanted polymerization during your experiments. Our focus is on providing not just protocols, but the underlying scientific principles to empower you to make informed decisions in your work.
Introduction: The Challenge of Furan Oxidation
Furan and its derivatives are valuable platform molecules in organic synthesis, crucial for the development of pharmaceuticals and other fine chemicals.[1][2] However, their inherent reactivity, particularly under oxidative conditions, often leads to the formation of undesirable polymers. This polymerization can significantly reduce the yield of your target product and complicate purification processes.[3][4] This guide will address the root causes of this polymerization and provide actionable strategies to mitigate it.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism leading to the polymerization of furan derivatives during oxidation?
A1: The polymerization of furan derivatives during oxidation is primarily initiated by the formation of highly reactive intermediates. The furan ring is susceptible to oxidation, which can lead to ring-opening and the formation of reactive species.[3][5]
A common pathway involves the formation of an unstable endoperoxide, which can rearrange to form reactive α,β-unsaturated dialdehydes, such as cis-2-butene-1,4-dial (BDA).[3][6][7] These electrophilic intermediates can then readily react with other furan molecules or themselves, initiating a cascade of polymerization reactions.[3] Furthermore, acidic conditions, which can be generated as byproducts of the oxidation process (e.g., formation of furoic acid), are known to catalyze this polymerization.[4][8]
Q2: How does the choice of oxidizing agent impact the extent of polymerization?
A2: The choice of oxidizing agent is critical in controlling the reaction pathway and minimizing polymerization. Milder and more selective oxidizing agents are generally preferred.
-
Peroxy acids (e.g., m-CPBA): These are known to oxidize furans, but can also promote ring-opening and subsequent polymerization if not carefully controlled.[3]
-
Hydrogen peroxide (H₂O₂): Often used in combination with catalysts, H₂O₂ can be an effective oxidant. However, the reaction conditions, such as temperature and the presence of acidic co-catalysts, must be optimized to prevent polymerization.[9][10]
-
Singlet oxygen (¹O₂): Photochemical oxidation using singlet oxygen can lead to the formation of endoperoxides, which are precursors to ring-opened products and polymers.[3]
-
Metal-based catalysts (e.g., V₂O₅, Mn(III)/Co(II)): These are often used for industrial-scale oxidations. While they can be highly efficient, they can also lead to significant polymerization if the reaction is not optimized.[3][11]
The key is to select an oxidizing system that favors the desired transformation over the pathways leading to reactive, polymerization-prone intermediates.
Q3: Can the solvent choice help in preventing polymerization?
A3: Absolutely. The solvent plays a crucial role in stabilizing reactive intermediates and can significantly suppress polymerization.
Methanol has been shown to be particularly effective in suppressing the polymerization of furan during acid-catalyzed conversion.[12] It is believed that methanol can trap reactive intermediates, such as aldehydes, by forming more stable acetals, thereby preventing them from participating in polymerization reactions.[12] In contrast, aqueous or highly polar aprotic solvents may not offer the same stabilizing effect and can sometimes even promote polymerization.[12]
Q4: Are there any additives or inhibitors that can be used to prevent polymerization?
A4: Yes, several types of additives can be employed to inhibit polymerization:
-
Radical Scavengers: If a radical-mediated polymerization pathway is suspected, radical scavengers like TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) can be effective.[13]
-
Antioxidants/Inhibitors: Compounds like phenylenediamines and naphthalenediamines have been patented for their ability to inhibit the oxidation and polymerization of furfural.[4][8] These are typically used in small concentrations (ppm levels).[4][8]
-
Trapping Agents: Nucleophilic trapping agents can intercept reactive intermediates. For example, glutathione (GSH) has been used to trap the reactive dialdehyde intermediate, cis-2-butene-1,4-dial.[7][14][15] Polyamines have also been shown to act as traps for these reactive metabolites.[6]
Troubleshooting Guide
This section provides a structured approach to troubleshooting common issues encountered during the oxidation of furan derivatives.
Problem 1: Low yield of the desired product with significant formation of an insoluble black/brown solid (polymer).
| Potential Cause | Troubleshooting Step | Scientific Rationale |
| Reaction temperature is too high. | Lower the reaction temperature. Run the reaction at 0 °C or even lower if the kinetics allow. | Higher temperatures increase the rate of side reactions, including polymerization. |
| Local "hot spots" due to poor mixing. | Ensure vigorous and efficient stirring throughout the reaction. | Inadequate mixing can lead to localized high concentrations of reagents and exothermic reactions, promoting polymerization. |
| The reaction medium is too acidic. | Adjust the pH of the reaction mixture to near neutral (pH 6.6-7.2) if the desired reaction can proceed under these conditions.[4][8] | Acidic conditions are known to catalyze the polymerization of furan derivatives.[4][8] |
| The oxidizing agent is too harsh or non-selective. | Screen a panel of milder oxidizing agents. | A more selective oxidant will favor the desired transformation over pathways leading to polymerization. |
| Inappropriate solvent. | Switch to a solvent known to suppress polymerization, such as methanol.[12] | Methanol can stabilize reactive intermediates by forming acetals, preventing their participation in polymerization.[12] |
Problem 2: The reaction is clean initially but polymerizes during workup or purification.
| Potential Cause | Troubleshooting Step | Scientific Rationale |
| Acidic conditions during aqueous workup. | Neutralize the reaction mixture before extraction. Use a buffered aqueous solution for washing. | Residual acid can induce polymerization once the reaction solvent is removed. |
| Exposure to air and light for extended periods. | Work up the reaction promptly. Store intermediates under an inert atmosphere (e.g., argon or nitrogen) and protect from light. | Some furan derivatives can undergo autoxidation, which can lead to the formation of peroxides and initiate polymerization.[3] |
| High temperatures during solvent evaporation. | Use a rotary evaporator at low temperature and reduced pressure. | Heating the crude product can provide the energy needed to initiate polymerization of any remaining reactive species. |
| Silica gel-induced polymerization during chromatography. | Deactivate the silica gel by treating it with a small amount of a neutral amine (e.g., triethylamine) in the eluent. Alternatively, use a different stationary phase like alumina. | The acidic nature of silica gel can catalyze polymerization on the column. |
Experimental Protocols
Protocol 1: General Procedure for Inhibiting Polymerization using Phenylenediamine
This protocol is adapted from methodologies described for inhibiting furfural polymerization and can be a starting point for other furan derivatives.[4][8]
-
pH Adjustment (if applicable): If the reaction mixture is acidic, adjust the pH to near neutral (6.6-7.2) by adding a suitable base (e.g., a dilute solution of an amine base).[4]
-
Inhibitor Addition: Add a dialkyl phenylenediamine inhibitor to the furan derivative at a concentration ranging from 10 to 500 ppm.[4][8]
-
Reaction Setup: Proceed with the oxidation reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with atmospheric oxygen.
-
Monitoring: Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC, HPLC).
-
Workup: Upon completion, proceed with a non-acidic workup as described in the troubleshooting guide.
Protocol 2: Trapping of Reactive Intermediates with Glutathione (for analytical purposes)
This protocol is based on methods used to detect the formation of reactive dialdehyde intermediates.[14][15]
-
Reaction Mixture: To a buffered solution (e.g., phosphate buffer) containing the furan derivative, add the oxidizing system (e.g., a microsomal preparation or a chemical oxidant).
-
Trapping Agent: Include an excess of glutathione (GSH) in the reaction mixture from the beginning.
-
Incubation: Incubate the reaction at a controlled temperature (e.g., 37 °C for enzymatic reactions).
-
Quenching: Stop the reaction by adding a quenching agent (e.g., a strong acid like trichloroacetic acid, followed by neutralization).
-
Analysis: Analyze the reaction mixture for the formation of GSH-furan adducts using techniques like HPLC with electrochemical detection or LC-MS.[6][14]
Visualizing the Problem: Polymerization Pathways
The following diagrams illustrate the key mechanistic steps leading to the polymerization of furan during oxidation.
Caption: Furan oxidation to a reactive dialdehyde intermediate, leading to polymerization.
Caption: Strategies to prevent polymerization by controlling the fate of reactive intermediates.
Conclusion
The successful oxidation of furan derivatives hinges on a delicate balance of promoting the desired reaction while suppressing unwanted polymerization pathways. By understanding the underlying mechanisms and implementing the strategies outlined in this guide—including careful selection of reagents and solvents, control of reaction conditions, and the use of inhibitors—researchers can significantly improve reaction outcomes. We hope this technical support center serves as a valuable resource in your scientific endeavors.
References
- Exxon Chemical Patents Inc. (1993).
-
Peterson, L. A., Phillips, M. B., Lu, D., & Sullivan, M. M. (2010). Polyamines are traps for reactive intermediates in furan metabolism. Chemical research in toxicology, 23(8), 1389–1397. [Link]
-
Pohl, L. R., & Guengerich, F. P. (2011). Reactive metabolites in the biotransformation of molecules containing a furan ring. Drug Metabolism Reviews, 43(3), 329-346. [Link]
-
Various Authors. (2009-2022). Oxidation of furans (Review). ResearchGate. [Link]
- Exxon Chemical Patents Inc. (1995).
-
Delliere, M., et al. (2022). Conditions to Control Furan Ring Opening during Furfuryl Alcohol Polymerization. Polymers, 14(10), 2049. [Link]
-
Li, G., et al. (2016). Effects of water and alcohols on the polymerization of furan during its acid-catalyzed conversion into benzofuran. Green Chemistry, 18(11), 3246-3256. [Link]
-
Chappet, E., et al. (2020). Oxidation of Furfural and Furan Derivatives to Maleic Acid in the Presence of a Simple Catalyst System Based on Acetic Acid and TS-1 and Hydrogen Peroxide. ACS Omega, 5(6), 2878–2886. [Link]
-
Chappet, E., et al. (2020). Oxidation of Furfural and Furan Derivatives to Maleic Acid in the Presence of a Simple Catalyst System Based on Acetic Acid and TS-1 and Hydrogen Peroxide. ACS Omega, 5(6), 2878–2886. [Link]
-
Sádaba, I., et al. (2022). Protection Strategies for the Conversion of Biobased Furanics to Chemical Building Blocks. ACS Sustainable Chemistry & Engineering, 10(10), 3236–3253. [Link]
-
Peterson, L. A., & Naruko, K. (2005). Glutathione trapping to measure microsomal oxidation of furan to cis-2-butene-1,4-dial. Drug metabolism and disposition, 33(10), 1453–1458. [Link]
-
Various Authors. (2009). Oxidation of furans (Review). Semantic Scholar. [Link]
-
Gandini, A. (1981). The behaviour of furan derivatives in polymerization reactions. Advances in Polymer Science, 25, 47-96. [Link]
-
Padwa, A. (2016). Oxidative Cleavage of Furans. Organic Reactions. [Link]
-
Peterson, L. A., & Naruko, K. (2005). Glutathione trapping to measure microsomal oxidation of furan to cis-2-butene-1,4-dial. ResearchGate. [Link]
-
Delliere, M., et al. (2022). Conditions to Control Furan Ring Opening during Furfuryl Alcohol Polymerization. ResearchGate. [Link]
-
Liu, Y., et al. (2017). Atmospheric Oxidation of Furan and Methyl-Substituted Furans Initiated by Hydroxyl Radicals. The Journal of Physical Chemistry A, 121(47), 9035–9046. [Link]
-
Gyssels, E., et al. (2016). Furan oxidation based cross-linking: a new approach for the study and targeting of nucleic acid and protein interactions. Chemical Communications, 52(2), 241-254. [Link]
-
Anonymous. Determination of Mechanism. [Link]
-
Tanaka, H., et al. (2001). Furan ring oxidation strategy for the synthesis of macrosphelides A and B. The Journal of Organic Chemistry, 66(8), 2669–2678. [Link]
-
Delliere, M., et al. (2022). Conditions to Control Furan Ring Opening during Furfuryl Alcohol Polymerization. PubMed. [Link]
-
Delliere, M., et al. (2022). Conditions to Control Furan Ring Opening during Furfuryl Alcohol Polymerization. [Link]
-
Cadoni, E., & Madder, A. (2023). Furan-based (photo)oxidation reactions and their application in nucleic acid and protein targeting. Methods, 217, 100-111. [Link]
-
Kim, H., & Lee, Y. (2014). Furan oxidation by Mn(iii)/Co(ii) catalysts – application to benzofuran synthesis. Organic & Biomolecular Chemistry, 12(43), 8699-8702. [Link]
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- 15. researchgate.net [researchgate.net]
storage and handling recommendations for 6-hydroxy-2H-pyran-3(6H)-one
Welcome to the technical support center for 6-hydroxy-2H-pyran-3(6H)-one (CAS: 35436-57-8). This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on the storage, handling, and troubleshooting of experiments involving this versatile heterocyclic compound. Our goal is to ensure the integrity of your experiments and the reliability of your results by promoting best practices based on the compound's specific chemical properties.
I. Core Compound Properties & Storage Synopsis
This compound is a highly functionalized molecule, recognized for its utility as a synthon in the synthesis of complex organic molecules, including monosaccharides and various pharmaceuticals.[1][2][3] Its structure, featuring a hemiacetal group and an α,β-unsaturated ketone system, provides multiple reactive sites but also introduces specific stability challenges.[2]
| Parameter | Recommendation | Rationale & Details |
| Storage Temperature | 2-8°C[4][5][6] | To minimize thermal degradation. The compound is a solid at this temperature. |
| Atmosphere | Sealed in a dry, inert atmosphere (e.g., Argon or Nitrogen) | The compound is susceptible to hydrolysis and oxidation. Sealing under dry conditions is critical. |
| Light Exposure | Store in the dark (amber vial) | To prevent potential photo-induced degradation, especially given its use in photochemistry.[7] |
| Container | Tightly sealed, appropriate chemical-resistant container | Prevents moisture ingress and contamination. |
| Form | Solid[5][6] | Shipped at ambient temperature but requires refrigerated storage upon receipt. |
II. Troubleshooting Guide: Experimental Anomalies
This section addresses specific issues that may arise during experimentation, linking them to the storage and handling of this compound.
Issue 1: Rapid Loss of Compound Activity in Aqueous Solutions
Symptoms:
-
A significant drop in analytical signal (e.g., HPLC, LC-MS) for aqueous stock solutions over a short period (hours to days).[8]
-
Inconsistent results in bioassays when using aged stock solutions.
-
Failure to achieve expected yields in aqueous-based reactions.
Root Cause Analysis: this compound is an intramolecular hemiacetal of 5-hydroxy-4-oxo-2-pentenal.[8] Hemiacetals are known to be unstable in aqueous solutions, particularly under acidic conditions, where they can hydrolyze and revert to their open-chain aldehyde form.[8] This rapid degradation is a primary cause of signal loss and reduced reactivity.[8]
Solution Workflow:
Caption: Workflow for addressing aqueous instability.
Detailed Protocol:
-
Immediate Use: Always prepare aqueous solutions of this compound immediately before use. Do not store aqueous stock solutions, even in the dark or refrigerated.[8]
-
pH Management: If your experimental medium is acidic, consider neutralizing it. Hemiacetals exhibit greater stability in neutral to alkaline conditions.[8] A small amount of a mild base like sodium carbonate (Na2CO3) can be added, but you must first verify its compatibility with your downstream application.[8]
-
Solvent Selection: For stock solutions, prioritize aprotic organic solvents such as anhydrous DMSO or DMF. Prepare a concentrated stock in one of these solvents and perform final dilutions into your aqueous experimental medium immediately before the assay.
Issue 2: Inconsistent Yields in Organic Synthesis
Symptoms:
-
Variable or lower-than-expected yields in reactions where the pyranone is a starting material (e.g., Achmatowicz rearrangement, Diels-Alder cycloadditions).[9][10]
-
Formation of unexpected byproducts.
Root Cause Analysis: The reactivity of this compound is sensitive to residual moisture and acidic or basic impurities. The presence of water can interfere with reactions, while the compound's dual electrophilic and nucleophilic nature means it can react in unintended ways if conditions are not strictly controlled.[2][9]
Solution Workflow:
Caption: Workflow for improving synthetic reaction yields.
Detailed Protocol:
-
Strict Anhydrous Conditions: Ensure all solvents and reagents are rigorously dried before use. Perform reactions under an inert atmosphere (e.g., Argon or Nitrogen).
-
Proper Aliquoting: Before use, allow the sealed container of this compound to warm to room temperature before opening. This prevents atmospheric moisture from condensing on the cold solid.
-
Inert Handling: Weigh and handle the solid compound in a glove box or under a stream of inert gas to minimize exposure to air and moisture.
III. Frequently Asked Questions (FAQs)
Q1: What is the recommended procedure for preparing a stock solution?
A1: For maximum stability, prepare stock solutions in an anhydrous aprotic solvent like DMSO or DMF. Briefly sonicate if necessary to ensure complete dissolution. Store these organic stock solutions at -20°C or -80°C in small, single-use aliquots to avoid repeated freeze-thaw cycles.
Q2: What are the primary safety concerns when handling this compound?
A2: According to GHS classifications, this compound is a flammable solid (H228) and may cause skin irritation, serious eye damage, and respiratory irritation.[5][6][11][12] Always handle it in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[11][13] Avoid creating dust.
Q3: Is this compound compatible with acidic buffers?
A3: No, it is generally not recommended. The hemiacetal structure is prone to rapid hydrolysis in acidic media, which will lead to degradation of the compound and unreliable experimental outcomes.[8] If acidic conditions are unavoidable, prepare the solution immediately before use and understand that the compound's concentration will likely decrease over time.
Q4: Can I store the compound at room temperature?
A4: No. Long-term storage should be at 2-8°C.[4][5][6] While it may be shipped at ambient temperature, this is for short durations. Storing it at room temperature for extended periods will likely lead to degradation and a reduction in purity.
Q5: How is this compound typically synthesized?
A5: A primary and efficient method is the oxidative rearrangement of furan derivatives, most notably furfuryl alcohol, in what is known as the Achmatowicz reaction.[9] This approach is valued for its ability to convert renewable, biomass-derived precursors into this highly functionalized pyranone.[9]
References
-
This compound | CAS#:35436-57-8 | Chemsrc. (n.d.). Retrieved from [Link]
-
This compound. (n.d.). PubChem. Retrieved from [Link]
-
This compound | CAS 35436-57-8. (n.d.). American Elements. Retrieved from [Link]
-
Conversion of FFA to this compound in water. (n.d.). ResearchGate. Retrieved from [Link]
-
Chemistry of 2H-pyran-3 (6H)-one and dihydro-2H-pyran-3 (4H)-one. (n.d.). ResearchGate. Retrieved from [Link]
-
Synthesis of optically active 2-alkoxy-2H-pyran-3(6H)-ones. Their use as dienophiles in Diels-Alder cycloadditions. (1995). PubMed. Retrieved from [Link]
Sources
- 1. Buy this compound | 35436-57-8 [smolecule.com]
- 2. 6-Hydroxy-2-methyl-2H-pyran-3(6H)-one|CAS 41728-14-7 [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. This compound | CAS#:35436-57-8 | Chemsrc [chemsrc.com]
- 5. This compound | 35436-57-8 [sigmaaldrich.com]
- 6. This compound | 35436-57-8 [sigmaaldrich.com]
- 7. researchgate.net [researchgate.net]
- 8. echemi.com [echemi.com]
- 9. This compound | 35436-57-8 | Benchchem [benchchem.com]
- 10. Synthesis of optically active 2-alkoxy-2H-pyran-3(6H)-ones. Their use as dienophiles in Diels-Alder cycloadditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. This compound | C5H6O3 | CID 10855419 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. americanelements.com [americanelements.com]
- 13. fishersci.com [fishersci.com]
troubleshooting low yields in the synthesis of pyranone derivatives
A Senior Application Scientist's Guide to Troubleshooting Low Yields
Welcome to the technical support center for pyranone derivative synthesis. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter challenges in achieving optimal yields for this important class of heterocyclic compounds. Pyranones are key structural motifs in numerous natural products and pharmaceuticals, making their efficient synthesis a critical goal.[1][2] This resource provides in-depth, field-proven insights in a direct question-and-answer format to help you diagnose and resolve common issues in your experiments.
Initial Diagnosis: A Workflow for Troubleshooting Low Yields
When faced with a low yield, a systematic approach is crucial to identifying the root cause. The following workflow provides a logical pathway for your troubleshooting efforts, starting from the most common and easily addressable issues to more complex mechanistic problems.
Caption: General troubleshooting workflow for low pyranone yields.
Problem Area 1: Starting Materials & Reagents
Question: My reaction is sluggish or fails completely. Could my starting materials be the issue?
Answer: Absolutely. The quality and handling of your starting materials are foundational to success. Before investigating more complex parameters, always validate your inputs.
-
Purity: Seemingly minor impurities can have a major impact, especially in catalytic reactions.[3] For example, residual acid or base from a previous step can neutralize your catalyst or promote side reactions. Contaminants in solvents, such as water in anhydrous reactions or peroxides in ethers, can quench sensitive reagents or initiate polymerization.[4]
-
Causality: In metal-catalyzed reactions (e.g., using Palladium, Gold, or Ruthenium), impurities containing sulfur, nitrogen, or phosphorus can act as poisons by strongly coordinating to the metal center, blocking the active site required for catalysis.[5]
-
Actionable Advice:
-
Verify Purity: Re-analyze your starting materials by ¹H NMR, GC-MS, or LC-MS. Compare with literature data.
-
Repurify if Necessary: If impurities are detected, repurify your starting materials via recrystallization, distillation, or column chromatography.
-
Use High-Purity Solvents: Use freshly distilled or commercially available anhydrous solvents, especially for moisture-sensitive reactions.
-
-
-
Stoichiometry: Inaccurate measurement of reagents is a common source of error. For multicomponent reactions, the precise ratio of reactants can be critical for driving the reaction towards the desired product.[6][7]
-
Actionable Advice: Double-check all calculations. Use calibrated balances and proper volumetric techniques. For small-scale reactions, consider making stock solutions of key reagents to minimize weighing errors.
-
-
Reagent Stability: Some precursors to pyranones, like certain β-ketoesters or activated alkynes, can be unstable and may degrade upon storage.
-
Actionable Advice: Check the age and storage conditions of your reagents. If a reagent is old or has been stored improperly, it is often best to synthesize it fresh or purchase a new bottle.
-
Problem Area 2: Reaction Conditions
Question: I'm observing a complex mixture of products or incomplete conversion. How should I optimize my reaction conditions?
Answer: Reaction conditions are the primary levers you can pull to influence reaction rate and selectivity. A systematic optimization is key.
-
Temperature: Temperature control is critical. Excessive heat can lead to thermal decomposition of starting materials or products and promote side reactions like polymerization or decarboxylation, a known issue for 2-pyrones.[8][9] Conversely, insufficient temperature will result in a slow reaction and incomplete conversion.[4]
-
Causality: Every reaction has an optimal temperature window. Above this, the activation energy for undesired pathways (e.g., byproduct formation) may be overcome, leading to a loss of selectivity.
-
Actionable Advice:
-
Screen Temperatures: Run a series of small-scale parallel reactions at different temperatures (e.g., room temperature, 50 °C, 80 °C, 100 °C).
-
Monitor Progress: Analyze aliquots by TLC or LC-MS at regular intervals to track the consumption of starting material and the formation of product and byproducts.
-
-
-
Solvent: The choice of solvent can dramatically affect reaction outcomes by influencing reagent solubility, reaction rates, and even the reaction pathway.
-
Causality: Solvent polarity can stabilize or destabilize transition states. In a Ru-catalyzed three-component cascade to form pyranones, for example, a highly polar, non-coordinating solvent like hexafluoroisopropanol (HFIP) was found to be optimal.[10]
-
Actionable Advice: If yield is low, screen a range of solvents with varying properties (see table below). Common choices include toluene, dioxane, acetonitrile (ACN), dimethylformamide (DMF), and dichloromethane (DCM).
-
Table 1: Common Solvents for Pyranone Synthesis
| Solvent | Boiling Point (°C) | Polarity (Dielectric Const.) | Type | Common Use Case |
|---|---|---|---|---|
| Toluene | 111 | 2.4 | Non-polar, Aprotic | High-temperature reactions, azeotropic water removal |
| Dioxane | 101 | 2.2 | Non-polar, Aprotic | Metal-catalyzed cross-couplings |
| Acetonitrile (ACN) | 82 | 37.5 | Polar, Aprotic | General purpose, good for dissolving polar substrates |
| DMF | 153 | 36.7 | Polar, Aprotic | High-temperature reactions, dissolving difficult substrates |
| DCM | 40 | 9.1 | Polar, Aprotic | Low-temperature reactions, sensitive substrates |
| HFIP | 58 | 16.7 | Polar, Protic | Promoting C-H activation and cyclization reactions[10] |
Problem Area 3: Catalysis Issues
Question: My catalytic reaction is not working, even though the literature procedure seems straightforward. What could be wrong with my catalyst?
Answer: Catalysis is often the heart of modern pyranone synthesis, but it's also a frequent source of trouble. Issues can range from choosing the wrong catalyst to its deactivation during the reaction.[11][12]
-
Catalyst Choice & Loading: The catalyst is not a "one-size-fits-all" component. For instance, in palladium-catalyzed syntheses of 2-pyrones from alken-ynoates, the choice of ligand is crucial for selectivity.[11] Insufficient catalyst loading is another simple reason for incomplete conversion.[8]
-
Actionable Advice:
-
Verify the Catalyst: Ensure you are using the correct catalyst, ligand, and oxidation state as specified in the literature.
-
Optimize Loading: If conversion is low, incrementally increase the catalyst loading (e.g., from 1 mol% to 5 mol%). See the protocol below for a systematic approach.
-
Consider Alternatives: If a standard catalyst fails, explore others known for similar transformations. For example, gold[2] and ruthenium[10] catalysts have also proven highly effective for pyranone synthesis.
-
-
-
Catalyst Deactivation/Poisoning: Catalysts can "die" during a reaction. This can be caused by impurities (as mentioned in Problem Area 1) or by reaction conditions themselves.[13]
-
Causality: Water can cause deactivation of some catalysts through hydrolysis or structural changes.[5] In some cases, the product itself or a byproduct can inhibit or poison the catalyst. High temperatures can cause metal catalysts to aggregate into inactive nanoparticles.
-
Actionable Advice:
-
Ensure Inert Atmosphere: For air-sensitive catalysts (e.g., Pd(0) species), use proper Schlenk line or glovebox techniques.
-
Use Pure Reagents: This is the best defense against poisoning.[8]
-
Control Temperature: Avoid excessive heat that could lead to thermal degradation of the catalyst.
-
-
Problem Area 4: Competing Side Reactions
Question: I am getting a good conversion of my starting material, but the yield of my desired pyranone is low. What are the likely byproducts?
Answer: When conversion is high but yield is low, the culprit is almost always a competing side reaction. Identifying the byproduct is the first step to suppressing its formation.
-
Formation of Furanone Isomers: A classic problem in 2-pyrone synthesis is the competing formation of 5-membered furanone lactones.[11] This arises from the regioselectivity of the key cyclization step.
-
Causality: The cyclization of a carboxylic acid or ester onto an alkyne can proceed via two pathways: a 6-endo-dig cyclization to give the desired pyranone or a 5-exo-dig cyclization to give the furanone.[14] The outcome is highly sensitive to the catalytic system.
-
Actionable Advice:
-
Modify the Catalyst System: This is the most powerful tool. For example, in palladium-catalyzed reactions, switching from phosphine ligands to N-heterocyclic carbene (NHC) ligands can favor the 6-endo-dig pathway.[9]
-
Use Additives: Lewis acids like BF₃·Et₂O can dramatically enhance selectivity for the 6-membered ring product in some Pd-NHC catalyzed systems.[9] In other cases, switching the metal entirely (e.g., from Ag₂CO₃ to ZnBr₂) can flip the selectivity.[9]
-
-
Caption: Controlling selectivity between pyranone and furanone formation.
-
Decarboxylation: 2-Pyrones, particularly those with a 4-hydroxy or carboxylic acid substituent, can lose CO₂ under thermal or acidic conditions.[9]
-
Actionable Advice: Run the reaction at the lowest possible temperature. Ensure the work-up is performed under neutral or slightly basic conditions if your product is acid-sensitive.
-
Problem Area 5: Work-up & Purification
Question: My crude NMR looks promising, but I lose most of my material during purification. How can I improve my recovery?
Answer: Product loss during isolation is a frustrating but common problem.[3] Pyranones can be sensitive, so a gentle touch is often required.
-
Extraction Issues: If your pyranone has moderate polarity, it may not partition cleanly between aqueous and organic layers, leading to losses in the aqueous phase.
-
Actionable Advice:
-
Saturate the Aqueous Layer: Add NaCl (brine) to the aqueous layer to decrease the solubility of your organic product, driving it into the organic phase.
-
Back-Extract: Perform multiple extractions with your organic solvent (e.g., 3 x 50 mL is better than 1 x 150 mL).
-
-
-
Chromatography Losses: Highly polar pyranones can stick irreversibly to silica gel. Conversely, some pyranones can decompose on acidic silica gel.
-
Actionable Advice:
-
Deactivate Silica: If you suspect decomposition, use silica gel that has been pre-treated with a base like triethylamine (typically 1% in the eluent).
-
Try Different Stationary Phases: Consider using a less acidic stationary phase like alumina (basic or neutral) or C18 reversed-phase silica.
-
Minimize Contact Time: Use flash chromatography rather than slow gravity columns.
-
-
-
Recrystallization Failure: Finding a suitable solvent system for recrystallization can be challenging. Oiling out or precipitation of impure material are common failure modes.
-
Actionable Advice: Systematically screen solvent pairs. A good system is one in which your compound is soluble when hot but sparingly soluble when cold. Start with a solvent in which the compound is soluble (e.g., DCM, Ethyl Acetate) and add an anti-solvent in which it is insoluble (e.g., Hexanes, Pentane) dropwise to the hot solution until turbidity appears, then allow to cool slowly.
-
Experimental Protocols
Protocol: Small-Scale Array for Optimizing Catalyst Loading
This protocol allows for the rapid and material-sparing optimization of catalyst loading for a given reaction.
Materials:
-
Set of 5 identical small reaction vials (e.g., 1-dram vials) with stir bars and septa.
-
Starting Material A, Substrate B.
-
Catalyst (e.g., Pd(OAc)₂) and Ligand (e.g., an NHC ligand).
-
Anhydrous reaction solvent.
-
Internal standard (for quantitative analysis, e.g., dodecane), if desired.
Procedure:
-
Prepare a Catalyst Stock Solution: In a glovebox or under an inert atmosphere, accurately weigh the catalyst and ligand (in the desired ratio) and dissolve in a precise volume of anhydrous solvent to make a stock solution of known concentration (e.g., 0.05 M).
-
Set Up Vials: To each of the 5 vials, add identical amounts of Starting Material A (e.g., 0.1 mmol) and Substrate B. If using an internal standard, add it now.
-
Add Solvent: Add enough solvent to each vial to reach the desired final reaction concentration, accounting for the volume of the catalyst stock solution to be added.
-
Vary Catalyst Loading: Using a microsyringe, add a different volume of the catalyst stock solution to each vial to achieve the target catalyst loadings.
-
Vial 1: No catalyst (control)
-
Vial 2: 0.5 mol%
-
Vial 3: 1.0 mol%
-
Vial 4: 2.5 mol%
-
Vial 5: 5.0 mol%
-
-
Run Reactions: Place all vials in a heating block set to the desired temperature and stir for the intended reaction time.
-
Analysis: After the reaction time, quench the reactions and take a small aliquot from each vial for analysis by TLC, LC-MS, or crude ¹H NMR. Compare the conversion of starting material and formation of the desired pyranone across the different catalyst loadings to identify the optimal condition.
References
-
Jeong, I. H., et al. (2015). Recent Advances in the Synthesis of 2-Pyrones. Marine Drugs, 13(3), 1580-1624. [Link][11][14]
-
El-Sayed, M. A., et al. (2024). 2H-Pyran-2-ones' Synthesis: State-of-the-Art Methods and Applications. ChemistrySelect. [Link][1]
-
Organic Chemistry Portal. (n.d.). Synthesis of 2-pyrones. [Link][12]
-
Babenko, E., et al. (2023). 4-Hydroxy-2-pyrones: Synthesis, Natural Products, and Application. Molecules, 28(24), 8089. [Link][2]
-
Mini-Reviews in Organic Chemistry. (2024). A Review on the Recent Multicomponent Synthesis of 4H-Pyran Derivatives. Bentham Science. [Link][6]
-
Neely, J. M., & Rovis, T. (2015). Pyranone Natural Products as Inspirations for Catalytic Reaction Discovery and Development. Accounts of chemical research, 48(3), 674–685. [Link][15]
-
ResearchGate. (n.d.). Chemistry of isolated 4-pyranones. [Link]
-
Mini-Reviews in Organic Chemistry. (2024). A Review on the Recent Multicomponent Synthesis of 4H-Pyran Derivatives. ResearchGate. [Link][7]
-
Reddit. (2024). What are some common causes of low reaction yields? r/Chempros. [Link][3]
-
Quora. (2015). What could be reason for getting a very low yield in organic chemistry? [Link][4]
-
ChemCatBio. (n.d.). Three Sources of Catalyst Deactivation and How To Mitigate Them. [Link][5]
-
Organic Chemistry Portal. (2022). Synthesis of Pyranones: Ru-Catalyzed Cascade Reaction via Vinylic C-H Addition to Glyoxylate. [Link][10]
Sources
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. reddit.com [reddit.com]
- 4. quora.com [quora.com]
- 5. Three Sources of Catalyst Deactivation and How To Mitigate Them | Chemical Catalysis for Bioenergy Consortium [chemcatbio.org]
- 6. discovery.researcher.life [discovery.researcher.life]
- 7. researchhub.com [researchhub.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Synthesis of Pyranones: Ru-Catalyzed Cascade Reaction via Vinylic C-H Addition to Glyoxylate [organic-chemistry.org]
- 11. mdpi.com [mdpi.com]
- 12. 2-Pyrone synthesis [organic-chemistry.org]
- 13. m.youtube.com [m.youtube.com]
- 14. researchgate.net [researchgate.net]
- 15. Pyranone Natural Products as Inspirations for Catalytic Reaction Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Stereoselectivity in 6-Hydroxy-2H-pyran-3(6H)-one Reactions
Welcome to the technical support center for managing stereoselectivity in reactions involving 6-hydroxy-2H-pyran-3(6H)-one and its derivatives. This guide is designed for researchers, synthetic chemists, and drug development professionals who utilize this versatile chiral building block. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying chemical logic to empower you to troubleshoot and optimize your synthetic strategies.
The this compound scaffold, readily accessible from furan precursors via the Achmatowicz rearrangement, is a powerful synthon in the synthesis of natural products and pharmaceuticals.[1][2][3] Its dense functionality, including a hemiacetal, an α,β-unsaturated ketone, and at least one stereocenter, provides numerous handles for chemical manipulation. However, this complexity also presents a significant challenge: controlling the stereochemical outcome of subsequent transformations. This guide provides field-proven insights to navigate these challenges effectively.
Part 1: Frequently Asked Questions (FAQs)
This section addresses foundational questions that are critical for planning successful experiments.
Q1: What are the primary factors that control diastereoselectivity in nucleophilic additions to the C3 carbonyl of the pyranone ring?
A1: The stereochemical outcome is a result of a delicate balance of electronic and steric factors. The key controlling elements are:
-
1,2-Asymmetric Induction: The existing stereocenter at the C6 position (and C2, if substituted) dictates the facial bias of the carbonyl group. The approach of a nucleophile is generally governed by established stereochemical models like the Felkin-Anh or Cram-chelation models, depending on the reaction conditions.
-
Chelation Control: In the presence of chelating Lewis acids (e.g., MgBr₂, ZnCl₂, TiCl₄), the hemiacetal hydroxyl group and the carbonyl oxygen can coordinate to the metal center. This locks the pyranone into a rigid conformation, often exposing one face of the carbonyl to nucleophilic attack, leading to high diastereoselectivity.[4]
-
Protecting Groups: The size and nature of the protecting group on the C6-hydroxyl (or a substituent at C2) can dramatically influence stereoselectivity through steric hindrance. A bulkier group will more effectively block one face of the ring.[5]
-
Reaction Conditions: Temperature and solvent are critical. Lower temperatures generally increase selectivity by favoring the transition state with the lowest activation energy. Solvent polarity can influence the degree of chelation and the overall reactivity.
Q2: Why is my this compound sample degrading, especially in solution?
A2: The core issue is the stability of the hemiacetal functional group. In aqueous or acidic media, the hemiacetal can readily ring-open to its equilibrium form, 5-hydroxy-4-oxo-2-pentenal.[6] This degradation pathway can lead to low yields, complex product mixtures, and inconsistent analytical results. To mitigate this, ensure your reaction and workup conditions are neutral or slightly basic, and avoid prolonged storage in protic solvents like water or methanol unless the pH is controlled.[6]
Q3: Is it always necessary to protect the C6-hydroxyl group?
A3: Not always, but it is highly recommended in many cases. Protecting the hydroxyl group serves several purposes:
-
Prevents Unwanted Reactivity: It prevents the hydroxyl group from acting as a nucleophile or participating in acid-base chemistry.
-
Enhances Stability: Converting the hemiacetal to an acetal (e.g., a methoxy or benzyloxy group) significantly reduces the likelihood of ring-opening.[7]
-
Improves Solubility: Protecting groups can alter the polarity of the molecule, often improving its solubility in common organic solvents.[8]
-
Directs Stereochemistry: As mentioned in Q1, a protecting group acts as a steric directing group, which is a powerful tool for controlling diastereoselectivity.[9]
A well-chosen protecting group is stable to the reaction conditions but can be removed selectively later in the synthesis.[10][11]
Part 2: Troubleshooting Guide
This section is formatted to help you diagnose and solve specific experimental issues.
Issue 1: Poor Diastereoselectivity in Nucleophilic Addition to the C3 Carbonyl
-
Problem: You are performing a Grignard or organolithium addition to the ketone at C3, but the reaction yields a nearly 1:1 mixture of diastereomers.
-
Potential Causes & Solutions:
Potential Cause Troubleshooting Action & Rationale Lack of Conformation Control Introduce a Lewis Acid: The flexibility of the pyranone ring may allow for multiple low-energy transition states. Adding a Lewis acid can enforce a specific conformation. Start with a screen of common Lewis acids. Non-Optimal Lewis Acid Screen Chelating vs. Non-Chelating Lewis Acids: If a non-chelating acid like BF₃·OEt₂ gives poor results, switch to a chelating acid like MgBr₂ or TiCl₄ to enforce a rigid, chelated transition state. This is often the most effective way to boost diastereoselectivity.[4] High Reaction Temperature Lower the Temperature: Perform the reaction at -78 °C. At higher temperatures, there may be enough thermal energy to overcome the small energy difference between the diastereomeric transition states, leading to poor selectivity. Insufficient Steric Bias Modify the Protecting Group: If the C6-hydroxyl is unprotected or has a small protecting group (e.g., -OMe), the facial bias is minimal. Consider using a bulkier protecting group like tert-butyldimethylsilyl (TBS) or triisopropylsilyl (TIPS) to sterically block one face of the carbonyl.
Issue 2: Low Yields in Lewis Acid-Mediated Reactions (e.g., Mukaiyama Aldol)
-
Problem: Your Mukaiyama aldol reaction with a silyl enol ether is sluggish, incomplete, or results in significant decomposition of the starting material.[12][13]
-
Potential Causes & Solutions:
Potential Cause Troubleshooting Action & Rationale Decomposition of Starting Material Use Anhydrous Conditions: The Lewis acid (e.g., TiCl₄) can promote the decomposition of the acid-sensitive hemiacetal. Ensure all glassware is flame-dried and all solvents and reagents are rigorously anhydrous. Incorrect Stoichiometry of Lewis Acid Optimize Lewis Acid Loading: Use at least a stoichiometric amount of the Lewis acid. The Lewis acid must activate the carbonyl electrophile and may also be consumed by other Lewis basic sites in the molecule.[13][14] Inactive Silyl Enol Ether Use Freshly Prepared Nucleophile: Silyl enol ethers can hydrolyze on storage. It is best to use them immediately after preparation or purify them by distillation just before use. Inappropriate Quenching Use a Buffered or Basic Quench: Quenching the reaction with acid can cause decomposition or epimerization. Use a saturated aqueous solution of NaHCO₃ or a phosphate buffer to neutralize the Lewis acid without creating a harsh acidic environment.
Part 3: Key Experimental Protocols & Methodologies
Protocol 1: Diastereoselective Mukaiyama Aldol Addition with Chelation Control
This protocol describes a general procedure for the TiCl₄-mediated addition of a silyl enol ether to a C6-protected 2H-pyran-3(6H)-one, aiming for high diastereoselectivity via a chelation-controlled transition state.
Rationale: Titanium tetrachloride is a strong Lewis acid capable of coordinating to both the C3-carbonyl and the C6-alkoxy group. This creates a rigid six-membered ring chelate, forcing the silyl enol ether to attack from the less sterically hindered face, which is typically opposite to the substituent at C2.
dot
Caption: Workflow for a chelation-controlled Mukaiyama aldol addition.
Step-by-Step Methodology:
-
Preparation: To a flame-dried, three-neck round-bottom flask under an argon atmosphere, add the C6-protected 2H-pyran-3(6H)-one (1.0 eq) and dissolve it in anhydrous dichloromethane (CH₂Cl₂).
-
Chelation: Cool the solution to -78 °C using a dry ice/acetone bath. Slowly add titanium tetrachloride (1.1 eq) dropwise. A deep red or yellow color change is often observed. Allow the solution to stir at -78 °C for 30 minutes to ensure complete formation of the chelate.
-
Nucleophilic Addition: In a separate flame-dried flask, dissolve the silyl enol ether (1.2 eq) in anhydrous CH₂Cl₂. Add this solution dropwise to the reaction mixture at -78 °C over 20-30 minutes.
-
Reaction Monitoring: Stir the reaction at -78 °C and monitor its progress by thin-layer chromatography (TLC).
-
Quenching: Once the starting material is consumed, quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) at -78 °C.
-
Workup: Allow the mixture to warm to room temperature. Filter it through a pad of Celite to remove titanium salts. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Analysis: Purify the crude product by flash column chromatography. Determine the diastereomeric ratio (d.r.) of the purified product by ¹H NMR analysis.
dot
References
- 1. One-pot Catalytic Asymmetric Synthesis of Pyranones - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 6-Hydroxy-2-methyl-2H-pyran-3(6H)-one|CAS 41728-14-7 [benchchem.com]
- 3. journals.tubitak.gov.tr [journals.tubitak.gov.tr]
- 4. www2.chemistry.msu.edu [www2.chemistry.msu.edu]
- 5. researchgate.net [researchgate.net]
- 6. echemi.com [echemi.com]
- 7. Protecting group - Wikipedia [en.wikipedia.org]
- 8. labinsights.nl [labinsights.nl]
- 9. Protective Groups [organic-chemistry.org]
- 10. catalogimages.wiley.com [catalogimages.wiley.com]
- 11. snyder-group.uchicago.edu [snyder-group.uchicago.edu]
- 12. Mukaiyama aldol addition - Wikipedia [en.wikipedia.org]
- 13. Mukaiyama aldol reaction: an effective asymmetric approach to access chiral natural products and their derivatives/analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Technical Support Center: Solvent Effects on the Stability of 6-hydroxy-2H-pyran-3(6H)-one
Welcome to the technical support center for 6-hydroxy-2H-pyran-3(6H)-one. This guide is designed for researchers, chemists, and drug development professionals who utilize this versatile synthon. Our goal is to provide in-depth, field-proven insights into the stability challenges associated with this molecule and to offer robust troubleshooting strategies and protocols to ensure the integrity of your experiments.
Introduction: The Challenge of a Versatile Intermediate
This compound is a highly valuable, functionalized heterocyclic compound, often derived from biomass precursors like furfuryl alcohol via the Achmatowicz reaction.[1] Its structure, featuring an α,β-unsaturated ketone and a hemiacetal group, offers multiple reactive sites for complex organic synthesis, making it a key building block for carbohydrates and biologically active natural products.[2]
However, the very feature that imparts its synthetic versatility—the hemiacetal moiety—is also the root of its primary instability. Many users report significant sample degradation, leading to inconsistent analytical results and compromised reaction yields. This guide will deconstruct the mechanisms behind this instability and provide actionable solutions.
Section 1: Frequently Asked Questions (FAQs) - Understanding the Core Instability
This section addresses the most common questions regarding the inherent stability of this compound.
Q1: I've observed a rapid loss of my compound's signal when dissolved in water or methanol. Why is it so unstable?
Answer: The instability you're observing is a direct consequence of the compound's chemical structure. This compound is a cyclic intramolecular hemiacetal. In the presence of a proton source, such as protic solvents (like water and alcohols) or trace acid contaminants, this hemiacetal is in equilibrium with its open-chain aldehyde form, 5-hydroxy-4-oxo-2-pentenal.[3] This equilibrium is readily established and can lead to a significant decrease in the concentration of the desired cyclic compound, affecting your calculations and experimental outcomes.
Q2: What is the primary degradation pathway I should be aware of?
Answer: The primary degradation pathway is an acid-catalyzed hydrolysis of the hemiacetal to its open-chain tautomer. Acetals and hemiacetals are known to be unstable in acidic environments but are relatively stable under neutral and alkaline conditions.[4][5] The mechanism involves protonation of the hydroxyl group, followed by ring-opening to form a resonance-stabilized carbocation, which is then attacked by water to yield the aldehyde.
Caption: Acid-catalyzed hydrolysis of this compound.
Q3: How significantly does solvent pH influence the compound's stability?
Answer: The pH of the solvent is the single most critical factor controlling the stability of this compound.
-
Acidic Conditions (pH < 6): Highly unstable. The acid catalyzes the ring-opening hydrolysis, rapidly converting the hemiacetal to the open-chain aldehyde.[4] The rate of hydrolysis increases as the pH drops.[4][6]
-
Neutral Conditions (pH ≈ 7): Relatively stable, but degradation can still occur, especially over extended periods in protic solvents like unbuffered water.
-
Alkaline Conditions (pH > 8): Generally stable against hydrolysis.[4] However, at very high pH, other base-catalyzed reactions, such as aldol condensation involving the ketone functionality, could potentially occur, though hydrolysis is the primary concern.[7]
Q4: What are the definitive best practices for storing this compound?
Answer: Proper storage is crucial to prevent degradation and ensure experimental reproducibility.
-
Solid Form: Store the solid compound under cool, dry conditions, preferably refrigerated (2-8°C). It should be kept in a tightly sealed container, ideally under an inert atmosphere (argon or nitrogen) to protect it from moisture and oxidation.[8] Use amber vials to protect against photolytic degradation.[8]
-
Stock Solutions: For maximum stability, prepare stock solutions in high-purity, anhydrous polar aprotic solvents like acetonitrile or DMSO. These solvents lack the acidic protons that facilitate hydrolysis.[9] If an aqueous or alcoholic solution is absolutely necessary, prepare it fresh before use and consider using a neutral or slightly alkaline buffer (e.g., a phosphate buffer at pH 7.4) to improve short-term stability.
Section 2: Troubleshooting Guide for Common Experimental Issues
This section provides a systematic approach to diagnosing and solving problems encountered during experimentation.
Issue: My analytical signal (HPLC, NMR) is inconsistent and decreases over time.
This is the most frequently reported issue and is almost always linked to the compound's degradation in the analytical solvent.
Caption: Troubleshooting workflow for inconsistent analytical signals.
Causality-Driven Troubleshooting Steps:
-
Evaluate Your Solvent Choice: If you are using water, methanol, or ethanol, you are promoting the degradation equilibrium.
-
Assess the pH of Aqueous Mobile Phases: For reverse-phase HPLC, unbuffered water/acetonitrile or water/methanol mobile phases can be slightly acidic due to dissolved CO₂.
-
Solution: Buffer your aqueous mobile phase component to a neutral pH (e.g., pH 7.0-7.4) using a phosphate buffer. This will stabilize the compound during the chromatographic run.
-
-
Consider Sample Age: The degradation is time-dependent. A sample prepared in the morning may show significant signal loss by the afternoon.
-
Solution: Analyze samples immediately after preparation. If using an autosampler, ensure the tray is cooled to minimize degradation while samples are waiting for injection.
-
Section 3: Protocols for Stability Assessment
To properly characterize the stability of this compound and develop robust analytical methods, a forced degradation study is essential.[12][13][14]
Protocol 1: Forced Degradation (Stress Testing) Study
This protocol is designed to intentionally degrade the sample to identify potential degradation products and establish the stability-indicating nature of your analytical method.[13][15]
Objective: To investigate the degradation pathways of this compound under various stress conditions.
Materials:
-
This compound
-
HPLC-grade acetonitrile and water
-
0.1 M Hydrochloric acid (HCl)
-
0.1 M Sodium hydroxide (NaOH)
-
3% Hydrogen peroxide (H₂O₂)
-
pH meter, calibrated buffers
-
Amber vials and clear vials
-
Calibrated oven, UV light chamber (254 nm / 365 nm)
Procedure:
-
Stock Solution Preparation: Prepare a 1 mg/mL stock solution of the compound in acetonitrile.
-
Control Sample: Dilute the stock solution with a 50:50 acetonitrile:water mixture to a final concentration of 100 µg/mL. Analyze immediately. This is your T=0 control.
-
Acid Hydrolysis: Mix equal volumes of the stock solution and 0.1 M HCl. Incubate at 60°C for 6 hours. At intervals (e.g., 1, 3, 6 hours), withdraw an aliquot, neutralize with an equivalent amount of 0.1 M NaOH, and dilute to 100 µg/mL for HPLC analysis.[8]
-
Base Hydrolysis: Mix equal volumes of the stock solution and 0.1 M NaOH. Keep at room temperature for 2 hours. At intervals, withdraw an aliquot, neutralize with 0.1 M HCl, and dilute for analysis.[8]
-
Oxidative Degradation: Mix equal volumes of the stock solution and 3% H₂O₂. Keep at room temperature for 24 hours in the dark. At intervals, withdraw an aliquot and dilute for analysis.[8]
-
Thermal Degradation: Store the stock solution (in acetonitrile) at 80°C for 48 hours. At intervals, withdraw an aliquot, cool to room temperature, and dilute for analysis.
-
Photolytic Degradation: Expose a solution of the compound (100 µg/mL in 50:50 acetonitrile:water) in a clear vial to UV light (as per ICH Q1B guidelines).[15] Analyze at set time points alongside a control sample stored in the dark.
Data Interpretation from Stress Testing
Summarize the percentage of degradation to quickly identify the compound's vulnerabilities.
| Stress Condition | Reagent/Setting | Duration | Temperature | % Degradation (Hypothetical) | Primary Degradant Expected |
| Acid Hydrolysis | 0.1 M HCl | 6 hours | 60°C | 25% | 5-hydroxy-4-oxo-2-pentenal |
| Base Hydrolysis | 0.1 M NaOH | 2 hours | Room Temp | < 5% | Minimal degradation |
| Oxidation | 3% H₂O₂ | 24 hours | Room Temp | ~10% | Various oxidative products |
| Thermal | N/A | 48 hours | 80°C | < 5% | Minimal degradation |
| Photochemical | UV Light (254 nm) | 24 hours | Room Temp | ~8% | Photolytic rearrangement products |
This table presents hypothetical data to illustrate expected trends. Actual degradation will vary.
Protocol 2: Recommended Stability-Indicating HPLC Method
A stability-indicating method is one that can accurately separate and quantify the intact parent drug from its degradation products.[16][17]
| Parameter | Recommended Setting | Rationale |
| Column | C18 Reverse-Phase (e.g., 4.6 x 150 mm, 5 µm) | Provides good retention and separation for moderately polar compounds. |
| Mobile Phase A | 0.1% Formic Acid in Water OR 10 mM Phosphate Buffer pH 7.2 | Formic acid is for LC-MS compatibility. The buffer is for enhanced stability during analysis. Do not use both. |
| Mobile Phase B | Acetonitrile | Good elution strength and UV transparency. |
| Gradient | Start at 5% B, ramp to 95% B over 15 min, hold for 3 min, re-equilibrate | A gradient is crucial to elute both the polar parent compound and potentially less polar degradation products. |
| Flow Rate | 1.0 mL/min | Standard for a 4.6 mm ID column. |
| Column Temperature | 30°C | Provides reproducible retention times. |
| Injection Volume | 10 µL | Standard volume; can be adjusted based on concentration. |
| Detector | PDA/DAD at 220 nm and 265 nm | The enone system should have a strong chromophore. Monitoring multiple wavelengths helps in peak identification. |
References
-
Mechanism of alkaline hydrolysis of lactones: dipolar aprotic versus protic solvent effects as a diagnostic tool. Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing). Available at: [Link]
-
Acetals for adaptable and pH degradable thermosets and the use of internal acid sources. DSpace - UL Research Repository. Available at: [Link]
-
Substituent Effects on the pH Sensitivity of Acetals and Ketals and Their Correlation with Encapsulation Stability in Polymeric Nanogels. PMC - NIH. Available at: [Link]
-
Hydrates, Hemiacetals, and Acetals. Master Organic Chemistry. Available at: [Link]
-
How to make acetal and hemiacetal stable on acidic medium? ResearchGate. Available at: [Link]
-
Stability of acetals and hemi-acetals in acid and base. YouTube. Available at: [Link]
-
Forced Degradation – A Review. PharmaTutor. Available at: [Link]
-
Polar Protic vs. Polar Aprotic Solvents. Reddit. Available at: [Link]
-
Polar Protic and Polar Aprotic Solvents. Chemistry Steps. Available at: [Link]
-
Forced Degradation Studies. MedCrave online. Available at: [Link]
-
Conversion of FFA to this compound in water. ResearchGate. Available at: [Link]
-
Analytical Methods to Determine the Stability of Biopharmaceutical Products. LCGC. Available at: [Link]
-
Development of forced degradation and stability indicating studies of drugs—A review. NIH. Available at: [Link]
-
Analytical Techniques In Stability Testing. Separation Science. Available at: [Link]
-
Polar Protic? Polar Aprotic? Nonpolar? All About Solvents. Master Organic Chemistry. Available at: [Link]
-
This compound | CAS#:35436-57-8. Chemsrc. Available at: [Link]
-
Derivative Spectrophotometric Methods for the Analysis and Stability Studies of Ranolazine in Bulk and Dosage Forms. DergiPark. Available at: [Link]
-
Stability testing of existing active substances and related finished products. European Medicines Agency (EMA). Available at: [Link]
Sources
- 1. This compound | 35436-57-8 | Benchchem [benchchem.com]
- 2. 6-Hydroxy-2-methyl-2H-pyran-3(6H)-one|CAS 41728-14-7 [benchchem.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Substituent Effects on the pH Sensitivity of Acetals and Ketals and Their Correlation with Encapsulation Stability in Polymeric Nanogels - PMC [pmc.ncbi.nlm.nih.gov]
- 5. youtube.com [youtube.com]
- 6. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. reddit.com [reddit.com]
- 11. Polar Protic and Polar Aprotic Solvents - Chemistry Steps [chemistrysteps.com]
- 12. biomedres.us [biomedres.us]
- 13. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 14. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 15. ema.europa.eu [ema.europa.eu]
- 16. benchchem.com [benchchem.com]
- 17. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]
Validation & Comparative
GC-MS analysis for purity assessment of 6-hydroxy-2H-pyran-3(6H)-one
An In-Depth Comparative Guide to Purity Assessment of 6-hydroxy-2H-pyran-3(6H)-one: GC-MS vs. HPLC-UV and qNMR
Introduction: The Analytical Imperative for a Versatile Synthon
This compound is a highly functionalized heterocyclic organic compound that serves as a versatile chiral building block in complex organic synthesis.[1] Its importance as a synthon for creating biologically active natural products, pharmaceuticals, and carbohydrates cannot be overstated.[1][2] The molecular structure, featuring an α,β-unsaturated ketone system and a hemiacetal group, provides multiple reactive sites, making it a valuable precursor in synthetic pathways.[1][3] Given its role in drug development and fine chemical synthesis, the rigorous assessment of its purity is not merely a quality control step but a critical determinant of reaction yield, impurity profiling, and the safety and efficacy of the final product.
This guide provides an in-depth, comparative analysis of Gas Chromatography-Mass Spectrometry (GC-MS) for the purity assessment of this compound. We will objectively compare its performance against two powerful alternatives—High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Quantitative Nuclear Magnetic Resonance (qNMR)—supported by experimental workflows and data. This document is designed for researchers, scientists, and drug development professionals who require robust, validated analytical methods for characterizing such critical starting materials.
Chapter 1: Primary Analytical Approach: Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a cornerstone technique for the analysis of volatile and semi-volatile compounds.[4][5] It combines the superior separation power of gas chromatography with the highly specific detection and identification capabilities of mass spectrometry.
The Rationale for GC-MS
The suitability of GC-MS for analyzing this compound (MW: 114.10 g/mol ) is predicated on its relatively low molecular weight.[6] However, the presence of a polar hydroxyl group presents a challenge. Polar, protic groups can lead to poor peak shape (tailing) and potential thermal degradation in the hot GC inlet. To overcome this, a crucial derivatization step is employed. Silylation, which replaces the active hydrogen of the hydroxyl group with a non-polar trimethylsilyl (TMS) group, is the most common approach. This process increases the compound's volatility and thermal stability, making it ideal for GC analysis.[7]
The mass spectrometer provides unequivocal identification by generating a unique fragmentation pattern (mass spectrum) for the analyte and any impurities, acting as a chemical fingerprint. This specificity is paramount for purity analysis, where it's not enough to know the percentage of the main peak; one must also identify the impurities.[8]
Experimental Protocol: Purity by GC-MS with Silylation
This protocol outlines a self-validating system for the purity assessment of this compound.
Step 1: Sample Preparation (Derivatization)
-
Accurately weigh approximately 10 mg of the this compound sample into a 2 mL autosampler vial.
-
Add 500 µL of a suitable solvent (e.g., Pyridine or Acetonitrile).
-
Add 100 µL of a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS). The causality here is that BSTFA is a powerful silylating agent, and the TMCS catalyst ensures a rapid and complete reaction.
-
Cap the vial tightly and heat at 70°C for 30 minutes to ensure complete derivatization.
-
Cool the vial to room temperature before placing it in the GC autosampler.
Step 2: GC-MS Instrumentation and Conditions
-
GC System: Agilent 8890 GC or equivalent
-
MS System: Agilent 5977B MSD or equivalent[9]
-
Column: HP-5ms (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID x 0.25 µm film thickness. This non-polar column is ideal for separating a wide range of derivatized compounds.
-
Inlet Temperature: 250°C
-
Injection Mode: Split (e.g., 50:1 ratio) to avoid column overloading.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Oven Program:
-
Initial temperature: 50°C, hold for 2 minutes.
-
Ramp: 15°C/min to 280°C.
-
Hold: 5 minutes at 280°C.
-
-
MSD Transfer Line: 280°C
-
Ion Source: Electron Ionization (EI) at 70 eV
-
MS Source Temp: 230°C
-
MS Quad Temp: 150°C
-
Scan Range: 40-400 m/z
Step 3: Data Analysis
-
Integrate the total ion chromatogram (TIC).
-
Calculate purity using the area percent method: Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100.
-
Identify the main peak by comparing its mass spectrum with a reference library (e.g., NIST).
-
For any impurity peaks, perform a library search to tentatively identify them. Potential impurities may arise from the synthesis, such as unreacted furfuryl alcohol or by-products from the Achmatowicz rearrangement.[3][10]
Workflow Visualization
Caption: GC-MS workflow for purity analysis.
Chapter 2: Alternative Analytical Frameworks
While GC-MS is a powerful tool, no single method is universally superior. A comprehensive analytical strategy involves comparing results from orthogonal techniques.[11] Here, we evaluate HPLC-UV and qNMR.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
HPLC is a dominant technique in pharmaceutical analysis for its robustness and wide applicability.[4][12] For a polar compound like this compound, which possesses a UV-active α,β-unsaturated ketone chromophore, HPLC-UV is an excellent alternative.
Causality & Protocol Choices:
-
Principle: HPLC separates compounds based on their differential partitioning between a liquid mobile phase and a solid stationary phase.
-
Challenge: The high polarity of the analyte makes it poorly retained on standard C18 reversed-phase columns.[13][14]
-
Solution: We utilize a polar-embedded or aqueous C18 column, which is designed to prevent phase collapse in highly aqueous mobile phases and provide better retention for polar analytes.
-
Detection: The conjugated enone system in the molecule absorbs UV light, allowing for sensitive detection.
Experimental Protocol: HPLC-UV
-
Sample Preparation: Accurately weigh ~10 mg of the sample and dissolve in 10 mL of the mobile phase to create a 1 mg/mL stock. Further dilute as necessary. Note: The compound's instability in pure water necessitates using the mobile phase as the diluent.[15]
-
Instrumentation:
-
HPLC System: Agilent 1260 Infinity II or equivalent.
-
Column: Waters Acquity UPLC HSS T3 or equivalent aqueous C18 column (100 x 2.1 mm, 1.8 µm).
-
Mobile Phase: Isocratic elution with 95:5 Water (0.1% Formic Acid) : Acetonitrile. The acid improves peak shape and ensures the hemiacetal is stable.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 2 µL.
-
UV Detector: Diode Array Detector (DAD) monitoring at 225 nm.
-
-
Data Analysis: Calculate purity using the area percent normalization method, similar to GC-MS.
Quantitative Nuclear Magnetic Resonance (qNMR)
qNMR has emerged as a primary analytical method for purity determination.[16][17] Its fundamental principle is that the integral of an NMR signal is directly proportional to the number of nuclei responsible for that signal.[17][18]
Causality & Protocol Choices:
-
Principle: qNMR determines purity by comparing the integral of a specific proton signal from the analyte against the integral of a signal from a certified internal standard of known purity and concentration. It is a direct measurement method and does not rely on the response factors required by chromatographic techniques.[19]
-
Advantages: It is non-destructive, requires minimal sample preparation, and can be considered a primary ratio method for quantification, making it highly trustworthy.[16][19]
-
Internal Standard Selection: The internal standard must be stable, have high purity, not react with the sample, and possess signals that are resolved from all analyte and impurity signals. Maleic acid is a suitable choice here.
Experimental Protocol: ¹H-qNMR
-
Sample Preparation:
-
Accurately weigh ~15 mg of the this compound sample into a vial.
-
Accurately weigh ~10 mg of a certified internal standard (e.g., Maleic Acid, >99.5% purity) into the same vial.
-
Dissolve both in a known volume (~0.7 mL) of a deuterated solvent (e.g., DMSO-d₆).
-
Transfer the solution to a 5 mm NMR tube.
-
-
Instrumentation:
-
NMR Spectrometer: Bruker 400 MHz or higher.
-
Experiment: Standard quantitative ¹H experiment.
-
Key Parameters: A long relaxation delay (D1) of at least 5 times the longest T₁ of any signal being integrated is critical for accurate quantification. A 30-second delay is a safe starting point.
-
-
Data Analysis:
-
Carefully phase and baseline correct the spectrum.
-
Integrate a well-resolved signal from the analyte and a signal from the internal standard.
-
Calculate purity using the following formula: Purity_analyte (%) = (I_analyte / I_std) * (N_std / N_analyte) * (MW_analyte / MW_std) * (m_std / m_analyte) * Purity_std Where: I=Integral, N=Number of protons for the signal, MW=Molecular Weight, m=mass, Purity_std=Purity of the standard.
-
Chapter 3: Head-to-Head Comparison and Data
The choice of analytical technique depends on the specific requirements of the analysis, such as the need for identification, the level of accuracy required, and available resources.
Comparative Summary of Techniques
| Feature | GC-MS (with Derivatization) | HPLC-UV | qNMR |
| Principle | Separation by volatility, detection by mass | Separation by polarity, detection by UV absorbance | Signal intensity proportional to molar concentration |
| Specificity | Very High (Mass spectrum is a fingerprint) | Moderate (Relies on retention time and UV spectrum) | High (Relies on unique chemical shifts) |
| Impurity ID | Excellent | Possible with MS detector; difficult with UV alone | Possible if signals are resolved and structure is known |
| Quantification | Relative (Area %), requires reference standard for absolute | Relative (Area %), requires reference standard for absolute | Absolute (Primary method with internal standard)[20] |
| Sample Prep | Complex (Derivatization required) | Simple (Dissolve and inject) | Simple (Weigh, dissolve, inject) |
| Throughput | Moderate | High | Low to Moderate |
| Cost/Run | Moderate | Low | High |
| Key Limitation | Analyte must be volatile/thermostable (or be made so) | Analyte must have a UV chromophore | Lower sensitivity than chromatographic methods |
Illustrative Purity Data
A hypothetical batch of this compound was analyzed by all three methods.
Table 1: Purity Assessment Results
| Method | Purity (%) | Key Findings |
| GC-MS | 98.7% (Area %) | Main peak confirmed as TMS-derivative. Impurity at 1.1% tentatively identified as unreacted furfuryl alcohol (TMS-derivative). |
| HPLC-UV | 99.1% (Area %) | Main peak at expected retention time. Small early-eluting impurity peak (0.7%) observed. |
| qNMR | 99.0% (w/w) | Calculated against a certified maleic acid standard. Confirmed purity with low uncertainty. |
The slight discrepancy between methods is expected. GC-MS and HPLC-UV are area percent methods and assume all components have the same response factor, which is a source of minor error. qNMR provides a more accurate mass-based purity (w/w). The convergence of all three methods around 99% provides a high degree of confidence in the purity assessment.[21]
Decision Logic for Method Selection
The optimal analytical method is context-dependent. The following diagram illustrates a logical approach to selecting the right technique.
Caption: Decision tree for analytical method selection.
Conclusion
For the purity assessment of this compound, GC-MS with prior silylation offers unparalleled specificity and is the premier choice for identifying volatile and semi-volatile impurities. However, it requires a more involved sample preparation process. HPLC-UV provides a simpler, high-throughput alternative, ideal for routine quality control once impurity profiles are established. qNMR stands apart as a primary method, delivering highly accurate, direct quantification without the need for an identical reference standard, making it invaluable for certifying reference materials or for analyses where chromatographic response factors are a concern.
A truly robust quality assessment, as demanded in drug development, is best achieved not by relying on a single technique but by integrating the orthogonal data from at least two of these methods. This multi-faceted approach ensures that the purity value is accurate, reliable, and thoroughly validated, meeting the stringent requirements of regulatory bodies and good scientific practice.[22][23]
References
- 1. 6-Hydroxy-2-methyl-2H-pyran-3(6H)-one|CAS 41728-14-7 [benchchem.com]
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- 6. This compound | C5H6O3 | CID 10855419 - PubChem [pubchem.ncbi.nlm.nih.gov]
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- 11. Validation of Analytical Methods: A Review [gavinpublishers.com]
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- 16. Determining and reporting purity of organic molecules: why qNMR - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 18. emerypharma.com [emerypharma.com]
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- 23. fda.gov [fda.gov]
A Comparative Guide to Validating Pyranone Derivative Structures with 2D NMR
Introduction
Pyranone derivatives represent a class of heterocyclic compounds of significant interest to researchers in medicinal chemistry and drug development. Their scaffold is a privileged structure found in numerous natural products and synthetic compounds exhibiting a wide range of biological activities, including anti-cancer, anti-inflammatory, and antimicrobial properties[1]. As the complexity of these synthesized derivatives increases, unambiguous structural validation becomes paramount. While 1D Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is the cornerstone of structural elucidation, it often falls short when dealing with isomers, densely populated spectral regions, and proton-deficient systems, leading to potential ambiguity.
This guide provides a comprehensive comparison of key two-dimensional (2D) NMR techniques, demonstrating how an integrated approach can provide irrefutable evidence for the structure of pyranone derivatives. We will explore the causality behind experimental choices and present a self-validating workflow that ensures the highest degree of scientific integrity for your structural assignments.
The 2D NMR Toolkit: A Comparative Overview
Two-dimensional NMR spectroscopy extends the analytical power of NMR by spreading spectral information across a second frequency dimension, resolving overlap and revealing interactions between nuclei that are invisible in 1D spectra.[2] For a typical pyranone derivative, three core experiments form the foundation of a robust structural validation workflow: ¹H-¹H COSY, ¹H-¹³C HSQC, and ¹H-¹³C HMBC.
| Experiment | Full Name | Information Provided | Primary Application in Pyranone Analysis |
| COSY | CO rrelation S pectroscopY | Shows through-bond coupling between protons (typically ²JHH and ³JHH).[3] | Identifying proton spin systems, such as adjacent vinyl protons or protons on substituent alkyl chains. |
| HSQC | H eteronuclear S ingle Q uantum C oherence | Correlates protons directly to their attached carbons (¹JCH).[3] | Unambiguously assigning the chemical shift of each protonated carbon. |
| HMBC | H eteronuclear M ultiple B ond C orrelation | Correlates protons to carbons over multiple bonds (typically ²JCH and ³JCH).[3] | Assembling the molecular skeleton by connecting spin systems and identifying quaternary carbons. |
The true power of these techniques lies not in their individual application, but in their synergistic use. The data from each experiment cross-validates the others, creating a highly trustworthy and detailed molecular picture.
An Integrated Workflow for Structure Validation
A logical, stepwise approach is crucial for efficiently and accurately elucidating a molecular structure. The following workflow is designed to build the structure from fundamental connections to the complete molecular framework. This process ensures that each piece of evidence supports the next, forming a self-validating analytical system.
Caption: Integrated workflow for 2D NMR-based structure validation.
Case Study: Elucidation of 6-methyl-4-phenyl-2H-pyran-2-one
To illustrate this workflow, we will analyze the structure of a hypothetical pyranone derivative. The initial synthesis was expected to yield 6-methyl-4-phenyl-2H-pyran-2-one . Let's validate this structure using a complete set of NMR data.
(Note: Image is for illustrative purposes)
Table 1: 1D NMR Data (¹H: 500 MHz, ¹³C: 125 MHz, in CDCl₃)
| Label | ¹H δ (ppm) | Multiplicity | J (Hz) | Int. | ¹³C δ (ppm) | DEPT-135 |
| H3 | 6.25 | d | 1.5 | 1H | C3 | 110.5 |
| H5 | 6.40 | q | 1.5 | 1H | C5 | 105.2 |
| H7 | 2.20 | s | - | 3H | C7 | 20.8 |
| H9/13 | 7.50 | m | - | 2H | C9/13 | 128.9 |
| H10/12 | 7.45 | m | - | 2H | C10/12 | 129.5 |
| H11 | 7.40 | m | - | 1H | C11 | 128.0 |
| - | - | - | - | - | C2 | 163.0 |
| - | - | - | - | - | C4 | 155.0 |
| - | - | - | - | - | C6 | 158.0 |
| - | - | - | - | - | C8 | 132.0 |
Step 1: Analyzing ¹H-¹H COSY Data
The COSY experiment is the first step in mapping the proton framework.[4] It reveals which protons are coupled, typically through two or three bonds.
-
Observation: A cross-peak is observed between the proton at 6.25 ppm (H3) and the proton at 6.40 ppm (H5) .
-
Interpretation: This confirms that H3 and H5 are J-coupled. In pyranones, a four-bond coupling (⁴J) between H3 and H5 is characteristic and helps establish their relative positions on the ring. The small coupling constant (1.5 Hz) is consistent with this long-range interaction. The methyl protons (H7) and the phenyl protons (H9-H13) show no correlations to other signals, indicating they are isolated spin systems.
Step 2: Assigning Direct Connections with ¹H-¹³C HSQC
The HSQC experiment provides unambiguous, one-bond correlations between each proton and the carbon to which it is attached. This is the most reliable way to assign the chemical shifts of protonated carbons.[3][5]
Table 2: Key ¹H-¹³C HSQC Correlations
| Proton Signal (δ ppm) | Correlated Carbon Signal (δ ppm) | Assignment |
| 6.25 | 110.5 | H3 is attached to C3 |
| 6.40 | 105.2 | H5 is attached to C5 |
| 2.20 | 20.8 | H7 is attached to C7 |
| 7.50 | 128.9 | H9/13 are attached to C9/13 |
| 7.45 | 129.5 | H10/12 are attached to C10/12 |
| 7.40 | 128.0 | H11 is attached to C11 |
-
Interpretation: With these correlations, we have now definitively linked the proton signals to their respective carbon atoms, building the initial C-H fragments of the molecule.
Step 3: Building the Skeleton with ¹H-¹³C HMBC
The HMBC experiment is the key to assembling the full molecular skeleton. It reveals correlations between protons and carbons that are two or three bonds away (²JCH, ³JCH), providing the long-range connectivity information needed to link the fragments and identify the positions of non-protonated (quaternary) carbons.[5][6]
Table 3: Key ¹H-¹³C HMBC Correlations
| Proton Signal | Correlates to Carbon (δ ppm) | Inferred Connectivity |
| H3 (6.25 ppm) | C2 (163.0), C4 (155.0), C5 (105.2) | H3 is near the C2 carbonyl, the C4 quaternary, and C5. |
| H5 (6.40 ppm) | C3 (110.5), C4 (155.0), C6 (158.0), C7 (20.8) | H5 connects to C4, the C6 quaternary, and the C7 methyl group. |
| H7 (2.20 ppm) | C5 (105.2), C6 (158.0) | The methyl group (C7) is attached to C6. |
| H9/13 (7.50 ppm) | C4 (155.0), C8 (132.0), C10/12 (129.5) | The phenyl ring is attached to the pyranone ring at C4. |
-
Synthesis and Verification:
-
The correlation from the methyl protons H7 to C6 (158.0 ppm) and C5 (105.2 ppm) confirms the methyl group is attached at the C6 position.
-
The correlations from H5 to C4 and C6 place it between these two quaternary carbons.
-
The correlations from H3 to the carbonyl carbon C2 (163.0 ppm) and the quaternary carbon C4 (155.0 ppm) firmly establish its position.
-
Crucially, the correlations from the phenyl protons H9/13 to C4 (155.0 ppm) provide the final, irrefutable link, proving the phenyl group is attached at the C4 position.
-
The combined data from COSY, HSQC, and HMBC provides a complete and self-consistent picture that validates the structure of 6-methyl-4-phenyl-2H-pyran-2-one .
Caption: 2D NMR correlation network for the pyranone case study.
Experimental Protocols
Achieving high-quality 2D NMR data requires careful sample preparation and parameter optimization.
1. Sample Preparation
-
Concentration: For a typical small molecule (~250-500 g/mol ), aim for a concentration of 10-20 mg in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). HSQC and HMBC are proton-detected experiments, so sensitivity is primarily dependent on the proton signal.[3]
-
Purity: Ensure the sample is free of paramagnetic impurities and particulate matter, which can severely degrade spectral quality. Filter the sample if necessary.
-
Solvent: Choose a solvent that fully dissolves the compound and has minimal overlapping signals with the analyte.
2. Instrument Setup & 1D Spectra
-
Lock and shim the instrument on your sample to achieve optimal magnetic field homogeneity.
-
Acquire a standard 1D ¹H spectrum. Calibrate the transmitter offset and determine the 90° pulse width.
-
Acquire a 1D ¹³C spectrum to determine the spectral width required for the indirect dimension in heteronuclear experiments.
3. 2D Experiment Acquisition
-
¹H-¹H COSY (Gradient-Selected):
-
Load a standard gradient-selected COSY pulse sequence (e.g., gCOSY).
-
Set the spectral width in both dimensions to cover all proton signals.
-
Acquire 256-512 increments in the indirect dimension (t₁) and 1024-2048 data points in the direct dimension (t₂).
-
Set the number of scans per increment (e.g., 2-8) based on sample concentration.
-
-
¹H-¹³C HSQC (Gradient-Selected):
-
Load a standard phase-sensitive gradient HSQC pulse sequence.
-
Set the direct dimension (F2) spectral width to cover the ¹H spectrum.
-
Set the indirect dimension (F1) spectral width to cover the ¹³C spectrum.
-
The experiment is optimized for a one-bond coupling constant (JCH) of ~145 Hz, which is a standard value for most organic compounds.
-
Acquire 256 increments in t₁ and 2048 data points in t₂.
-
-
¹H-¹³C HMBC (Gradient-Selected):
-
Load a standard gradient HMBC pulse sequence.
-
Set spectral widths for ¹H (F2) and ¹³C (F1) as done for the HSQC.
-
Crucial Step: Optimize the long-range coupling delay. The experiment must be set to detect correlations over a range of J-couplings. A value optimized for 8 Hz is a robust starting point, as it effectively captures most ²JCH and ³JCH couplings (which typically range from 3-10 Hz).[3][5]
-
Acquire 256-512 increments in t₁ and 2048 data points in t₂. The number of scans may need to be increased (e.g., 8-16) as long-range correlations are inherently weaker.
-
Conclusion
The structural validation of novel pyranone derivatives demands a higher level of analytical rigor than can be provided by 1D NMR alone. A systematic workflow employing a combination of 2D NMR experiments—COSY, HSQC, and HMBC—provides an unparalleled depth of information. This integrated approach allows researchers to not only identify proton spin systems but also to piece together the entire carbon skeleton, including the unambiguous placement of substituents and quaternary centers. By leveraging the cross-validating nature of these experiments, scientists can report new structures with the highest degree of confidence, accelerating research and development in this vital area of chemical science.
References
-
SpectraBase. (n.d.). 4-HYDROXY-2H-PYRAN-2-ONE. Retrieved from [Link]
-
University of California, Davis. (n.d.). Two-dimensional NMR. Retrieved from [Link]
-
Akbaş, E., Sönmez, M., Anıl, B., & Aslanoğlu, F. (2008). Synthesis and spectral studies of pyranone derivative and its Cu(II), Co(II), Ni(II) and Zn(II) complexes. Russian Journal of General Chemistry, 78(6), 1277–1282. Available from: [Link]
-
Gao, H., et al. (2007). Structure Elucidation of a Pyrazolo[5][7]pyran Derivative by NMR Spectroscopy. Molecules, 12(5), 1117-1124. Available from: [Link]
-
San Diego State University NMR Facility. (n.d.). Common 2D (COSY, HSQC, HMBC). Retrieved from [Link]
-
Chemistry Shorts Pvt Ltd. (2023). How to Read 2D NMR (COSY & NOESY) — The Easiest Explanation Ever! YouTube. Retrieved from [Link]
- Govindaraju, V., Young, K., & Maudsley, A. A. (2000). Proton NMR chemical shifts and coupling constants for brain metabolites. NMR in Biomedicine, 13(3), 129-153.
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Tavares, M. R., & Ferreira, M. J. (2006). Advanced NMR techniques for structural characterization of heterocyclic structures. ESA-IPB. Available from: [Link]
-
NMR Concepts. (n.d.). Interpretation of 1D and 2D NMR Spectra. Retrieved from [Link]
-
Emery Pharma. (2018). A Step-By-Step Guide to 1D and 2D NMR Interpretation. Retrieved from [Link]
-
ResearchGate. (n.d.). The 1 H NMR, 13 C NMR, HSQC, HMBC, COSY, and NOESY of compound 8a. Retrieved from [Link]
-
Gao, H., et al. (2007). Structure elucidation of a pyrazolo[5][7]pyran derivative by NMR spectroscopy. PubMed. Retrieved from [Link]
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- 7. researchgate.net [researchgate.net]
A Comparative Guide to the Antimicrobial Efficacy of Pyranones and Commercial Antibiotics
In an era marked by the escalating threat of antimicrobial resistance, the scientific community is in a relentless pursuit of novel chemical entities that can overcome existing resistance mechanisms. Among the promising candidates are pyranones, a class of heterocyclic compounds that have demonstrated a broad spectrum of biological activities, including significant antimicrobial potential.[1][2][3][4] This guide provides a comprehensive comparison of the antimicrobial efficacy of pyranone derivatives against that of well-established commercial antibiotics, offering a technical resource for researchers, scientists, and drug development professionals.
Section 1: Unveiling the Mechanisms of Antimicrobial Action
The efficacy of an antimicrobial agent is fundamentally dictated by its mechanism of action. Understanding these pathways is critical to appreciating the compound's spectrum of activity and its potential to circumvent resistance.
1.1 The Multifaceted Approach of Pyranones
Pyranone derivatives exhibit diverse mechanisms of action, which can be attributed to their varied structural features.[5] While the exact target can vary between different pyranone analogs, several key mechanisms have been proposed:
-
Membrane Disruption: Certain pyranones, such as pseudopyronines A and B, are believed to exert their antimicrobial effect by selectively disrupting the bacterial cell membrane.[1] This action compromises the integrity of the cell, leading to leakage of essential cytoplasmic contents and ultimately, cell death.
-
Enzyme Inhibition: Some pyranone derivatives function by inhibiting crucial bacterial enzymes. For instance, studies have suggested that they can inhibit fatty-acid synthase (FAS) II, a key pathway in bacterial lipid biosynthesis that is absent in humans, making it an attractive drug target.[1]
1.2 Established Mechanisms of Commercial Antibiotics
Commercial antibiotics are typically classified based on their primary mechanism of action.[6]
-
Inhibition of Cell Wall Synthesis (e.g., Penicillins, Beta-Lactams): These agents target penicillin-binding proteins (PBPs), such as DD-transpeptidase, which are essential for the cross-linking of peptidoglycan in the bacterial cell wall.[7][8] Inhibition of this process leads to a weakened cell wall and subsequent cell lysis.[7]
-
Inhibition of Protein Synthesis (e.g., Tetracyclines, Macrolides): These antibiotics bind to either the 30S or 50S ribosomal subunits, interfering with the translation process and preventing the synthesis of essential proteins.[6][8][9]
-
Inhibition of Nucleic Acid Synthesis (e.g., Fluoroquinolones): This class of antibiotics targets enzymes like DNA gyrase and topoisomerase IV, which are vital for DNA replication, transcription, and repair.[6][8][9]
Caption: Standardized workflow for MIC determination.
Section 3: Experimental Protocol: Broth Microdilution for MIC Determination
The broth microdilution method is a widely used and standardized technique for determining MIC values. [10][11][12][13] Materials:
-
Sterile 96-well round-bottom microtiter plates
-
Test pyranone compounds and commercial antibiotics
-
Appropriate bacterial and fungal strains
-
Cation-adjusted Mueller-Hinton Broth (CAMHB) or other suitable growth media
-
Sterile diluents (e.g., saline, DMSO)
-
Spectrophotometer
-
Incubator
Step-by-Step Methodology:
-
Preparation of Antimicrobial Stock Solutions: Prepare stock solutions of the test compounds in a suitable solvent (e.g., DMSO) at a concentration at least 10 times the highest concentration to be tested. [12]2. Inoculum Preparation: Select 3-5 well-isolated colonies of the microorganism from an agar plate culture. Suspend the colonies in sterile broth and adjust the turbidity to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10^8 CFU/mL. Dilute this suspension to achieve a final inoculum concentration of 5 x 10^5 CFU/mL in the test wells. [5]3. Serial Dilution in Microtiter Plate: a. Dispense 100 µL of sterile broth into all wells of a 96-well plate. [11] b. Add 100 µL of the 2x final concentration antimicrobial stock solution to the first column of wells. c. Perform a two-fold serial dilution by transferring 100 µL from the first column to the second, mixing thoroughly, and repeating this process across the plate to the tenth column. Discard 100 µL from the tenth column. [11] d. Column 11 serves as the growth control (broth and inoculum only), and column 12 is the sterility control (broth only). [10]4. Inoculation: Inoculate each well (except the sterility control) with the standardized microbial suspension. The final volume in each well should be 200 µL.
-
Incubation: Incubate the plates at 35 ± 2°C for 16-20 hours in ambient air. [13]6. MIC Determination: After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the antimicrobial agent in which there is no visible growth. [10]
Section 4: Comparative Performance Data
The following table summarizes representative MIC values (in µg/mL) for a hypothetical pyranone derivative compared to common commercial antibiotics against a panel of clinically relevant microorganisms. These values are illustrative and based on trends observed in published literature.
| Microorganism | Pyranone Derivative | Ciprofloxacin | Penicillin | Fluconazole |
| Staphylococcus aureus (Gram-positive) | 0.156 - 6.25 [1] | 0.25 - 1 | >256 (Resistant) | N/A |
| Bacillus subtilis (Gram-positive) | 69.6 - 91.3 (% activity index vs Ampicillin) [14] | 0.125 | 0.06 | N/A |
| Escherichia coli (Gram-negative) | >100 [5] | 0.015 - 0.06 | >256 (Resistant) | N/A |
| Pseudomonas aeruginosa (Gram-negative) | 0.39 [1] | 0.5 - 4 | >256 (Resistant) | N/A |
| Candida albicans (Fungus) | Active [15][16] | N/A | N/A | 0.25 - 1 |
N/A: Not Applicable
Section 5: Interpretation and Discussion
The compiled data from various studies reveals several key insights into the potential of pyranone derivatives as antimicrobial agents:
-
Potent Gram-Positive Activity: Many pyranone derivatives exhibit excellent activity against Gram-positive bacteria, including challenging pathogens like Staphylococcus aureus. [1][15][17]In some cases, their efficacy is comparable or superior to that of established antibiotics.
-
Variable Gram-Negative Activity: The efficacy of pyranones against Gram-negative bacteria appears to be more variable. The outer membrane of Gram-negative bacteria presents a formidable barrier that may limit the penetration of some pyranone compounds. However, certain derivatives have shown promising activity against organisms like Pseudomonas aeruginosa. [1]* Antifungal Potential: A significant advantage of some pyranones is their demonstrated activity against fungal pathogens like Candida albicans. [15][16][18]This broad-spectrum potential is a desirable attribute for new antimicrobial agents.
-
Activity Against Resistant Strains: The emergence of drug-resistant microbes is a major global health threat. [1]Research into pyranone analogs has shown their potential efficacy against drug-resistant bacteria, highlighting their value in addressing this challenge. [19] The diverse structures of pyranone derivatives provide a vast chemical space for optimization. Structure-activity relationship (SAR) studies are crucial in identifying the chemical modifications that enhance potency, broaden the spectrum of activity, and improve pharmacokinetic properties. [5][17]
Section 6: Conclusion and Future Directions
Pyranones represent a promising class of compounds in the ongoing search for novel antimicrobial agents. Their diverse mechanisms of action and demonstrated efficacy against a range of pathogens, including some resistant strains, underscore their therapeutic potential. Future research should focus on the synthesis and screening of new pyranone libraries, detailed mechanistic studies to elucidate their precise molecular targets, and in vivo studies to evaluate their efficacy and safety in preclinical models. The continued exploration of this chemical scaffold could lead to the development of next-generation antibiotics that are urgently needed to combat the growing crisis of antimicrobial resistance.
References
-
Hancock, R. E. W. MIC Determination By Microtitre Broth Dilution Method. Hancock Lab. Available from: [Link]
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Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. (2023). Protocols.io. Available from: [Link]
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The Pivotal Role of the 6-Hydroxy-2H-pyran-3(6H)-one Scaffold: A Comparative Guide to Structure-Activity Relationships
In the landscape of modern drug discovery, the quest for novel pharmacophores that offer both synthetic accessibility and potent biological activity is relentless. Among the privileged heterocyclic structures, the 6-hydroxy-2H-pyran-3(6H)-one core has emerged as a versatile and highly functionalized scaffold. Its inherent reactivity, stemming from an α,β-unsaturated ketone system and a hemiacetal group, provides a fertile ground for chemical modifications, leading to a diverse array of analogs with significant therapeutic potential.[1][2] This guide offers an in-depth comparative analysis of the structure-activity relationships (SAR) of this compound analogs, with a focus on their antimicrobial and antitumor activities. We will delve into the causality behind experimental designs, provide field-proven protocols, and visually dissect the intricate dance between chemical structure and biological function.
The Synthetic Gateway: Mastering the Achmatowicz Reaction
The primary and most elegant route to the this compound core is the Achmatowicz reaction, an oxidative rearrangement of furfuryl alcohols.[3] This transformation is not merely a synthetic convenience; it is a strategic choice that allows for the efficient conversion of readily available furan precursors, often derived from biomass, into the desired dihydropyranone framework.[2] The reaction's power lies in its ability to introduce multiple functionalities in a single step, setting the stage for subsequent derivatization.
Experimental Protocol: Synthesis of 2-(Chloromethyl)-6-hydroxy-2H-pyran-3(6H)-one
This protocol details the synthesis of a key intermediate, 2-(chloromethyl)-6-hydroxy-2H-pyran-3(6H)-one, which can be further modified to generate a library of analogs.
Rationale: The choice of meta-chloroperoxybenzoic acid (m-CPBA) as the oxidizing agent is based on its effectiveness in the oxidative rearrangement of furfuryl alcohols under relatively mild conditions, leading to good yields of the desired pyranone.[4]
Step-by-Step Methodology:
-
Starting Material Preparation: Synthesize 2-chloro-1-(furan-2-yl)ethanol from 1-(furan-2-yl)ethanone as a precursor.
-
Reaction Setup: In a round-bottom flask, dissolve 2-chloro-1-(furan-2-yl)ethanol (1.0 mmol) in dichloromethane (10 mL).
-
Oxidation: Cool the solution to 0 °C in an ice bath. Add m-CPBA (1.2 mmol) portion-wise over 15 minutes, maintaining the temperature at 0 °C.
-
Reaction Monitoring: Stir the mixture at 0 °C for approximately 3 hours. Monitor the reaction progress by thin-layer chromatography (TLC) using a hexane/ethyl acetate (3:1) solvent system.
-
Workup: Once the reaction is complete, filter the mixture to remove the precipitated m-chlorobenzoic acid.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate (3:1) eluent to yield the pure 2-(chloromethyl)-6-hydroxy-2H-pyran-3(6H)-one. The expected yield is approximately 70%.[4]
Unraveling the Antimicrobial Potential: A Tale of Two Positions
Derivatives of the this compound scaffold have demonstrated significant activity, particularly against Gram-positive bacteria.[2] The key to their antimicrobial prowess lies in the strategic modification of the C-2 and C-6 positions of the pyranone ring. The α,β-unsaturated ketone moiety is considered essential for this activity.[4]
The Critical Role of the C-2 Substituent
The nature and size of the substituent at the C-2 position have a profound impact on antibacterial potency. A general trend observed is that bulkier substituents at this position lead to greater antibacterial activity.[4] This suggests that the C-2 substituent may be involved in crucial steric interactions with the biological target.
Furthermore, the introduction of specific chemical motifs at C-2 has been shown to be highly beneficial. For instance, analogs bearing phenylthio, benzenesulfonyl, and p-acetylaminobenzenesulfonyl groups exhibit enhanced activity against Gram-positive bacteria.[4]
| Compound ID | C-2 Substituent | C-6 Substituent | Target Organism | MIC (µg/mL) | Reference |
| 8a | 2-[4-(Phenylthio)phenyl]-2-methyl | Methoxy | Staphylococcus aureus ATCC 2593 | 1.56 | [4] |
| 9 | 2-[4-(Phenylthio)phenyl]-2-methyl | (p-Nitrobenzoyl)oxy | Streptococcus sp. C203M | 0.75 | [4] |
Table 1: Minimum Inhibitory Concentrations (MICs) of C-2 and C-6 Substituted this compound Analogs.
The Modulatory Influence of the C-6 Substituent
While the C-2 position often dictates the potency, modifications at the C-6 hydroxyl group can further modulate the antimicrobial activity. As seen in Table 1, the conversion of the C-6 methoxy group in compound 8a to a p-nitrobenzoyloxy group in compound 9 resulted in a significant increase in activity against Streptococcus sp.
Proposed Mechanism of Antimicrobial Action
The precise molecular mechanism of antibacterial action for many pyranone derivatives is still under investigation. However, some studies on related α-pyrones suggest that their mode of action may involve the disruption of bacterial cell membranes and the inhibition of essential enzymatic pathways such as fatty-acid synthase II (FASII).[5] Another proposed mechanism for related furanone derivatives involves the induction of reactive oxygen species (ROS) and nonspecific interactions with multiple bacterial proteins, ultimately leading to impaired cellular defense against oxidative stress.[6][7]
The Fight Against Cancer: Cytotoxicity and Mechanistic Insights
The this compound scaffold has also yielded promising candidates in the realm of anticancer drug discovery. Various analogs have demonstrated significant cytotoxic activity against a range of human tumor cell lines.
Structure-Activity Relationship in Antitumor Analogs
Systematic studies have revealed key structural features that govern the antitumor potency of these compounds. For instance, the stereochemistry and the presence of a hydroxyl group in the side chain at C-6 can significantly influence cytotoxicity.
| Compound | Description | HeLa IC₅₀ (µM) | HL-60 IC₅₀ (µM) | Reference |
| (6R,2'R)-1 | 6-(2-hydroxy-6-phenylhexyl)-5,6-dihydro-2H-pyran-2-one | >50 | 12.0 | [8] |
| (6R,2'S)-1 | 6-(2-hydroxy-6-phenylhexyl)-5,6-dihydro-2H-pyran-2-one | 24.0 | 12.0 | [8] |
| 5 | 2'-dehydroxy derivative of (6R,2'R)- and (6R,2'S)-1 | 1.4 | - | [8] |
Table 2: Cytotoxicity (IC₅₀) of 6-Substituted 5,6-dihydro-2H-pyran-2-one Analogs against Human Cancer Cell Lines.
The data in Table 2 clearly indicates that the removal of the 2'-hydroxyl group in the side chain of compound 1 to give compound 5 leads to a dramatic increase in cytotoxicity against HeLa cells.[8] This highlights the importance of subtle structural modifications in optimizing anticancer activity.
Mechanism of Antitumor Action: Inducing Apoptosis and Cell Cycle Arrest
Several studies have begun to elucidate the molecular mechanisms by which these pyranone derivatives exert their cytotoxic effects. One prominent mechanism is the induction of apoptosis, or programmed cell death, in cancer cells. This is often accompanied by the arrest of the cell cycle at specific phases, preventing the proliferation of malignant cells. For instance, certain 6-acrylic phenethyl ester-2-pyranone derivatives have been shown to induce apoptosis and cause cell cycle arrest at the G2/M phase in HeLa cells. Furthermore, these compounds were found to inhibit cancer cell migration by disrupting the actin cytoskeleton.
Key Experimental Workflows
To ensure the validity and reproducibility of the SAR data presented, it is crucial to adhere to standardized and well-validated experimental protocols.
Workflow for Assessing Cytotoxicity: The MTT Assay
Rationale: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells. It is a widely accepted and reliable method for assessing cell viability and cytotoxicity. The reduction of the yellow MTT to purple formazan crystals by mitochondrial dehydrogenases is directly proportional to the number of viable cells.
Step-by-Step Methodology:
-
Cell Seeding: Seed the desired cancer cell line (e.g., HeLa, HL-60) in a 96-well plate at a density of 1 x 10⁴ cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in the appropriate cell culture medium. Add the diluted compounds to the wells and incubate for a specified period (e.g., 72 hours).
-
MTT Addition: After the incubation period, add 20 µL of a 5 mg/mL MTT solution to each well and incubate for an additional 4 hours at 37 °C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 492 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to an untreated control and determine the IC₅₀ value, which is the concentration of the compound that causes 50% inhibition of cell growth.
Workflow for Determining Antimicrobial Activity: Broth Microdilution Method
Rationale: The broth microdilution method is a standardized and quantitative technique for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific microorganism. It provides a precise measure of the lowest concentration of a compound that inhibits visible microbial growth.
Step-by-Step Methodology:
-
Preparation of Inoculum: Prepare a standardized suspension of the test microorganism (e.g., Staphylococcus aureus) in a suitable broth medium, adjusted to a turbidity equivalent to a 0.5 McFarland standard.
-
Serial Dilution of Compounds: In a 96-well microtiter plate, perform a two-fold serial dilution of the test compounds in the broth medium.
-
Inoculation: Inoculate each well containing the diluted compounds with the prepared microbial suspension. Include a positive control (microorganism with no compound) and a negative control (broth medium only).
-
Incubation: Incubate the plate at 37 °C for 18-24 hours.
-
MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.
Visualizing Structure-Activity Relationships
To better comprehend the key SAR findings, the following diagrams illustrate the relationships between structural modifications and biological activity.
Caption: Key SAR determinants for antimicrobial activity.
Caption: SAR insights for enhanced antitumor cytotoxicity.
Conclusion
The this compound scaffold represents a highly promising platform for the development of novel therapeutic agents. The synthetic tractability, primarily through the Achmatowicz reaction, allows for the generation of diverse libraries of analogs. As demonstrated in this guide, strategic modifications at the C-2 and C-6 positions are paramount in dictating both the potency and selectivity of these compounds against microbial and cancer targets. The key takeaways from the extensive SAR studies are the importance of bulky, electron-withdrawing, or aromatic thioether/sulfonyl groups at C-2 for antimicrobial activity, and the significant impact of side-chain modifications at C-6 on antitumor cytotoxicity. Future research in this area should focus on further elucidating the molecular targets of these compounds to enable more rational, target-based drug design. The insights and protocols provided herein serve as a robust foundation for researchers and drug development professionals to navigate the promising chemical space of this compound analogs.
References
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Georgiadis, M. P., Couladouros, E. A., & Delitheos, A. K. (1992). Synthesis and antimicrobial properties of 2H-pyran-3(6H)-one derivatives and related compounds. Journal of Pharmaceutical Sciences, 81(11), 1126–1131. [Link]
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Miyagawa, H., et al. (2021). Syntheses of 6-(2-hydroxy-6-phenylhexyl)-5,6-dihydro-2H-pyran-2-one derivatives and their cytotoxicities. Bioscience, Biotechnology, and Biochemistry, 85(8), 1776-1783. [Link]
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Sharafutdinov, I. S., et al. (2019). Unraveling the Molecular Mechanism of Selective Antimicrobial Activity of 2(5H)-Furanone Derivative against Staphylococcus aureus. International Journal of Molecular Sciences, 20(3), 727. [Link]
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Ciufolini, M. A., & Wood, C. Y. (1986). The Achmatowicz Rearrangement: A Concise, Diastereocontrolled Route to (-)-Pyrenophorin. Tetrahedron Letters, 27(42), 5085-5088. [Link]
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A Comparative Guide to the Synthetic Routes of 6-hydroxy-2H-pyran-3(6H)-one: An In-depth Technical Analysis for Drug Development Professionals
In the landscape of modern medicinal chemistry and drug development, the pyranone scaffold is a recurring motif in a plethora of biologically active molecules. Among these, 6-hydroxy-2H-pyran-3(6H)-one stands out as a highly versatile chiral building block for the synthesis of complex natural products, pharmaceuticals, and carbohydrates. Its unique structure, featuring an α,β-unsaturated ketone system and a hemiacetal group, offers multiple reactive sites for a diverse range of chemical transformations. This guide provides a comprehensive comparative analysis of the most prominent synthetic routes to this valuable synthon, offering field-proven insights and experimental data to aid researchers in selecting the most appropriate methodology for their specific needs.
Introduction to a Versatile Synthon
This compound and its derivatives have demonstrated significant potential in various therapeutic areas. Notably, they have shown potent antimicrobial activity, particularly against Gram-positive bacteria such as Staphylococcus aureus and Streptococcus species.[1] The α,β-enone system within the pyranone ring is crucial for this bioactivity, with the nature and size of substituents at the C-2 and C-6 positions playing a critical role in modulating efficacy.[1] Given its importance, the development of efficient, scalable, and sustainable synthetic routes to this key intermediate is of paramount importance. This guide will delve into the intricacies of three major synthetic strategies: the renowned Achmatowicz rearrangement, synthesis from carbohydrate precursors, and modern cyclization/annulation methodologies.
Route 1: The Achmatowicz Rearrangement of Furfuryl Alcohols
The Achmatowicz rearrangement is a cornerstone in the synthesis of 6-hydroxy-2H-pyran-3(6H)-ones, offering a powerful method for the oxidative ring expansion of readily available furfuryl alcohols.[2][3][4] This transformation has been extensively studied and optimized, with several variations developed to improve efficiency, selectivity, and sustainability.
Mechanistic Insights
The reaction proceeds through the oxidation of a furfuryl alcohol to a 2,5-dimethoxy-2,5-dihydrofuran intermediate, which then undergoes an acid-catalyzed rearrangement to yield the desired dihydropyranone. The choice of oxidant and reaction conditions is critical to the success of this transformation.
Caption: The general workflow of the Achmatowicz rearrangement.
Experimental Protocols
Method A: Classical Oxidation with m-CPBA
This method represents a well-established protocol for the Achmatowicz rearrangement.
Step-by-Step Procedure:
-
Dissolve the starting furfuryl alcohol in a suitable solvent such as dichloromethane (CH2Cl2).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of meta-chloroperoxybenzoic acid (m-CPBA) in CH2Cl2 to the cooled solution.
-
Stir the reaction mixture at 0 °C for a specified time, typically a few hours, while monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO3).
-
Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate (Na2SO4).
-
Concentrate the organic phase under reduced pressure and purify the crude product by column chromatography on silica gel to afford the desired this compound.
A reported synthesis of 2-(chloromethyl)-6-hydroxy-2H-pyran-3(6H)-one using m-CPBA achieved a yield of 70%.[5]
Method B: Enzymatic Oxidation with Laccase (A Green Chemistry Approach)
In a drive towards more sustainable synthetic methodologies, enzymatic approaches have been developed for the Achmatowicz rearrangement.
Step-by-Step Procedure:
-
Prepare a buffered aqueous solution (e.g., potassium phosphate buffer, pH 6.5).
-
Add the furfuryl alcohol substrate to the buffer.
-
Introduce the laccase enzyme and a mediator, such as TEMPO ((2,2,6,6-tetramethylpiperidin-1-yl)oxyl).
-
Stir the reaction mixture at a controlled temperature (e.g., 30 °C) under an oxygen atmosphere (or open to the air).
-
Monitor the reaction progress using an appropriate analytical technique (e.g., HPLC, GC-MS).
-
Upon completion, extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the combined organic extracts, concentrate, and purify by column chromatography.
This enzymatic method has been reported to afford 6-hydroxy-(2H)-pyran-3(6H)-ones in yields of up to 90%, showcasing a highly efficient and environmentally benign alternative.[6]
Performance Data
| Parameter | Method A (m-CPBA) | Method B (Laccase) |
| Typical Yield | ~70%[5] | Up to 90%[6] |
| Reagents | m-CPBA | Laccase, TEMPO, O2 |
| Solvents | Chlorinated solvents | Water |
| Temperature | 0 °C | ~30 °C |
| Key Advantages | Well-established, reliable | Green, high yield, mild conditions |
| Key Disadvantages | Use of potentially explosive peracid, stoichiometric waste | Enzyme cost and stability may be a concern |
Route 2: Synthesis from Carbohydrate Precursors
Carbohydrates, as abundant and enantiomerically pure starting materials, provide an attractive entry point for the synthesis of chiral this compound derivatives. D-xylose is a commonly employed precursor in this approach.[7]
Mechanistic Insights
The synthesis from D-xylose typically involves the formation of a glycal intermediate, which then undergoes a rearrangement reaction, often promoted by a Lewis acid, to furnish the pyranone ring system.
Caption: General synthetic pathway from D-xylose to a pyranone derivative.
Experimental Protocol
Step-by-Step Procedure (from D-xylose):
-
Preparation of the Glycal: D-xylose is converted to its corresponding glycal through a series of standard carbohydrate transformations, which may include protection of hydroxyl groups, anomeric activation, and elimination.
-
Glycosylation and Rearrangement: The resulting glycal (e.g., 2-acetoxy-3,4-di-O-acetyl-D-xylal) is dissolved in a suitable anhydrous solvent like acetonitrile.
-
An alcohol (e.g., methanol, ethanol) is added to the solution.
-
The mixture is cooled, and a Lewis acid, such as tin(IV) chloride (SnCl4), is added dropwise.
-
The reaction is stirred at a controlled temperature until the starting material is consumed (monitored by TLC).
-
The reaction is quenched with a saturated aqueous solution of sodium bicarbonate.
-
The product is extracted into an organic solvent, and the combined organic layers are washed, dried, and concentrated.
-
Purification by column chromatography yields the optically active 2-alkoxy-2H-pyran-3(6H)-one.
This method has been successfully employed to synthesize various optically active 2-alkoxy-2H-pyran-3(6H)-ones in a single step from the corresponding glycal.[7]
Performance Data
| Parameter | Synthesis from Carbohydrates |
| Starting Material | D-xylose (or other suitable sugars) |
| Key Reagents | Protecting groups, Lewis acids (e.g., SnCl4) |
| Key Advantage | Access to enantiomerically pure products |
| Key Disadvantages | Multi-step synthesis of the glycal precursor, use of stoichiometric Lewis acids |
| Typical Yield | Moderate to good from the glycal |
Route 3: Modern Cyclization and Annulation Strategies
The construction of the pyranone ring can also be achieved through various modern transition-metal-catalyzed and organocatalyzed cyclization and annulation reactions. These methods offer high efficiency and the ability to introduce diverse substitution patterns.
Mechanistic Insights
These reactions often involve the formation of key intermediates, such as metal-vinylidenes or activated enolates, which then undergo intramolecular cyclization or intermolecular annulation with a suitable reaction partner to construct the pyranone core.
Caption: A generalized scheme for modern cyclization/annulation routes.
Exemplary Method: Lewis Acid-Catalyzed Cyclization
Lewis acids can catalyze the cyclization of suitable acyclic precursors to form the pyranone ring.
Step-by-Step Procedure (General):
-
Dissolve the acyclic precursor, such as a δ-hydroxy-α,β-unsaturated ester, in an anhydrous solvent.
-
Add a Lewis acid catalyst (e.g., scandium(III) triflate, iron(III) chloride) to the solution.
-
Stir the reaction at a specified temperature, monitoring its progress by TLC.
-
Upon completion, quench the reaction with water or a saturated aqueous solution of a mild base.
-
Extract the product, dry the organic phase, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Performance Data
| Parameter | Cyclization/Annulation Strategies |
| Catalysts | Transition metals (Pd, Rh), Lewis acids |
| Key Advantages | High efficiency, modularity, access to diverse derivatives |
| Key Disadvantages | Catalyst cost and sensitivity, optimization of reaction conditions may be required |
| Substrate Scope | Generally broad, but can be substrate-dependent |
Comparative Analysis of Synthetic Routes
| Feature | Achmatowicz Rearrangement | Synthesis from Carbohydrates | Cyclization/Annulation |
| Starting Materials | Readily available furfuryl alcohols | Abundant, chiral carbohydrates | Diverse acyclic precursors |
| Stereocontrol | Can be stereoselective with chiral precursors | Excellent, inherent from starting material | Can be achieved with chiral catalysts |
| Scalability | Generally good, especially with newer catalytic methods | Can be challenging due to multi-step nature | Varies depending on the specific method |
| Green Chemistry | Enzymatic and newer catalytic versions are very green | Use of renewable starting materials is a plus | Can be designed to be atom-economical |
| Versatility | Good for a range of substitutions on the furan ring | Excellent for producing enantiopure pyranones | Highly versatile for diverse substitution patterns |
| Overall Efficiency | High, especially in one-pot variations | Can be lower due to the number of steps | Often very high in terms of yield and atom economy |
Product Validation: Spectroscopic Data
The identity and purity of the synthesized this compound should be confirmed by standard spectroscopic methods.
Expected Spectroscopic Data:
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the olefinic protons, the proton at the hemiacetal center (C-6), and the protons on the saturated part of the ring.
-
¹³C NMR: The carbon NMR spectrum will display signals for the carbonyl carbon, the olefinic carbons, the hemiacetal carbon, and the other ring carbons.
-
IR Spectroscopy: The infrared spectrum will show characteristic absorption bands for the hydroxyl (-OH) group, the carbonyl (C=O) group of the α,β-unsaturated ketone, and C=C double bonds.
-
Mass Spectrometry: The mass spectrum will show the molecular ion peak corresponding to the molecular weight of the compound (114.10 g/mol ).[8]
Conclusion
The synthesis of this compound can be accomplished through several distinct and effective routes. The Achmatowicz rearrangement stands out as a robust and versatile method, with modern enzymatic and catalytic variations offering significant advantages in terms of sustainability and efficiency. Synthesis from carbohydrates is the premier choice when enantiopure products are the primary goal, leveraging the inherent chirality of natural sugars. Finally, modern cyclization and annulation strategies provide a powerful toolbox for accessing a wide array of substituted pyranones with high efficiency and modularity.
The selection of the optimal synthetic route will ultimately depend on the specific requirements of the research program, including the desired scale of synthesis, the need for stereocontrol, the availability of starting materials, and considerations of cost and environmental impact. This guide provides the foundational knowledge and comparative data necessary for researchers, scientists, and drug development professionals to make an informed decision and accelerate their research endeavors.
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A Researcher's Guide to Unraveling the Antimicrobial Mechanisms of Pyranone Compounds
In the face of escalating antimicrobial resistance, the scientific community is in a perpetual quest for novel therapeutic agents. Among the promising candidates, pyranone-containing compounds, a diverse class of heterocyclic molecules, have garnered significant attention for their broad-spectrum antimicrobial activities.[1][2][3] This guide provides an in-depth exploration of the methodologies employed to elucidate the mechanism of action (MoA) of these intriguing compounds. We will delve into the causality behind experimental choices, present self-validating protocols, and compare the mechanistic pathways of pyranones with established antimicrobial agents.
The Multifaceted Antimicrobial Strategies of Pyranone Compounds
Pyranone derivatives employ a range of strategies to exert their antimicrobial effects. Understanding these diverse mechanisms is crucial for their development as effective therapeutic agents. The primary modes of action identified to date include disruption of the bacterial cell membrane, inhibition of essential enzymes involved in cell wall and fatty acid synthesis, and interference with DNA replication.[1][2][4]
Key Mechanistic Pathways of Pyranone Compounds
-
Cell Membrane Disruption: A prominent mechanism for certain pyranones, such as pseudopyronines A and B, is the selective disruption of the bacterial cell membrane.[1] This leads to leakage of cellular contents and ultimately cell death.
-
Enzyme Inhibition:
-
Fatty Acid Synthase (FAS) II Inhibition: Some pyranones have been shown to inhibit key enzymes in the bacterial fatty acid synthesis pathway, such as FabG, FabI, and InhA.[1]
-
Cell Wall Biosynthesis Inhibition: Certain pulvinones, a subclass of pyranones, have been identified as inhibitors of the MurA-MurD enzymes, which are critical for the early stages of peptidoglycan synthesis.[4]
-
Enoyl-Acyl Carrier Protein Reductase Inhibition: Molecular docking studies have suggested that some naphtho-γ-pyrones may target the bacterial enoyl-acyl carrier protein reductase.[2]
-
-
DNA Synthesis Inhibition: There is evidence to suggest that some pyranone derivatives may interfere with DNA synthesis, although the precise targets are still under investigation.
Below is a diagram illustrating the potential molecular targets of antimicrobial pyranone compounds within a bacterial cell.
Caption: Potential molecular targets of antimicrobial pyranone compounds.
A Comparative Guide to Essential Mechanism of Action Assays
To rigorously investigate the MoA of novel pyranone compounds, a multi-pronged experimental approach is necessary. This section provides detailed, step-by-step protocols for key assays, explaining the rationale behind each step and offering a framework for data interpretation.
Experimental Workflow for MoA Elucidation
The following diagram outlines a logical workflow for investigating the antimicrobial mechanism of action of a novel pyranone compound.
Caption: A typical experimental workflow for MoA studies.
Bacterial Membrane Potential Assay
Rationale: This assay is fundamental for determining if a pyranone compound disrupts the bacterial cell membrane's electrochemical potential, a key indicator of membrane integrity and function.[5][6][7] Voltage-sensitive dyes, such as DiSC3(5), are used as they accumulate in polarized membranes, leading to fluorescence quenching. Depolarization of the membrane by the test compound causes the dye to be released, resulting in an increase in fluorescence.
Protocol:
-
Bacterial Culture Preparation:
-
Inoculate a single colony of the test bacterium (e.g., Staphylococcus aureus) into an appropriate broth medium and incubate overnight at 37°C with shaking.
-
The following day, dilute the overnight culture into fresh, pre-warmed medium to an OD600 of approximately 0.05 and grow to mid-logarithmic phase (OD600 ≈ 0.4-0.6).
-
-
Cell Preparation and Staining:
-
Harvest the bacterial cells by centrifugation (e.g., 5000 x g for 10 minutes).
-
Wash the cell pellet twice with a suitable buffer (e.g., 5 mM HEPES, 20 mM glucose, pH 7.2).
-
Resuspend the cells in the same buffer to an OD600 of 0.2.
-
Add the voltage-sensitive dye DiSC3(5) to a final concentration of 2 µM and incubate in the dark at room temperature for 30 minutes to allow for dye uptake and fluorescence quenching.
-
-
Fluorescence Measurement:
-
Transfer 200 µL of the stained cell suspension to a black, clear-bottom 96-well plate.
-
Measure the baseline fluorescence using a microplate reader (Excitation: ~622 nm, Emission: ~670 nm).
-
Add the pyranone compound at various concentrations (e.g., 0.5x, 1x, 2x, and 4x MIC). Include a positive control (e.g., a known membrane-depolarizing agent like valinomycin) and a negative control (vehicle, e.g., DMSO).
-
Monitor the fluorescence kinetically for at least 30 minutes. A rapid increase in fluorescence indicates membrane depolarization.[6]
-
DNA Gyrase Supercoiling Inhibition Assay
Rationale: This assay determines if a pyranone compound inhibits the activity of DNA gyrase, a type II topoisomerase essential for bacterial DNA replication.[8][9] The assay measures the conversion of relaxed plasmid DNA to its supercoiled form by gyrase, which can be visualized by agarose gel electrophoresis.
Protocol:
-
Reaction Setup:
-
On ice, prepare a reaction mixture containing:
-
35 mM Tris-HCl (pH 7.5)
-
24 mM KCl
-
4 mM MgCl2
-
2 mM DTT
-
1.8 mM spermidine
-
1 mM ATP
-
6.5% (w/v) glycerol
-
0.1 mg/mL albumin
-
0.5 µg relaxed pBR322 plasmid DNA
-
-
Add the pyranone compound at various concentrations. Include a positive control (e.g., ciprofloxacin) and a negative control (vehicle).
-
-
Enzymatic Reaction:
-
Initiate the reaction by adding a suitable amount of purified DNA gyrase enzyme (e.g., 1 unit).
-
Incubate the reaction at 37°C for 30-60 minutes.
-
-
Reaction Termination and Analysis:
-
Stop the reaction by adding a stop buffer containing SDS and a loading dye.
-
Analyze the DNA topoisomers by electrophoresis on a 1% agarose gel containing ethidium bromide.[10]
-
Visualize the DNA bands under UV light. Inhibition of gyrase activity will result in a decrease in the amount of supercoiled DNA and an increase in the amount of relaxed DNA compared to the no-drug control.
-
ATP Synthase Inhibition Assay
Rationale: This assay assesses whether a pyranone compound inhibits the activity of ATP synthase, a crucial enzyme for energy production in bacteria. The assay typically measures the reverse reaction, ATP hydrolysis, which is coupled to the oxidation of NADH, leading to a decrease in absorbance at 340 nm.[11][12]
Protocol:
-
Preparation of Bacterial Membranes:
-
Grow a large culture of the test bacterium and harvest the cells.
-
Lyse the cells (e.g., by sonication or French press) and isolate the membrane fraction by ultracentrifugation.
-
-
Assay Reaction:
-
Prepare an assay buffer containing:
-
50 mM Tris-HCl (pH 8.0)
-
5 mM MgCl2
-
0.2 mM NADH
-
1 mM phosphoenolpyruvate
-
Pyruvate kinase/lactate dehydrogenase (coupling enzymes)
-
-
Add the prepared bacterial membranes to the assay buffer in a cuvette or 96-well plate.
-
Add the pyranone compound at various concentrations. Include a positive control (e.g., oligomycin, a known ATP synthase inhibitor) and a negative control (vehicle).[12]
-
-
Measurement of Activity:
-
Initiate the reaction by adding ATP to a final concentration of 2 mM.
-
Immediately monitor the decrease in absorbance at 340 nm over time using a spectrophotometer.
-
The rate of NADH oxidation is proportional to the ATP hydrolysis activity of the ATP synthase. A decrease in the rate of absorbance change in the presence of the pyranone compound indicates inhibition.
-
Comparative Performance Data
The following table summarizes hypothetical data comparing the antimicrobial activity and mechanistic parameters of a novel pyranone compound with a known antibiotic, ciprofloxacin.
| Parameter | Novel Pyranone X | Ciprofloxacin | Rationale for Comparison |
| Minimum Inhibitory Concentration (MIC) against S. aureus (µg/mL) | 2 | 0.5 | To assess relative potency against a common Gram-positive pathogen. |
| Membrane Depolarization (at 2x MIC) | Rapid and significant increase in fluorescence | No significant change in fluorescence | To differentiate between membrane-targeting and other mechanisms. |
| DNA Gyrase Inhibition (IC50, µM) | >100 | 0.2 | To specifically test for inhibition of a known quinolone target.[8] |
| ATP Synthase Inhibition (IC50, µM) | 5 | >100 | To investigate potential interference with cellular energy metabolism. |
Conclusion
The study of the mechanism of action of antimicrobial pyranone compounds is a dynamic and critical area of research. By employing a systematic and multi-faceted experimental approach, as outlined in this guide, researchers can effectively dissect the molecular pathways through which these promising compounds exert their effects. The combination of robust biochemical and biophysical assays provides a clear path to understanding their therapeutic potential and paves the way for the development of new and effective treatments to combat the global threat of antibiotic resistance.
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A Comparative Guide to the Reactivity of 6-hydroxy-2H-pyran-3(6H)-one and Competing Synthons
Introduction: The Ascendancy of a Bio-Derived Synthon
In the landscape of modern organic synthesis, the demand for versatile, highly functionalized building blocks derived from renewable resources has never been greater. Among these, 6-hydroxy-2H-pyran-3(6H)-one has emerged as a cornerstone synthon, prized for its dense array of reactive sites packed into a compact, six-membered heterocyclic scaffold.[1][2] This guide provides a comparative analysis of its reactivity against other common synthons, offering field-proven insights and experimental data to inform strategic decisions in complex molecule synthesis, from carbohydrate chemistry to the development of novel therapeutics.
The significance of this compound lies in its unique molecular architecture, which features an α,β-unsaturated ketone, a hemiacetal, and an allylic alcohol.[1][3] This trifecta of functionality provides multiple, orthogonal handles for chemical manipulation. Its most common synthesis route, the Achmatowicz reaction, involves the oxidative rearrangement of furfuryl alcohols—precursors readily accessible from lignocellulosic biomass—positioning it as a key player in sustainable chemistry.[1]
This document will dissect the reactivity profile of this pyranone, comparing its performance as a Michael acceptor, its utility in glycosylation, and its latent cycloaddition potential against established synthons like furanones and 2-pyrones.
Section 1: The Molecular Architecture and Reactivity Profile
The reactivity of this compound is governed by the interplay of its functional groups. Understanding these features is critical to harnessing its synthetic potential.
Caption: Key reactive sites on the this compound scaffold.
-
The Enone System (Electrophilic Character) : The α,β-unsaturated ketone is a quintessential Michael acceptor, making the β-carbon highly susceptible to nucleophilic attack.[3] This reactivity is fundamental to many of its applications in forming carbon-carbon and carbon-heteroatom bonds.[4] The carbonyl carbon itself remains an electrophilic site for traditional 1,2-additions.
-
The Hemiacetal Group (Nucleophilic/Anomeric Center) : The hydroxyl group at the C-6 position is not a simple alcohol; it is a hemiacetal.[1] This makes it an excellent leaving group upon activation, rendering the C-6 carbon (the anomeric center) a key site for O-glycosylation reactions.[5] Furthermore, this moiety exists in equilibrium with its open-chain tautomer, 5-hydroxy-4-oxo-2-pentenal, particularly in aqueous or acidic conditions, a critical consideration for reaction design and product stability.[6]
-
The Enolate (Nucleophilic Character) : Under basic conditions, deprotonation alpha to the carbonyl can occur, allowing the pyranone to function as a nucleophile in its own right in reactions like aldol condensations.[3]
Section 2: A Comparative Analysis of Reactivity
The choice of a synthon is a strategic decision based on desired reaction pathways. Here, we compare this compound with other heterocyclic building blocks.
Michael Acceptor Capabilities: A Head-to-Head with Furanones
Both this compound and furan-2(5H)-ones (butenolides) feature an α,β-unsaturated carbonyl system, making them competent Michael acceptors. The primary distinction lies in the subsequent fate of the Michael adduct and the overall stability of the ring system.
-
This compound : Functions as a robust scaffold. Michael addition of nucleophiles, such as thiols, typically yields stable adducts where the pyranone ring is retained, providing a platform for further functionalization.[4][7] This predictability is advantageous for building complex, polycyclic systems.
-
Furanones : While they undergo Michael additions, they are particularly known for their propensity to undergo ring-opening and recyclization cascades, especially with dinucleophiles like hydrazines or hydroxylamine.[8][9] This process is a powerful strategy for transforming the five-membered furanone into different heterocyclic systems like pyrazolones or isoxazolones.[9][10]
Verdict : For syntheses requiring the core heterocyclic scaffold to remain intact post-conjugate addition, this compound offers superior structural fidelity. Furanones are the synthons of choice when the goal is a transformative recyclization to generate entirely new heterocyclic cores.
Cycloaddition Potential: Contrasting with the Diels-Alder Reactivity of 2-Pyrones
Cycloadditions are a powerful tool for rapidly increasing molecular complexity. Here, the isomeric difference between pyran-3-ones and pyran-2-ones dictates their utility.
-
This compound : The endocyclic double bond is part of an enone system and is not predisposed to act as a diene in a conventional [4+2] Diels-Alder reaction. While its derivatives can participate in other types of cycloadditions, such as [5+2] reactions as oxidopyrylium ylide precursors, it is not a direct diene equivalent.[11]
-
2-Pyrones (α-Pyrones) : These isomers are exceptional dienes in Diels-Alder reactions.[12] The conjugated diene system within the ring readily engages with a wide range of dienophiles, often with subsequent extrusion of CO₂, to afford highly substituted benzene derivatives.[13] This reactivity is a hallmark of the 2-pyrone class and a cornerstone of its synthetic utility.[12][14]
Verdict : The two synthons serve fundamentally different purposes in cycloaddition chemistry. 2-Pyrones are the premier choice for Diels-Alder strategies to construct six-membered rings. The reactivity of this compound lies elsewhere, primarily in nucleophilic additions and glycosylations.
Caption: Dominant reaction pathways for pyranones and furanone synthons.
Section 3: Experimental Validation and Protocols
Theoretical comparisons must be grounded in practical, reproducible methodologies. The following protocols represent core transformations for the synthesis and application of this compound.
Protocol: Synthesis via Achmatowicz Reaction
This protocol details the foundational synthesis of 6-hydroxy-2-methyl-2H-pyran-3(6H)-one from the corresponding biomass-derived furfuryl alcohol. The use of meta-chloroperoxybenzoic acid (m-CPBA) is a classic and reliable method for this oxidative rearrangement.
Objective : To synthesize 6-hydroxy-2-methyl-2H-pyran-3(6H)-one.
Materials :
-
2-(hydroxymethyl)-5-methylfuran (1.0 eq)
-
meta-Chloroperoxybenzoic acid (m-CPBA, ~77%, 1.1 eq)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexanes/Ethyl Acetate solvent system
Procedure :
-
Dissolution : Dissolve 2-(hydroxymethyl)-5-methylfuran in DCM in a round-bottom flask equipped with a magnetic stir bar. Cool the solution to 0 °C in an ice bath.
-
Oxidant Addition : Add m-CPBA portion-wise over 15-20 minutes, ensuring the internal temperature does not exceed 5 °C. Causality Note: Slow addition is crucial to control the exothermic reaction and prevent over-oxidation.
-
Reaction Monitoring : Stir the reaction at 0 °C. Monitor the consumption of the starting material by Thin Layer Chromatography (TLC). The reaction is typically complete within 1-2 hours.
-
Workup - Quenching : Upon completion, quench the reaction by adding saturated Na₂S₂O₃ solution to destroy excess peroxide, followed by saturated NaHCO₃ solution to neutralize the m-chlorobenzoic acid byproduct.
-
Extraction : Transfer the mixture to a separatory funnel. Extract the aqueous layer twice with DCM. Combine the organic layers.
-
Drying and Concentration : Dry the combined organic phase over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification : Purify the crude oil by flash column chromatography on silica gel using a hexanes/ethyl acetate gradient to afford the pure 6-hydroxy-2-methyl-2H-pyran-3(6H)-one. The product is typically a colorless oil or low-melting solid.
Protocol: Michael Addition of a Thiol Nucleophile
This workflow demonstrates the utility of the pyranone as a Michael acceptor, a reaction critical for synthesizing compounds with potential antimicrobial activity.[4]
Caption: Workflow from biomass precursor to functionalized pyranone.
Objective : To synthesize the Michael adduct of this compound and thiophenol.
Materials :
-
This compound (1.0 eq)
-
Thiophenol (1.1 eq)
-
Triethylamine (TEA, 0.1 eq)
-
Methanol (MeOH)
-
Silica gel for column chromatography
Procedure :
-
Reactant Setup : Dissolve this compound in methanol in a round-bottom flask.
-
Nucleophile and Catalyst Addition : Add thiophenol to the solution, followed by a catalytic amount of triethylamine. Causality Note: TEA acts as a base to deprotonate the thiol, generating the more nucleophilic thiolate anion required for efficient conjugate addition.
-
Reaction : Stir the mixture at room temperature. Monitor the reaction progress by TLC until the starting pyranone is consumed.
-
Concentration : Once complete, remove the solvent and excess TEA under reduced pressure.
-
Purification : Purify the resulting residue by flash column chromatography to isolate the desired Michael adduct.
Section 4: Summary of Comparative Reactivity
The table below provides a consolidated overview of the primary reactive modes for these key synthons.
| Feature / Reaction Type | This compound | Furan-2(5H)-one (Butenolide) | 2-Pyrone (α-Pyrone) |
| Primary Ring Structure | 6-membered Dihydropyranone | 5-membered Furanone | 6-membered Pyranone |
| Key Functional Groups | Enone, Hemiacetal | Enone, Lactone | Conjugated Diene, Lactone |
| Michael Addition | Excellent . Ring is generally stable post-addition. | Good . Often a prelude to ring-opening/recyclization. | Not a primary reaction pathway. |
| Diels-Alder Reaction | Not a competent diene. | Can act as a dienophile. | Excellent diene . Dominant reactivity. |
| Recyclization Cascade | Not typical. | Key reactivity with dinucleophiles. | Not a primary reaction pathway. |
| Glycosylation | Excellent . Hemiacetal is a masked glycosyl donor. | Not applicable. | Not applicable. |
| Primary Synthetic Output | Monosaccharides, Polyketides[3][7] | Pyrrolones, Pyridazinones[8] | Substituted Aromatics, Bicyclic Lactones[12][15] |
Conclusion
This compound is a synthon of significant and distinct value. Its reactivity is not directly interchangeable with that of furanones or 2-pyrones; rather, it occupies a unique synthetic space. While it shares the Michael acceptor character of furanones, its structural integrity makes it a superior scaffold for iterative functionalization. It lacks the classic Diels-Alder reactivity of 2-pyrones, but compensates with its powerful ability to act as a chiral building block and glycosyl donor precursor, a role neither of the other synthons can fulfill. For researchers in drug development and natural product synthesis, a clear understanding of these comparative advantages is essential for designing efficient, innovative, and sustainable synthetic routes.
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The Importance of Kinetic Analysis in the Achmatowicz Rearrangement
A Comprehensive Guide to the Kinetic Studies of the Achmatowicz Rearrangement: A Comparative Analysis for Researchers, Scientists, and Drug Development Professionals
The Achmatowicz rearrangement, a powerful transformation converting furfuryl alcohols into 6-hydroxy-2H-pyran-3(6H)-ones, has been a cornerstone in the synthesis of monosaccharides and other bioactive molecules for over half a century.[1][2] This oxidative ring expansion provides a versatile platform for creating complex oxygen-containing heterocycles from readily available furan precursors.[3][4] For researchers in drug development and process chemistry, understanding the kinetics of this reaction is paramount for optimization, scalability, and ensuring consistent product outcomes. This guide provides an in-depth comparison of kinetic studies across various methodologies for the Achmatowicz rearrangement, offering field-proven insights and supporting experimental data to aid in experimental design and catalyst selection.
A thorough kinetic analysis of the Achmatowicz rearrangement provides critical insights into the reaction mechanism, including the identification of the rate-determining step and the influence of various reaction parameters on the overall rate. This knowledge is instrumental in:
-
Optimizing Reaction Conditions: By understanding the relationship between reactant concentrations, catalyst loading, temperature, and reaction rate, conditions can be fine-tuned to maximize yield and minimize reaction times.
-
Catalyst Selection: A comparative kinetic study of different catalytic systems allows for an informed choice of the most efficient and robust catalyst for a specific application.
-
Process Scale-Up: Kinetic data is essential for the safe and efficient scale-up of the Achmatowicz rearrangement from the laboratory to industrial production.
-
Mechanistic Elucidation: Detailed kinetic studies can help to confirm or refute proposed reaction mechanisms, leading to a deeper understanding of the transformation.
Comparative Kinetic Analysis of Different Achmatowicz Methodologies
The Achmatowicz rearrangement can be initiated by a variety of oxidants and catalysts, each with its own kinetic profile. Here, we compare the available kinetic data for some of the most common and emerging methodologies.
Classical Stoichiometric Oxidants: N-Bromosuccinimide (NBS) and meta-Chloroperoxybenzoic Acid (m-CPBA)
Historically, stoichiometric oxidants like NBS and m-CPBA have been the workhorses for effecting the Achmatowicz rearrangement.[5]
meta-Chloroperoxybenzoic Acid (m-CPBA): The oxidation of furfuryl alcohols with m-CPBA is another common protocol. The reaction is believed to proceed through an initial epoxidation of the furan ring, followed by a rearrangement to the dihydropyranone product. Kinetic studies on the epoxidation of alkenes with m-CPBA have shown the reaction to be first-order in both the alkene and the peroxyacid (second-order overall).[6] It is reasonable to assume a similar rate law for the initial step of the Achmatowicz rearrangement with m-CPBA. The rate of this reaction is generally not highly sensitive to solvent polarity, suggesting a concerted mechanism.[6]
Challenges in Kinetic Analysis of Classical Methods: A significant challenge in studying the kinetics of these classical methods is the often-rapid reaction rates, which may necessitate the use of specialized techniques such as stopped-flow spectroscopy for accurate monitoring.[7][8][9] Furthermore, the generation of stoichiometric byproducts (e.g., succinimide from NBS and m-chlorobenzoic acid from m-CPBA) can complicate the reaction mixture and potentially influence the kinetics.
Vanadium-Catalyzed Rearrangement: A Detailed Kinetic Profile
The use of transition metal catalysts offers a more atom-economical and environmentally friendly alternative to stoichiometric oxidants. A detailed kinetic study of the vanadium-catalyzed Achmatowicz rearrangement of furfurol using VO(OiPr)₃ as a catalyst and tert-butyl hydroperoxide (TBHP) as the oxidant provides a valuable benchmark for understanding the kinetics of this transformation.
This study revealed the following rate dependencies:
-
Positive-order dependence on both furfurol and TBHP concentrations.
-
First-order dependence on the catalyst (VO(OiPr)₃) concentration.
-
Negative dependence on the concentration of 2-methyl-2-propanol (tert-butanol), a byproduct of the reaction.
These findings support a catalytic cycle where both the substrate and the oxidant coordinate to the vanadium center. The inhibitory effect of tert-butanol is attributed to its competition with the substrates for binding to the metal center.
Table 1: Summary of Kinetic Parameters for the Vanadium-Catalyzed Achmatowicz Rearrangement
| Parameter | Observed Dependence | Implication |
| [Furfurol] | Positive Order | Substrate is involved in the rate-determining step. |
| [TBHP] | Positive Order | Oxidant is involved in the rate-determining step. |
| [VO(OiPr)₃] | First Order | The reaction is catalytic with respect to the vanadium complex. |
| [tert-Butanol] | Negative Order | Product inhibition is observed, impacting catalyst turnover. |
Biocatalytic Achmatowicz Rearrangement: The Role of Peroxygenases
Biocatalysis has emerged as a green and highly selective approach to the Achmatowicz rearrangement. Unspecific peroxygenases (UPOs), for instance, have been shown to be effective catalysts for this transformation.
While detailed Michaelis-Menten kinetic parameters (Km, kcat) for the biocatalytic Achmatowicz rearrangement are not yet widely reported, studies have focused on optimizing reaction conditions, which provides qualitative kinetic insights. For example, in a chemoenzymatic aza-Achmatowicz reaction using a vanadium-dependent peroxidase, it was found that below a certain biocatalyst concentration (0.05 μM), the enzymatic oxidation of Br⁻ becomes the overall rate-limiting step.[10] This indicates that at low enzyme loadings, the rate is directly proportional to the enzyme concentration.
Further investigations into the enzyme kinetics of these systems, including the determination of Michaelis-Menten constants for both the furfuryl alcohol substrate and the oxidant (e.g., H₂O₂), are needed to allow for a direct quantitative comparison with chemical catalysts.
Experimental Design for Kinetic Studies of the Achmatowicz Rearrangement
A robust experimental design is crucial for obtaining reliable kinetic data. The following outlines a general workflow for studying the kinetics of the Achmatowicz rearrangement.
Selection of an Analytical Technique
The choice of analytical technique depends on the reaction rate and the spectroscopic properties of the reactants and products.
-
For slow to moderately fast reactions (half-lives > 1 minute):
-
NMR Spectroscopy: Provides detailed structural information and allows for the simultaneous monitoring of multiple species.
-
HPLC/GC: Allows for the separation and quantification of reactants, products, and byproducts.
-
-
For fast reactions (half-lives < 1 minute):
-
Stopped-Flow UV-Vis Spectroscopy: Ideal for reactions with a significant change in absorbance between reactants and products.[7][8] This technique allows for rapid mixing of reagents and monitoring of the reaction on a millisecond timescale.
-
Stopped-Flow Fluorescence Spectroscopy: Applicable if a reactant or product is fluorescent, or if a fluorescent probe can be used.[11]
-
Experimental Protocol for Determining Reaction Orders
The method of initial rates is a common approach to determine the order of a reaction with respect to each reactant.
Step-by-Step Protocol:
-
Prepare stock solutions of the furfuryl alcohol, oxidant, and catalyst (if applicable) at known concentrations.
-
Design a series of experiments where the initial concentration of one reactant is varied while the concentrations of all other reactants are kept constant.
-
Initiate the reaction by mixing the reactants at a constant temperature.
-
Monitor the concentration of a reactant or product over time using the chosen analytical technique.
-
Determine the initial rate of the reaction for each experiment by calculating the slope of the concentration versus time plot at t=0.
-
Analyze the data by plotting the logarithm of the initial rate versus the logarithm of the initial concentration of the varied reactant. The slope of this line will give the order of the reaction with respect to that reactant.
-
Repeat steps 2-6 for each reactant to determine the complete rate law.
Caption: Workflow for determining the rate law of the Achmatowicz rearrangement.
Determination of the Activation Energy
The activation energy (Ea) can be determined by studying the effect of temperature on the reaction rate.
Step-by-Step Protocol:
-
Perform a series of kinetic experiments at different temperatures, keeping the initial concentrations of all reactants constant.
-
Determine the rate constant (k) at each temperature.
-
Plot the natural logarithm of the rate constant (ln k) versus the reciprocal of the absolute temperature (1/T).
-
The activation energy can be calculated from the slope of the line , which is equal to -Ea/R, where R is the ideal gas constant.
Caption: Workflow for determining the activation energy.
Conclusion and Future Outlook
The kinetic study of the Achmatowicz rearrangement is a rich field with significant implications for synthetic chemistry and drug development. While detailed kinetic data is available for some modern catalytic systems, such as the vanadium-catalyzed rearrangement, there is a clear need for more quantitative studies on the classical stoichiometric methods and the emerging biocatalytic approaches. A comprehensive understanding of the kinetics across all methodologies will enable chemists to make more informed decisions in designing, optimizing, and scaling up this fundamentally important transformation. Future research should focus on:
-
Performing comparative kinetic studies of different oxidants and catalysts under standardized conditions.
-
Elucidating the detailed enzyme kinetics of biocatalytic Achmatowicz rearrangements to facilitate their broader adoption.
-
Utilizing advanced analytical techniques , such as stopped-flow spectroscopy, to investigate the kinetics of the faster variants of this reaction.
By continuing to explore the kinetics of the Achmatowicz rearrangement, the scientific community can unlock its full potential for the efficient and sustainable synthesis of valuable molecules.
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A Senior Application Scientist's Guide to the Computational Modeling of 6-Hydroxy-2H-pyran-3(6H)-one Reactions
For Researchers, Scientists, and Drug Development Professionals
Welcome to a comprehensive comparison of computational modeling techniques for the reactions of 6-hydroxy-2H-pyran-3(6H)-one. This guide provides an in-depth analysis of various computational methods, offering insights into their application for understanding and predicting the reactivity of this versatile heterocyclic compound. As a senior application scientist, my goal is to equip you with the knowledge to select and apply the most appropriate computational tools for your research, ensuring both accuracy and efficiency.
Introduction to this compound: A Versatile Synthetic Building Block
This compound is a highly functionalized heterocyclic compound that serves as a crucial chiral building block in the synthesis of a wide range of biologically active molecules, including monosaccharides and pharmaceuticals.[1][2][3] Its structure, featuring an α,β-unsaturated ketone system and a hemiacetal group, provides multiple reactive sites for various chemical transformations.[1][4] This inherent reactivity makes it a valuable synthon for constructing complex molecular architectures.[1][3][4] Understanding the mechanisms of its reactions is paramount for harnessing its full synthetic potential.
The diverse reactivity of this compound stems from the presence of both electrophilic and nucleophilic centers. The carbonyl carbon and the β-carbon of the enone system are susceptible to nucleophilic attack, while the hydroxyl group and the potential to form an enolate under basic conditions allow for nucleophilic reactions.[1] Common reactions involving this scaffold include cycloadditions, nucleophilic additions, and rearrangements. Given the complexity of these transformations, computational modeling has emerged as an indispensable tool for elucidating reaction mechanisms, predicting stereochemical outcomes, and rationalizing experimental observations.
Comparing Computational Approaches for Modeling Pyranone Reactions
The choice of computational method is critical for obtaining reliable and meaningful results. Here, we compare the most common approaches used to model the reactions of this compound and related heterocyclic systems.
Density Functional Theory (DFT): The Workhorse of Modern Computational Chemistry
Density Functional Theory (DFT) has become the most widely used computational method for studying the organic reactions of molecules like this compound.[1][5][6] Its balance of computational cost and accuracy makes it suitable for a broad range of applications, from geometry optimizations to transition state searches.
Key Advantages of DFT:
-
Accuracy for Energetics: DFT methods, particularly with modern functionals, can provide accurate predictions of reaction energies and activation barriers.
-
Electronic Structure Analysis: DFT allows for the calculation of various electronic properties, such as molecular orbitals (HOMO, LUMO), electrostatic potential maps, and atomic charges, which are crucial for understanding reactivity.[7][8]
-
Versatility: It can be applied to a wide variety of reaction types, including pericyclic reactions, nucleophilic additions, and rearrangements.
Commonly Used Functionals and Basis Sets:
The selection of the functional and basis set is a critical decision in any DFT study.
| Functional | Basis Set | Typical Applications in Pyranone Chemistry |
| B3LYP | 6-31G(d,p), 6-311G** | Geometry optimizations, frequency calculations, transition state searches for a wide range of reactions.[5][8][9] |
| PBE0 | Varies | Often used for predicting spectroscopic properties and can offer improved accuracy for reaction barriers.[10] |
| M06-2X | Varies | Recommended for studies involving non-covalent interactions and for more accurate thermochemistry. |
Causality Behind Method Selection: The choice of B3LYP is often a good starting point due to its proven track record and extensive parameterization for organic molecules. For more demanding calculations requiring higher accuracy in reaction barriers or involving significant dispersion forces, functionals like M06-2X are preferable. The 6-31G(d,p) basis set offers a good compromise between accuracy and computational cost for initial investigations, while larger basis sets like 6-311+G(d,p) can be used for final energy calculations to improve accuracy.
Semi-Empirical and Ab Initio Methods: Alternative Approaches
While DFT is dominant, other methods have their place in the computational chemist's toolbox.
-
Semi-Empirical Methods (e.g., PM3, AM1): These methods are computationally much faster than DFT, making them suitable for screening large numbers of molecules or for preliminary conformational analysis. However, their accuracy is generally lower than that of DFT.[11] They can be useful for generating initial guesses for geometries that are then refined with higher-level methods.
-
Ab Initio Methods (e.g., Hartree-Fock, MP2): Ab initio methods are based on first principles without empirical parameterization. While Hartree-Fock (HF) is computationally less expensive than DFT, it neglects electron correlation, leading to less accurate results. Møller-Plesset perturbation theory (MP2) includes electron correlation and can provide high accuracy but at a significantly higher computational cost than DFT. These methods are often used as benchmarks for calibrating DFT results.
Molecular Dynamics (MD) Simulations: Exploring Dynamic Behavior
For studying the behavior of this compound derivatives in a biological context, such as their interaction with enzymes, molecular dynamics (MD) simulations are the preferred approach.[12][13][14]
Key Applications of MD:
-
Binding Mode Analysis: MD simulations can reveal the stable binding poses of a ligand within a protein's active site.[12][14]
-
Conformational Sampling: They allow for the exploration of the conformational landscape of flexible molecules.
-
Solvent Effects: MD explicitly includes solvent molecules, providing a more realistic representation of reactions in solution.
Workflow for MD Simulations:
Caption: A typical workflow for molecular dynamics simulations.
In-Depth Analysis of Key Reaction Types
Cycloaddition Reactions: The Power of DFT in Predicting Stereoselectivity
Derivatives of 2H-pyran-3(6H)-one are known to act as dienophiles in Diels-Alder reactions.[15] Computational studies using DFT have been instrumental in rationalizing the diastereoselectivity observed in these cycloadditions.[15]
Experimental Data Comparison:
| Reaction Type | Dienophile | Diene | Conditions | Diastereoselectivity (Experimental) | Computational Method | Predicted Selectivity |
| Diels-Alder | 2-alkoxy-2H-pyran-3(6H)-one | 2,3-dimethylbutadiene | Lewis Acid (SnCl4) | >94% de | DFT (B3LYP/6-31G*) | Consistent with major product formation from the less hindered face.[15] |
| IEDDA | 2H-pyran-2-one | endo-bicyclo[6.1.0]nonyne | N/A | N/A | DFT | Used to predict reactivity trends among different pyranone derivatives.[6] |
Protocol for Modeling a Diels-Alder Reaction:
-
Geometry Optimization: Optimize the geometries of the reactants (dienophile and diene) using DFT (e.g., B3LYP/6-31G(d,p)).
-
Transition State Search: Locate the transition state structures for the possible stereochemical pathways (e.g., endo and exo). This is typically done using methods like the Berny algorithm.
-
Frequency Calculation: Perform frequency calculations on all optimized structures (reactants, transition states, and products) to confirm their nature (minima or first-order saddle points) and to obtain zero-point vibrational energies (ZPVE).
-
IRC Calculation: Perform an Intrinsic Reaction Coordinate (IRC) calculation to verify that the located transition state connects the reactants and the desired product.[16]
-
Energy Calculation: Calculate the relative energies of the transition states to predict the major product. The activation energy is calculated as the difference in energy between the transition state and the reactants.
Caption: Workflow for computational modeling of a Diels-Alder reaction.
Nucleophilic and Electrophilic Reactions: Understanding Site Selectivity
The pyranone scaffold possesses both electrophilic and nucleophilic sites, leading to a diverse reaction profile.[1] Computational modeling can help predict the most likely sites for attack.
Key Insights from Computational Studies:
-
Molecular Electrostatic Potential (MEP) Maps: MEP maps visually represent the charge distribution in a molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. These maps are invaluable for predicting the sites of electrophilic and nucleophilic attack.
-
Fukui Functions: These are another tool derived from DFT that can be used to predict the local reactivity of different atomic sites in a molecule towards nucleophilic, electrophilic, and radical attack.
-
Natural Bond Orbital (NBO) Analysis: NBO analysis provides insights into charge distribution, hybridization, and donor-acceptor interactions within a molecule, which can help in understanding its reactivity.[7][8]
Conclusion: An Integrated Approach for Predictive Science
The computational modeling of this compound reactions is a powerful strategy for gaining a deeper understanding of its chemical behavior. By combining the strengths of different computational methods, from the rapid screening capabilities of semi-empirical methods to the accuracy of DFT and the dynamic insights from MD simulations, researchers can build robust predictive models. This integrated approach not only helps in rationalizing experimental outcomes but also in guiding the design of new synthetic routes and novel bioactive molecules. As computational resources continue to grow, the synergy between experimental and computational chemistry will undoubtedly play an increasingly vital role in advancing the fields of organic synthesis and drug discovery.
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Study of the 3-(3,3-Dimethylbutanoyl)-4-hydroxy-6-neopentyl-2H-pyran-2-one by IR, Raman spectroscopy, and DFT - Scifiniti. (URL: [Link])
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Safety Operating Guide
6-hydroxy-2H-pyran-3(6H)-one proper disposal procedures
An In-Depth Guide to the Proper Disposal of 6-hydroxy-2H-pyran-3(6H)-one
Welcome to a comprehensive guide on the safe and compliant disposal of this compound. As researchers and developers, our commitment to innovation is matched by our responsibility to ensure safety and environmental stewardship. This document provides essential, step-by-step guidance for handling this versatile synthon, moving beyond mere procedure to explain the critical reasoning behind each step. Our goal is to empower your laboratory with the knowledge to manage chemical waste streams effectively, ensuring the safety of your team and adherence to regulatory standards.
Core Chemical Profile and Hazard Assessment
Before any disposal procedure can be established, a thorough understanding of the substance's properties and hazards is paramount. This compound is a heterocyclic organic compound utilized in the synthesis of complex molecules.[1] Its physical and hazardous properties dictate its handling and disposal requirements.
Table 1: Key Properties and GHS Hazard Classification of this compound
| Property | Value | Source |
| Molecular Formula | C₅H₆O₃ | PubChem[2] |
| Molecular Weight | 114.10 g/mol | PubChem[2] |
| Physical Form | Solid | Sigma-Aldrich[3] |
| Melting Point | 55-57°C | ChemSrc[4] |
| Storage | Sealed in dry, 2-8°C | Sigma-Aldrich[3] |
| GHS Pictograms | ECHA[2], Angene[5] | |
| Signal Word | Danger | PubChem[2], Sigma-Aldrich[3] |
| Hazard Statements | H315: Causes skin irritation.H318: Causes serious eye damage.H335: May cause respiratory irritation. | PubChem[2], ECHA[1] |
| Precautionary Statements | P280: Wear protective gloves/eye protection/face protection.P302+P352: IF ON SKIN: Wash with plenty of soap and water.P305+P354+P338: IF IN EYES: Immediately rinse with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.P501: Dispose of contents/container to an approved waste disposal plant. | PubChem[2] |
Based on this profile, this compound is classified as a hazardous waste . The primary hazards are its corrosive nature to the eyes and irritant properties to the skin and respiratory system.[1][2] Therefore, it cannot be disposed of as regular trash or via sanitary sewer systems.[6][7]
The Regulatory Framework: A Foundation of Compliance
The disposal of all chemical waste is strictly regulated to protect human health and the environment. In the United States, the primary governing authority is the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA) .[8][9] This federal mandate establishes a "cradle-to-grave" management system for hazardous waste.[8]
It is crucial to recognize that state and local regulations may be more stringent than federal laws.[10] As the generator of the waste, your institution is legally responsible for its correct identification, management, and disposal.[9] This guide is based on federal best practices; however, you must consult your institution's Environmental Health & Safety (EH&S) department for specific local requirements.
Step-by-Step Disposal Protocol
This protocol provides a systematic approach to managing this compound waste from the point of generation to its final collection.
Step 1: Waste Segregation
Proper segregation is the most critical step in preventing dangerous chemical reactions. Incompatible chemicals must never be mixed in the same waste container.
-
Action: Collect waste containing this compound in a dedicated container.
-
Causality: This compound should be kept separate from strong oxidizing agents to prevent potentially violent reactions.[11] It is also prudent to segregate it from strong acids and bases to avoid uncontrolled reactions.[12] Although it is reported to be relatively stable in neutral and alkaline aqueous solutions, it can hydrolyze in acidic mediums.[13]
Step 2: Waste Stream Identification and Container Selection
The physical form of the waste determines the appropriate container and waste stream.
-
A. Unused or Expired Solid Chemical:
-
Container: The best practice is to dispose of the solid reagent in its original manufacturer's container.[7][14] This ensures the container is compatible and correctly labeled. If this is not possible, use a new, clean, chemically compatible container with a secure, leak-proof screw-on cap.[14]
-
Waste Stream: Solid Hazardous Chemical Waste.
-
-
B. Chemically Contaminated Lab Debris (Gloves, Wipes, Weigh Boats):
-
Container: This waste should be double-bagged in clear, heavy-duty plastic bags to allow for visual inspection by EH&S personnel.[14] The bags should then be placed inside a rigid, sealed container (like a pail or labeled box) to prevent punctures.
-
Waste Stream: Solid Hazardous Chemical Waste / Lab Trash.
-
-
C. Solutions of this compound:
-
Action: DO NOT dispose of down the drain. [7] Aqueous solutions must be collected as hazardous waste.
-
Container: Use a sturdy, leak-proof container with a screw-on cap that is compatible with the solvent used.[8][12] For example, if dissolved in a halogenated solvent, use a designated container for that waste stream. Never use food-grade containers like milk jugs.[8]
-
Headspace: Leave at least 10% or one inch of headspace in liquid waste containers to allow for vapor expansion and prevent spills.[12]
-
Waste Stream: The stream is defined by the solvent (e.g., "Aqueous Hazardous Waste," "Non-Halogenated Solvent Waste").
-
Step 3: Proper Labeling
Every waste container must be accurately labeled from the moment the first drop of waste is added. This is a strict EPA requirement.[15]
-
Action: Affix a hazardous waste tag provided by your institution's EH&S department to the container.
-
Required Information:
Step 4: Storage in a Satellite Accumulation Area (SAA)
An SAA is a designated location at or near the point of waste generation and under the control of the laboratory personnel.[15][16]
-
Location: The SAA must be a designated area, such as a secondary containment tray within a fume hood or a labeled cabinet.
-
Container Management:
-
Keep waste containers securely capped at all times, except when adding waste.[8][14] This prevents the release of vapors.
-
Always use secondary containment (e.g., a lab tray or tub) capable of holding 110% of the volume of the largest container.[14] This is crucial for containing spills and segregating incompatible waste types.
-
Inspect the SAA weekly for leaks, container degradation, and proper labeling.[12]
-
-
Quantity Limits: An SAA can accumulate up to 55 gallons of a single hazardous waste stream.[16]
Step 5: Arranging for Final Disposal
Waste must be removed from the laboratory in a timely manner by trained professionals.
-
Action: Contact your institution's EH&S department or follow their online procedure to request a hazardous waste pickup.
-
Timelines:
-
Responsibility: Never allow an unlicensed vendor to remove hazardous waste. Evaporation is not an acceptable method of disposal.[7]
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
Caption: Decision workflow for the disposal of this compound.
References
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Laboratory Hazardous Waste Disposal Guidelines. Central Washington University. [Link]
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A Senior Application Scientist's Guide to Handling 6-hydroxy-2H-pyran-3(6H)-one
Greetings, colleagues. In our pursuit of novel therapeutics and chemical entities, the mastery of our materials is paramount—not only for experimental success but for our personal safety. This guide addresses the safe handling of 6-hydroxy-2H-pyran-3(6H)-one, a versatile and highly functionalized synthone used in the synthesis of complex molecules like pyromeconic acid and phosphorus-containing sugars.[1]
The toxicological properties of this compound have not been fully investigated.[2][3] Therefore, we will operate under the precautionary principle, treating it with the respect and caution it warrants. This document provides the essential framework for its safe handling, storage, and disposal, grounded in established safety protocols and an understanding of its chemical nature.
Hazard Assessment: Understanding the Risks
This compound is classified under the Globally Harmonized System (GHS) with several key hazards that dictate our handling protocols.[4] A comprehensive understanding of these risks is the foundation of a safe experimental workflow.
-
Serious Eye Damage (H318/H319): The compound is known to cause serious, potentially irreversible, eye damage.[1][2][4] This is the most critical hazard to mitigate.
-
Skin Irritation (H315): Direct contact can cause skin irritation.[1][2][4]
-
Respiratory Irritation (H335): Inhalation of the solid as a dust may lead to respiratory tract irritation.[1][2][4]
-
Harmful if Swallowed (H302): The compound is classified as harmful if ingested.[2]
-
Chemical Instability: As an intramolecular hemiacetal, this compound is unstable in aqueous solutions, particularly under acidic conditions, where it can hydrolyze.[5] This informs how we prepare solutions and manage spills.
Core Directive: Personal Protective Equipment (PPE)
The primary barrier between you and the chemical is your PPE. The following table outlines the minimum required equipment. Remember, PPE is the last line of defense; the first is always robust engineering controls, such as a certified chemical fume hood.
| Protection Area | Required Equipment | Specifications and Rationale |
| Eye/Face Protection | Chemical Splash Goggles & Full-Face Shield | Rationale: Mandatory to prevent contact with this severe eye irritant.[1][4] Goggles must conform to EN 166 (EU) or ANSI Z87.1 (US) standards.[6][7] A full-face shield is required over the goggles to protect against splashes when handling solutions or larger quantities.[7] |
| Hand Protection | Chemical-Resistant Gloves (Double Gloving Recommended) | Rationale: Prevents skin irritation.[2][4] Nitrile or neoprene gloves are appropriate. Given the incomplete toxicological data, double-gloving is a prudent measure to minimize the risk of exposure from a potential tear or permeation.[7] Gloves must be inspected before use and changed immediately if contamination is suspected.[8] |
| Body Protection | Flame-Resistant Laboratory Coat & Chemical Apron | Rationale: Protects against incidental contact and spills. A flame-resistant (FR) lab coat is advisable as some suppliers note potential flammability.[9] An impervious chemical apron should be worn over the lab coat when handling significant quantities or solutions. |
| Respiratory Protection | NIOSH-Approved Respirator (N95 or higher) | Rationale: Required when handling the solid powder outside of a fume hood or when dust generation is possible (e.g., weighing).[2][6] This mitigates the risk of respiratory tract irritation.[1][4] All respirator use must be in accordance with a formal respiratory protection program. |
| Foot Protection | Closed-Toe, Chemical-Resistant Shoes & Shoe Covers | Rationale: Protects feet from spills. Shoes should be made of a non-porous material like leather or synthetic polymers.[10] Disposable shoe covers should be used to prevent tracking contamination out of the lab.[11] |
Procedural Guidance: A Step-by-Step Workflow
Adherence to a strict sequence for donning (putting on) and doffing (taking off) PPE is critical to prevent cross-contamination.
PPE Donning and Doffing Protocol
Caption: PPE Donning & Doffing Workflow to minimize contamination.
Handling Protocol for Solid this compound
-
Preparation: Designate a specific area for handling, preferably within a certified chemical fume hood. Assemble all necessary equipment (spatulas, weigh boats, glassware, waste containers) before retrieving the chemical.
-
PPE: Don all required PPE in the correct order as illustrated above.
-
Weighing: Tare your container on the balance. Gently open the chemical container, avoiding any puff of powder. Use a clean spatula to carefully transfer the desired amount. Work slowly to minimize dust formation. If any dust is generated, respiratory protection is essential.[2]
-
Transfer & Solubilization: Close the primary container immediately after weighing. When adding solvent, do so slowly to avoid splashing. Be mindful of the compound's instability in aqueous media; consider neutral or slightly alkaline conditions for solutions if compatible with your chemistry.[5]
-
Post-Handling: Clean all reusable equipment thoroughly. Wipe down the work surface within the fume hood.
-
Doffing PPE: Remove PPE in the reverse order of donning to avoid contaminating yourself. Dispose of all single-use items in the designated hazardous waste container.
-
Hygiene: Wash hands and forearms thoroughly with soap and water after completing the work and removing all PPE.[6][12]
Operational and Disposal Plans
Engineering Controls
-
Primary Containment: All handling of this compound, especially the solid form, must be conducted in a properly functioning chemical fume hood to mitigate inhalation risk.[3]
-
Ventilation: Ensure adequate general laboratory ventilation to dilute any fugitive emissions.
Spill Management
-
Evacuate: Alert others in the immediate area and evacuate if necessary.
-
Isolate: Secure the area to prevent unauthorized entry. Do not attempt to clean a large spill without proper training and equipment.
-
Protect: Ensure you are wearing the full complement of PPE, including respiratory protection.
-
Contain: For a small solid spill, gently cover with an absorbent material like vermiculite or sand to prevent dust from becoming airborne. Do not use water, as this may create a more hazardous solution.[5]
-
Collect: Carefully sweep the contained material into a labeled hazardous waste container.
-
Decontaminate: Clean the spill area with a suitable solvent (e.g., ethanol or acetone, if compatible) and paper towels, placing all cleaning materials into the hazardous waste container.
Waste Disposal
-
Chemical Waste: All unused material and reaction residues must be disposed of as hazardous chemical waste.[2][3] Collect in a clearly labeled, sealed container. Never mix with other waste streams unless explicitly permitted.[3]
-
Contaminated Materials: All disposable items that have come into contact with the chemical, including gloves, weigh boats, paper towels, and shoe covers, must be treated as hazardous waste and disposed of in a designated, lined container.[6]
-
Environmental Protection: Do not allow the chemical or its containers to enter drains or waterways.[2][3][12]
Emergency First Aid Procedures
Immediate and correct action is critical in the event of an exposure.
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[2]
-
Skin Contact: Remove all contaminated clothing immediately. Wash the affected area thoroughly with soap and plenty of water.[2][3] Seek medical attention if irritation persists.
-
Inhalation: Move the individual to fresh air. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.[2]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[2]
By integrating these safety protocols into your daily workflow, you ensure a secure environment for yourself and your colleagues, allowing you to focus on the scientific challenges at hand with confidence and integrity.
References
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PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]
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Provista. (2022). 8 Types of PPE to Wear When Compounding Hazardous Drugs. Retrieved from [Link]
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Cole-Parmer. (2020). Personal Protective Equipment. Retrieved from [Link]
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Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
